Product packaging for Ganoderenic Acid H(Cat. No.:CAS No. 120462-48-8)

Ganoderenic Acid H

Cat. No.: B3026992
CAS No.: 120462-48-8
M. Wt: 512.6 g/mol
InChI Key: SXBOKJLQZQAVPU-UHFFFAOYSA-N
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Description

CID 72728372 is a natural product found in Ganoderma resinaceum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H40O7 B3026992 Ganoderenic Acid H CAS No. 120462-48-8

Properties

IUPAC Name

6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18,21-22,34H,8-9,11-14H2,1-7H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBOKJLQZQAVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ganoderenic Acid H: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderenic Acid H, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, summarizes its key biological activities with quantitative data, and elucidates its mechanism of action through specific signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction and Discovery

Ganoderma lucidum, commonly known as Reishi or Lingzhi, has a long history of use in traditional Asian medicine. Its therapeutic properties are attributed to a rich diversity of bioactive compounds, among which the triterpenoids, particularly ganoderic acids, are of significant interest. This compound is one such compound, first isolated and characterized from the fruiting bodies of Ganoderma lucidum. Its discovery was part of broader investigations into the chemical constituents of this mushroom, which have unveiled a vast array of structurally diverse and biologically active molecules.

Experimental Protocols

Extraction of Total Triterpenoids from Ganoderma lucidum

A widely adopted and optimized method for the extraction of triterpenoids, including this compound, from the fruiting bodies of Ganoderma lucidum involves solvent extraction.

Protocol:

  • Preparation of Material: The dried fruiting bodies of Ganoderma lucidum are first pulverized into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered mushroom is then subjected to extraction with 95-100% ethanol. An optimized condition reported for maximizing the yield of Ganoderic Acid H is extraction with 100% ethanol at 60.22°C for 6 hours[1][2]. The extraction is typically performed multiple times (e.g., three times) to ensure maximum recovery of the target compounds.

  • Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

  • Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. The triterpenoid fraction is typically enriched in the ethyl acetate phase.

Isolation and Purification of this compound

The isolation of pure this compound from the crude triterpenoid extract is a multi-step process involving various chromatographic techniques.

Protocol:

  • Silica Gel Column Chromatography: The crude triterpenoid extract is subjected to column chromatography on a silica gel stationary phase. Elution is performed with a gradient of solvents, typically a mixture of chloroform and methanol or hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Reversed-Phase C18 Column Chromatography: Fractions enriched with this compound are pooled and further purified using reversed-phase C18 column chromatography. A gradient of methanol and water or acetonitrile and water is commonly used as the mobile phase.

  • High-Performance Liquid Chromatography (HPLC): The final purification step to obtain highly pure this compound is typically performed using preparative or semi-preparative HPLC on a C18 column. This allows for the separation of closely related triterpenoids.

  • Recrystallization: The purified this compound can be recrystallized from a suitable solvent (e.g., methanol) to obtain a crystalline solid.

Experimental Workflow for Isolation and Purification of this compound

Caption: Workflow for the isolation of this compound.

Structural Characterization

The structure of isolated this compound is elucidated and confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the complete chemical structure and stereochemistry of the molecule.

Biological Activities and Quantitative Data

This compound exhibits a range of significant biological activities. The following table summarizes the key quantitative data associated with these activities.

Biological ActivityAssayTarget Organism/Cell LineIC50 / ActivityReference
Anti-HIV-1 Activity HIV-1 Protease Inhibition AssayHIV-1 Protease200 µM[3]
Antihypertensive Activity Angiotensin-Converting Enzyme (ACE) Inhibition AssayRabbit Lung ACE26 µM[3]
Anticancer Activity Cell Proliferation AssayMDA-MB-231 (Human Breast Cancer)Growth suppression observed[4]
Colony Formation AssayMDA-MB-231 (Human Breast Cancer)Colony formation reduction
Cell Migration AssayMDA-MB-231 (Human Breast Cancer)Migration reduction

Note: The yield of pure this compound can vary significantly depending on the source of the Ganoderma lucidum, the extraction method, and the purification efficiency. Reports often provide yields for total triterpenoids, which can range from low percentages to higher values with optimized methods.

Experimental Protocols for Biological Assays

Anti-HIV-1 Protease Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of HIV-1 protease, an enzyme crucial for the replication of the HIV virus. The assay typically uses a synthetic peptide substrate that releases a fluorescent or chromogenic product upon cleavage by the protease.

Protocol:

  • Reagents and Materials: HIV-1 protease, a fluorogenic or chromogenic substrate, assay buffer, and a microplate reader.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the HIV-1 protease enzyme, and varying concentrations of this compound (dissolved in a suitable solvent like DMSO). A control group without the inhibitor is also prepared.

  • Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a defined period to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: The reaction is initiated by adding the substrate to all wells.

  • Measurement: The fluorescence or absorbance is measured over time using a microplate reader. The rate of product formation is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

Principle: This assay determines the inhibitory effect of a compound on ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure. The assay often uses the substrate hippuryl-L-histidyl-L-leucine (HHL), which is cleaved by ACE to produce hippuric acid.

Protocol:

  • Reagents and Materials: Angiotensin-Converting Enzyme (from rabbit lung), HHL substrate, borate buffer, and an HPLC system or a spectrophotometer.

  • Reaction Setup: In a reaction tube, combine the ACE enzyme solution with varying concentrations of this compound. A control reaction without the inhibitor is also prepared.

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period.

  • Substrate Addition: The enzymatic reaction is initiated by adding the HHL substrate.

  • Incubation: The reaction is allowed to proceed at 37°C for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination: The reaction is stopped by adding a strong acid, such as hydrochloric acid.

  • Quantification of Hippuric Acid: The amount of hippuric acid produced is quantified. This can be done by extracting the hippuric acid with a solvent like ethyl acetate and measuring its absorbance at 228 nm using a spectrophotometer, or by separating and quantifying it using HPLC.

  • Data Analysis: The percentage of ACE inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Signaling Pathway Modulation

Recent studies have begun to unravel the molecular mechanisms underlying the biological activities of this compound. A significant finding is its ability to modulate key signaling pathways involved in cancer progression.

Inhibition of AP-1 and NF-κB Signaling Pathways

In human breast cancer cells (MDA-MB-231), this compound has been shown to suppress cell growth and invasive behavior by inhibiting the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).

  • AP-1 (Activator Protein-1): A transcription factor that regulates gene expression in response to various stimuli, including stress, growth factors, and cytokines. It plays a crucial role in cell proliferation and differentiation.

  • NF-κB (Nuclear Factor-kappa B): A protein complex that controls the transcription of DNA, cytokine production, and cell survival. Aberrant NF-κB regulation is linked to cancer, inflammatory, and autoimmune diseases.

The inhibition of these transcription factors by this compound leads to the downregulation of their target genes, which are involved in cell cycle progression and invasion.

Signaling Pathway of this compound in Breast Cancer Cells

signaling_pathway cluster_cell Breast Cancer Cell cluster_nucleus Nucleus GAH This compound AP1 AP-1 GAH->AP1 inhibits NFkB NF-κB GAH->NFkB inhibits Cell_Proliferation Cell Proliferation Genes AP1->Cell_Proliferation activates Invasion_Genes Invasion-Related Genes NFkB->Invasion_Genes activates

Caption: Inhibition of AP-1 and NF-κB signaling by this compound.

Conclusion

This compound stands out as a promising bioactive compound from Ganoderma lucidum with well-documented anti-HIV, antihypertensive, and anticancer properties. The detailed experimental protocols for its isolation and biological evaluation provided in this guide offer a solid foundation for further research and development. The elucidation of its specific inhibitory effects on the AP-1 and NF-κB signaling pathways provides critical insights into its mechanism of action and highlights its potential as a lead compound for the development of novel therapeutics. Further investigations are warranted to explore its full therapeutic potential and to optimize its production and delivery for clinical applications.

References

Physicochemical Properties of Ganoderenic Acid H: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic Acid H is a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This fungus, revered for centuries in traditional medicine, is a rich source of bioactive compounds, among which ganoderic acids have garnered significant scientific interest for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and a visualization of its known signaling pathways, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

PropertyValueCitation
Systematic Name 12β-(acetyloxy)-3β-hydroxy-7,11,15,23-tetraoxo-lanost-8-en-26-oic acid
CAS Number 98665-19-1
Molecular Formula C₃₂H₄₄O₉
Molecular Weight 572.7 g/mol
Physical Description Crystalline solid, Powder
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.
UV (λmax) 255 nm
Melting Point (°C) Data not available
Ganoderic Acid D218 - 220
Ganoderic Acid G224 - 226
Ganoderenic Acid D218 - 220
Spectral Data

Detailed spectral data, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are crucial for the unequivocal identification and structural elucidation of this compound. While the use of these techniques for its characterization is widely reported, comprehensive peak lists and spectra are not consistently available in public databases. Researchers are advised to consult specialized analytical laboratories or dedicated natural product libraries for detailed spectral information.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, analysis, and biological evaluation of this compound.

Extraction and Isolation of this compound from Ganoderma lucidum

This protocol describes a general method for the extraction and purification of ganoderic acids, including this compound, from the fruiting bodies of Ganoderma lucidum.

a. Extraction:

  • Grinding: Dry the fruiting bodies of Ganoderma lucidum and grind them into a fine powder.

  • Ethanol Extraction: Suspend the powder in 95% ethanol. Perform reflux extraction for 2-3 hours. Repeat the extraction process three times to ensure maximum yield.

  • Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

b. Isolation and Purification:

  • Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with ethyl acetate. Collect the ethyl acetate fraction, which will contain the triterpenoids.

  • Silica Gel Column Chromatography: Concentrate the ethyl acetate fraction and subject it to silica gel column chromatography. Elute the column with a gradient of chloroform and methanol.

  • Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing ganoderic acids.

  • Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions rich in this compound and subject them to preparative HPLC for final purification.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol and water (acidified with a small percentage of formic acid or acetic acid).

    • Detection: UV detector at 252 nm.

  • Crystallization: Collect the purified this compound fraction and crystallize it from a suitable solvent system (e.g., methanol/water) to obtain a pure crystalline solid.

Analytical High-Performance Liquid Chromatography (HPLC) of this compound

This protocol is for the quantitative analysis of this compound in an extract or purified sample.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using acetonitrile and 0.1% aqueous acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 252 nm.

  • Injection Volume: 10-20 µL.

  • Quantification: Use a calibration curve prepared with a certified reference standard of this compound.

Cell-Based Assays for Biological Activity

a. Cell Proliferation (MTT) Assay:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO, with the final DMSO concentration in the medium kept below 0.1%) for 24, 48, or 72 hours.

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

b. Cell Migration (Wound Healing) Assay:

  • Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.

  • Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the wound at 0 hours and after a specific time period (e.g., 24 or 48 hours).

  • Analysis: Measure the width of the wound at different time points to determine the rate of cell migration.

c. Western Blot Analysis:

  • Protein Extraction: Treat cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., Cdk4, uPA, and loading controls like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway

This compound has been shown to exert its anti-cancer effects, particularly in breast cancer, by modulating key signaling pathways that control cell growth, proliferation, and invasion. The primary mechanism involves the inhibition of the transcription factors AP-1 (Activator Protein-1) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).

Ganoderenic_Acid_H_Signaling_Pathway cluster_extracellular cluster_intracellular cluster_nucleus Nucleus cluster_cellular_effects GAH This compound AP1 AP-1 GAH->AP1 NFkB NF-κB GAH->NFkB Cdk4 Cdk4 Gene AP1->Cdk4 uPA uPA Gene NFkB->uPA Cdk4_exp Cdk4 Expression Cdk4->Cdk4_exp uPA_exp uPA Secretion uPA->uPA_exp Proliferation Decreased Cell Proliferation Cdk4_exp->Proliferation Invasion Decreased Cell Invasion & Migration uPA_exp->Invasion

Inhibitory signaling pathway of this compound.

The diagram illustrates that this compound inhibits the activity of AP-1 and NF-κB. This inhibition leads to the downregulation of Cyclin-dependent kinase 4 (Cdk4) expression, a key regulator of the cell cycle, thereby reducing cell proliferation. Concurrently, the inhibition of NF-κB suppresses the secretion of urokinase-type plasminogen activator (uPA), an enzyme critically involved in cancer cell invasion and metastasis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the anti-cancer properties of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_invitro In Vitro Studies cluster_analysis Data Analysis & Conclusion Extraction Extraction & Isolation of This compound Characterization Physicochemical Characterization (HPLC, MS, NMR) Extraction->Characterization CellCulture Cancer Cell Culture (e.g., MDA-MB-231) Characterization->CellCulture MTT Cell Proliferation Assay (MTT) CellCulture->MTT Migration Cell Migration/Invasion Assay (Wound Healing/Transwell) CellCulture->Migration WesternBlot Protein Expression Analysis (Western Blot for Cdk4, uPA) CellCulture->WesternBlot DataAnalysis Data Analysis and Interpretation MTT->DataAnalysis Migration->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on Anti-Cancer Effects and Mechanism DataAnalysis->Conclusion

Workflow for investigating this compound's anti-cancer effects.

Conclusion

This compound is a promising bioactive compound from Ganoderma lucidum with well-defined physicochemical properties and significant anti-cancer potential. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further explore its therapeutic applications. Future studies should focus on elucidating its detailed molecular interactions, pharmacokinetic and pharmacodynamic profiles, and its efficacy in in vivo models to pave the way for its potential development as a novel anti-cancer agent.

An In-depth Technical Guide to the Biosynthesis of Ganoderenic Acid H in Ganoderma Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderenic Acid H, a highly oxygenated lanostane-type triterpenoid from Ganoderma species, exhibits significant pharmacological potential. Understanding its biosynthesis is pivotal for optimizing production and enabling synthetic biology approaches for novel drug development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, from the precursor lanosterol through a series of oxidative modifications catalyzed primarily by cytochrome P450 monooxygenases. We present a putative enzymatic pathway, detail the complex regulatory networks that govern its production, and provide established experimental protocols for its extraction and quantification. All quantitative data are summarized for comparative analysis, and key pathways are visualized through diagrams to facilitate a deeper understanding of the molecular processes.

Introduction

Ganoderma species, particularly Ganoderma lucidum, have been a cornerstone of traditional medicine for centuries, valued for their diverse therapeutic properties. The primary bioactive constituents responsible for many of these effects are the ganoderic acids (GAs), a class of triterpenoids. Among these, this compound (GA-H) has garnered interest for its potential biological activities. The biosynthesis of GAs is a complex process that begins with the cyclization of squalene to form lanosterol, which then undergoes a series of extensive oxidative modifications, including hydroxylations, oxidations, and acetylations, primarily catalyzed by cytochrome P450 enzymes (CYPs)[1][2]. While the complete enzymatic cascade for every GA is not fully elucidated, significant progress has been made in identifying key enzymes and regulatory factors. This guide synthesizes the current knowledge with a specific focus on the biosynthesis of this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the mevalonate (MVA) pathway, which produces the universal triterpenoid precursor, lanosterol. The subsequent modifications of the lanosterol backbone are the defining steps in the formation of the vast array of ganoderic acids.

From Mevalonate to Lanosterol: The Upstream Pathway

The initial stages of GA-H biosynthesis are common to all triterpenoids in Ganoderma. Acetyl-CoA is converted to lanosterol through the MVA pathway. Key enzymes in this upstream pathway include 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), squalene synthase (SQS), and lanosterol synthase (LS)[3]. Overexpression of these enzymes has been shown to increase the overall pool of lanosterol, thereby enhancing the production of downstream GAs[3].

The Putative Pathway from Lanosterol to this compound

The transformation of lanosterol to this compound involves a series of oxidative modifications. Based on the structure of this compound (C₃₂H₄₄O₉)[4], which features keto groups at C-7, C-11, and C-15, a hydroxyl group at C-3, an acetyl group at C-12, and an oxidized side chain, a putative pathway can be constructed. This process is largely mediated by a cascade of cytochrome P450 enzymes. While the exact sequence and specific enzymes for each step in GA-H synthesis are still under investigation, several key CYPs have been identified in Ganoderma that perform analogous reactions.

Key Enzymatic Steps (Putative):

  • Initial Oxidation of the Side Chain (C-26): The biosynthesis is thought to initiate with the oxidation of the lanosterol side chain at the C-26 position. This is a three-step process catalyzed by a single CYP, such as CYP5150L8, which converts the C-26 methyl group into a carboxylic acid, forming 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA).

  • Hydroxylation and Oxidation of the Lanostane Core: Subsequent modifications involve a series of hydroxylation and oxidation reactions on the tetracyclic ring system. Different CYPs are responsible for modifications at specific carbon atoms.

  • Formation of Keto Groups (C-7, C-11, C-15): The formation of keto groups at positions C-7, C-11, and C-15 is a critical step.

  • Acetylation at C-12: The addition of an acetyl group at the C-12 position is likely catalyzed by an acetyltransferase.

  • Further Side-Chain Modification: The side chain undergoes further modifications to achieve the final structure of this compound.

The following diagram illustrates the proposed biosynthetic pathway from lanosterol to this compound.

Ganoderenic_Acid_H_Biosynthesis cluster_upstream Upstream Pathway cluster_downstream Putative GA-H Pathway Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate HMGR Squalene Squalene Mevalonate->Squalene Multiple Steps 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SQE Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol LS HLDOA HLDOA Lanosterol->HLDOA CYP5150L8 (C-26 Oxidation) Intermediate_1 Intermediate_1 HLDOA->Intermediate_1 CYP(s) (e.g., C-7, C-15 Oxidation) Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 CYP(s) (e.g., C-11 Oxidation, C-12 Hydroxylation) Ganoderenic_Acid_H Ganoderenic_Acid_H Intermediate_2->Ganoderenic_Acid_H Acetyltransferase (C-12 Acetylation) & other modifications

A putative biosynthetic pathway for this compound.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by a complex network of signaling molecules and transcription factors that respond to both developmental cues and environmental stimuli.

Signaling Molecules

Several second messengers have been identified to play a role in the regulation of ganoderic acid biosynthesis:

  • Reactive Oxygen Species (ROS): Often act as signaling molecules that can trigger secondary metabolite production.

  • Cyclic Adenosine Monophosphate (cAMP): A ubiquitous second messenger involved in various cellular processes, including the regulation of secondary metabolism.

  • Nitric Oxide (NO): A signaling molecule that has been shown to influence GA biosynthesis.

  • Calcium Ions (Ca²⁺): An essential signaling ion that can modulate the activity of various enzymes and transcription factors involved in the pathway.

Transcription Factors

A number of transcription factors have been identified that regulate the expression of genes in the ganoderic acid biosynthetic pathway:

  • LaeA: A global regulator of secondary metabolism in fungi, shown to positively regulate GA biosynthesis.

  • PacC: A pH-responsive transcription factor.

  • AreA: A nitrogen metabolite repression regulator.

  • MADS1, GlSwi6, CRZ1: Other transcription factors implicated in fungal development and secondary metabolism.

  • WC-2: A blue light receptor that positively regulates GA biosynthesis.

The interplay of these signaling molecules and transcription factors forms a complex regulatory network that ultimately controls the production of this compound.

GA_Regulation Signaling_Molecules Signaling_Molecules Transcription_Factors Transcription_Factors Signaling_Molecules->Transcription_Factors Biosynthesis_Genes Biosynthesis_Genes Transcription_Factors->Biosynthesis_Genes Gene Expression Ganoderenic_Acid_H Ganoderenic_Acid_H Biosynthesis_Genes->Ganoderenic_Acid_H Enzyme Synthesis

Regulatory network of this compound biosynthesis.

Quantitative Data on Ganoderic Acid Production

The yield of this compound and other ganoderic acids can vary significantly depending on the Ganoderma species, strain, culture conditions, and extraction method. Genetic engineering approaches have shown promise in enhancing production.

Table 1: Quantitative Yields of Ganoderic Acids in Ganoderma Species

Ganoderic AcidSpecies/StrainCulture/Extraction ConditionYieldReference
This compound G. lucidumTriterpenoid Enriched Fraction23.9% (w/w) of total dry weight of fraction
Ganoderic Acid AGanoderma spp. (various Indian isolates)Cultivated fruiting bodies827.50 - 2010.36 µg/g
Ganoderic Acid BGanoderma spp. (various Indian isolates)Cultivated fruiting bodies16.64 - 916.89 µg/g
Total GAsG. lucidum (tHMGR overexpression)Submerged culture~29.4 mg/g (dry weight)
Total GAsG. lucidum (wild type)Submerged culture~14.1 mg/g (dry weight)
HLDOAEngineered S. cerevisiae (expressing CYP5150L8)Yeast fermentation14.5 mg/L
DHLDOAEngineered S. cerevisiae (expressing CYP5150L8 & CYP5139G1)Yeast fermentation2.2 mg/L

Experimental Protocols

Accurate quantification and analysis of this compound require robust and validated experimental protocols. The following sections detail common methodologies for extraction and HPLC analysis.

Extraction of Ganoderic Acids from Ganoderma Fruiting Bodies

This protocol describes a standard method for the solvent extraction of triterpenoids from dried Ganoderma fruiting bodies.

Materials:

  • Dried and powdered Ganoderma lucidum fruiting bodies

  • 95% Ethanol

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Ultrasonic bath

  • Rotary evaporator

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh 10 kg of chipped Ganoderma lucidum fruiting bodies and extract with 20 L of 95% ethanol at 80°C three times.

  • Filter the extract and remove the ethanol under reduced pressure using a rotary evaporator.

  • For a smaller scale, take a 500 mg sample of a G. lucidum extract and dissolve it in 25 mL of ethyl acetate. Sonicate for 30 minutes and filter. Repeat the extraction of the insoluble material two more times.

  • Combine the ethyl acetate extracts and evaporate to dryness.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL) for LC-MS analysis.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

Quantification of this compound by HPLC-UV

This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of ganoderic acids.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity HPLC system or equivalent, with a UV detector.

  • Column: Zorbax SB-C18 column (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Acetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient of acetonitrile is typically used for optimal separation. An example gradient is as follows: 0 min, 25% B; 35 min, 35% B; 45 min, 45% B; up to 90 min with increasing concentration of B.

  • Flow Rate: 0.6 - 1.0 mL/min.

  • Detection Wavelength: 252 nm or 254 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in methanol to generate a calibration curve.

  • Inject the prepared standards and samples onto the HPLC system.

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the samples by integrating the peak area and using the calibration curve.

HPLC_Workflow Start Sample Preparation (Extraction & Filtration) HPLC_Injection HPLC Injection Start->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (252/254 nm) Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis (Peak Integration & Quantification) UV_Detection->Data_Analysis End Results Data_Analysis->End

A typical workflow for HPLC analysis of this compound.

Conclusion

The biosynthesis of this compound in Ganoderma species is a multifaceted process involving the upstream mevalonate pathway and a series of downstream oxidative modifications of the lanosterol scaffold, primarily catalyzed by cytochrome P450 enzymes. The production is intricately regulated by a network of signaling molecules and transcription factors. While a definitive, step-by-step pathway for this compound remains to be fully elucidated, ongoing research continues to identify and characterize the key enzymatic players. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the field, facilitating further investigation into the biosynthesis of this promising bioactive compound and paving the way for its enhanced production and potential therapeutic applications.

References

Spectroscopic Profile of Ganoderenic Acid H: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Ganoderenic Acid H is a lanostane-type triterpenoid isolated from fungi of the Ganoderma genus, which are renowned in traditional medicine. As with other ganoderic and ganoderenic acids, it is of significant interest to researchers in pharmacology and drug development due to the diverse biological activities exhibited by this class of compounds. The structural elucidation and unambiguous identification of these complex natural products rely heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

This technical guide provides a consolidated overview of the available spectroscopic data for this compound. It is intended to serve as a comprehensive resource for scientists involved in natural product chemistry, quality control, and drug discovery, offering detailed data tables, experimental protocols, and workflow visualizations to support their research endeavors.

Spectroscopic Data Summary

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information on the molecular weight and elemental composition of a compound, and its fragmentation patterns offer valuable clues about its structure. The data presented below is based on Liquid Chromatography-Mass Spectrometry (LC-MS) analysis with an Atmospheric Pressure Chemical Ionization (APCI) source in positive ion mode.

Ion SpeciesObserved m/zInterpretation
[M+H]⁺513.3Protonated Molecular Ion (Calculated for C₃₀H₄₀O₇: 512.27)
[M-H₂O+H]⁺495.3Loss of one water molecule
[M-2H₂O+H]⁺477.3Loss of two water molecules
Fragment383.2Corresponds to [M-H₂O+H-130]⁺, indicating a characteristic cleavage of the side chain.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. While specific data for this compound is scarce, the following tables provide expected chemical shift ranges and assignments based on the analysis of closely related Ganoderma triterpenoids.

1.2.1 ¹H-NMR (Proton NMR) Data (Representative) Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Proton AssignmentExpected Chemical Shift (δ) ppmMultiplicityNotes
H-3~3.20ddMethine proton on carbon bearing a hydroxyl group.
H-7~4.88ddMethine proton on carbon bearing a hydroxyl group.
H-22~6.05sOlefinic proton in the side chain.
Methyl Protons (s)0.80 - 1.40sSignals for C-18, C-19, C-28, C-29, C-30 methyl groups.
Methyl Protons (d)~1.24dSignal for C-27 methyl group, coupled to H-25.
Methylene/Methine1.00 - 2.80mComplex region of overlapping signals from the sterol backbone.

1.2.2 ¹³C-NMR (Carbon-13 NMR) Data (Representative) Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Carbon AssignmentExpected Chemical Shift (δ) ppmCarbon TypeNotes
C-3~78.0CHCarbon bearing a hydroxyl group.
C-7~70.0CHCarbon bearing a hydroxyl group.
C-11, C-15198.0 - 210.0CKetone carbonyl carbons.
C-26~170.0CCarboxylic acid carbonyl carbon.
C-8, C-9140.0 - 160.0COlefinic carbons in the ring system.
C-22, C-23120.0 - 145.0CH, COlefinic carbons in the side chain.
Methyl Carbons15.0 - 30.0CH₃C-18, C-19, C-21, C-27, C-28, C-29, C-30.
Quaternary Carbons35.0 - 55.0CC-4, C-5, C-10, C-13, C-14.
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, carbonyl, and olefinic functionalities.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400Broad, StrongO-H stretch (from hydroxyl and carboxylic acid groups)
2850 - 2960StrongC-H stretch (from sp³ CH, CH₂, and CH₃ groups)
~1725Strong, SharpC=O stretch (from ketone groups)
~1705Strong, SharpC=O stretch (from carboxylic acid group)
~1660MediumC=C stretch (from C=C double bonds in the ring and side chain)
1380 - 1460MediumC-H bend (from CH₂ and CH₃ groups)
1000 - 1200MediumC-O stretch (from hydroxyl and carboxylic acid groups)

Experimental Protocols

The following protocols describe generalized procedures for the isolation and spectroscopic analysis of this compound from Ganoderma species. These are synthesized from methodologies reported for the analysis of Ganoderma triterpenoids.[1][2]

Isolation and Purification
  • Extraction: Dried and powdered fruiting bodies of Ganoderma lucidum (10 kg) are extracted with 95% ethanol (3 x 20 L) at 80°C. The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.[1]

  • Solvent Partitioning: The crude extract is suspended in water and partitioned with chloroform to separate triterpenoids from more polar components. The chloroform layer is collected.

  • Acid-Base Extraction: The chloroform fraction is extracted with an aqueous sodium hydrogen carbonate solution to isolate acidic triterpenoids, including ganoderenic acids. The aqueous layer is then acidified (pH 2-3) with HCl and re-extracted with chloroform.[2]

  • Chromatography: The resulting acidic fraction is subjected to multiple chromatographic steps for purification. This typically involves:

    • Silica Gel Column Chromatography: Elution with a gradient system (e.g., chloroform/acetone) to perform initial fractionation.

    • Reversed-Phase C18 Column Chromatography: Further separation using a water/methanol gradient.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification on a C18 column to yield pure this compound.

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer, such as a Bruker AMX 400 MHz or 500 MHz instrument.

  • ¹H-NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on concentration.

  • ¹³C-NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: ~220-250 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans to achieve adequate signal-to-noise.

  • 2D NMR Experiments: For full structural assignment, a suite of 2D NMR experiments is performed, including COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).

Mass Spectrometry (LC-MS)
  • Sample Preparation: A stock solution of purified this compound is prepared in methanol (~1 mg/mL). This is further diluted for analysis.

  • Instrumentation: An HPLC system (e.g., Agilent 1100 series) coupled to a triple-quadrupole or ion-trap mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18 (5 µm, 250 mm x 4.6 mm).

    • Mobile Phase: A gradient of acetonitrile and 0.1% aqueous acetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) followed by the MS detector.

  • Mass Spectrometer Conditions (APCI, Positive Ion Mode):

    • APCI Temperature: 450°C.

    • Nebulizing Gas Flow: 60 psi.

    • Capillary Voltage: 3500 V.

    • Scan Range: m/z 100 to 1000 Da.

    • Fragmentation: Tandem MS (MS/MS) experiments are performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the purified solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Mattson Series FTIR or Nicolet Magna FTIR-750.

  • Data Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Visualization of Workflows

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow from the raw biological material to the acquisition of final spectroscopic data for this compound.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Output A Ganoderma Fruiting Body B Grinding & Extraction (Ethanol) A->B C Solvent Partitioning (H2O/CHCl3) B->C D Column Chromatography (Silica, C18) C->D E Preparative HPLC D->E F Pure this compound E->F G NMR Spectroscopy (1H, 13C, 2D) F->G H Mass Spectrometry (LC-MS, MS/MS) F->H I IR Spectroscopy (FTIR) F->I J NMR Spectra & Chemical Shifts G->J K Mass Spectrum & m/z Values H->K L IR Spectrum & Absorption Bands I->L

Workflow for Isolation and Spectroscopic Analysis.
Logical Workflow for Structure Elucidation

This diagram illustrates how data from different spectroscopic techniques are integrated to determine the chemical structure of a novel compound like this compound.

G cluster_Data Primary Spectroscopic Data cluster_Interpretation Data Integration & Elucidation MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula A Propose Molecular Formula MS->A IR Infrared (IR) - Functional Groups (OH, C=O, C=C) B Identify Key Functional Groups IR->B NMR1D 1D NMR (1H, 13C) - Proton/Carbon Environments - Basic Skeleton NMR1D->B C Assemble Structural Fragments NMR1D->C NMR2D 2D NMR (COSY, HSQC, HMBC) - Connectivity (H-H, C-H) - Assembly of Fragments NMR2D->C D Confirm Connectivity & Propose Final Structure NMR2D->D A->C B->C C->D Final Final Structure of This compound D->Final

Logical Flow of Spectroscopic Data in Structure Elucidation.

References

A Comprehensive Technical Guide to Ganoderenic Acid H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ganoderenic Acid H, a bioactive triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. The information presented herein is intended to support research and development efforts in pharmacology and medicinal chemistry.

Chemical Identification and Molecular Structure

This compound is a lanostane-type triterpene. It is important to note that there can be inconsistencies in the chemical literature and commercial databases regarding the specific compound designated as "this compound". This guide focuses on the well-characterized compound with the CAS number 98665-19-1 , which has a more extensive body of research associated with its biological activities.

Molecular Formula: C₃₂H₄₄O₉[1][2][3]

Molecular Weight: 572.69 g/mol [1][3]

IUPAC Name: (3β,12β)-12-(Acetyloxy)-3-hydroxy-7,11,15,23-tetraoxolanost-8-en-26-oic Acid

Synonyms: Ganoderic Acid H

Molecular Structure:

The chemical structure of this compound (CAS: 98665-19-1) is depicted below:

this compound Molecular Structure

Image Source: PubChem CID 73657194

An alternative compound, sometimes also referred to as this compound, has the CAS number 120462-48-8 and a molecular formula of C₃₀H₄₀O₇. However, the biological and pharmacological data for this compound are less extensively documented in peer-reviewed literature.

Quantitative Data Summary

The biological activities of this compound have been quantified in several studies. The following table summarizes key inhibitory concentrations (IC₅₀) and other relevant quantitative data.

Biological Target/ActivityTest SystemIC₅₀ / EffectReference
Angiotensin-Converting Enzyme (ACE)In vitro enzyme assay26 µM--INVALID-LINK--
HIV-1 ProteaseIn vitro enzyme assay200 µM--INVALID-LINK--
Breast Cancer Cell Growth (MDA-MB-231)Cell proliferation and colony formation assaysSuppression of growth and invasive behavior
AP-1 and NF-κB SignalingMDA-MB-231 cellsInhibition of transcriptional activity

Signaling Pathways and Experimental Workflows

The anti-cancer effects of this compound in breast cancer cells are primarily mediated through the inhibition of the AP-1 and NF-κB signaling pathways. This inhibition leads to downstream effects on cell cycle regulation and metastasis.

Ganoderic_Acid_H_Signaling cluster_0 Ganoderic Acid H Action cluster_1 Signaling Pathways cluster_2 Cellular Processes cluster_3 Biological Outcomes GAH Ganoderic Acid H AP1 AP-1 GAH->AP1 NFkB NF-κB GAH->NFkB Cdk4 Cdk4 Expression AP1->Cdk4 uPA uPA Secretion NFkB->uPA Proliferation Cell Proliferation Cdk4->Proliferation Invasion Cell Invasion uPA->Invasion

Caption: Inhibition of AP-1 and NF-κB by this compound.

A general workflow for the extraction, isolation, and analysis of this compound and other triterpenoids from Ganoderma lucidum is outlined below.

Experimental_Workflow start Dried Ganoderma lucidum Fruiting Body extraction Solvent Extraction (e.g., 95% Ethanol) start->extraction concentration Concentration of Extract extraction->concentration partitioning Solvent-Solvent Partitioning concentration->partitioning chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partitioning->chromatography hplc Preparative HPLC chromatography->hplc purified Purified this compound hplc->purified analysis Structural Elucidation (NMR, MS) purified->analysis bioassay Biological Activity Assays purified->bioassay

Caption: General workflow for this compound isolation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to this compound.

This protocol is a generalized procedure based on common methods for isolating triterpenoids from Ganoderma lucidum.

  • Preparation of Plant Material: The fruiting bodies of Ganoderma lucidum are dried, typically at 60-70°C for 24 hours, and then pulverized into a fine powder.

  • Solvent Extraction: The powdered material is extracted with a suitable solvent, commonly 95% ethanol, at an elevated temperature (e.g., 60°C) for several hours. This process is often repeated multiple times to ensure a high yield.

  • Concentration: The resulting ethanol extract is filtered and then concentrated under reduced pressure to remove the solvent, yielding a crude extract.

  • Fractionation: The crude extract is typically suspended in water and then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Purification: The fractions enriched with triterpenoids (often the ethyl acetate fraction) are further purified using a combination of chromatographic techniques. This may include open column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds like this compound.

  • Structural Elucidation: The purity and structure of the isolated compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This protocol is a standard method for assessing the effect of compounds on cell viability, as would be used to evaluate this compound's effect on cancer cells like MDA-MB-231.

  • Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a density of approximately 5x10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (and a vehicle control, typically DMSO) for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The supernatant is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The results are typically expressed as a percentage of the control group's viability.

This is a common in vitro method to screen for ACE inhibitors.

  • Reaction Mixture Preparation: An aqueous solution of the test compound (this compound) is added to a solution containing ACE (e.g., from rabbit lung) and incubated at 37°C for a short period (e.g., 5 minutes).

  • Substrate Addition: A solution of the ACE substrate, such as hippuryl-histidyl-leucine (HHL), is added to the mixture. The reaction is then incubated at 37°C for a longer duration (e.g., 45 minutes).

  • Reaction Termination: The enzymatic reaction is stopped by adding a solution like 3% (w/v) trichloro-triazine (TT) in dioxane.

  • Quantification: The product of the reaction (hippuric acid) is quantified. This can be done by measuring the absorbance of the supernatant at a specific wavelength (e.g., 382 nm) after centrifugation.

  • Calculation of Inhibition: The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of a control reaction without the inhibitor. The IC₅₀ value is the concentration of the inhibitor required to achieve 50% ACE inhibition.

This fluorometric assay is a standard method for identifying inhibitors of HIV-1 protease.

  • Enzyme and Inhibitor Incubation: A solution of recombinant HIV-1 protease is pre-incubated with the test compound (this compound) or a known inhibitor (control) for a set period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: A fluorogenic HIV-1 protease substrate is added to the mixture to initiate the reaction.

  • Fluorescence Measurement: The fluorescence is measured kinetically over a period of 1-2 hours at 37°C using a fluorescence microplate reader (e.g., excitation at 330 nm and emission at 450 nm).

  • Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control reaction. The IC₅₀ value is then determined from a dose-response curve.

This guide provides a foundational understanding of this compound for scientific and research applications. For further details, it is recommended to consult the primary literature cited.

References

Ganoderenic Acid H: A Comprehensive Technical Guide for Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic Acid H, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in anticancer research. This technical guide provides a detailed overview of the existing literature on this compound, focusing on its mechanism of action, quantitative effects on cancer cells, and the experimental methodologies used to elucidate its properties. While research on this specific ganoderic acid is not as extensive as for some of its analogues, existing studies highlight its potential as a therapeutic agent, particularly in the context of invasive breast cancer.

Anticancer Activity of this compound

This compound has been demonstrated to suppress the growth and invasive behavior of highly invasive human breast cancer cells, specifically the MDA-MB-231 cell line. Its multifaceted anti-tumor activity encompasses the inhibition of cell proliferation, colony formation, and the key processes of metastasis, namely cell adhesion, migration, and invasion.

Quantitative Data

While the available literature robustly demonstrates a concentration-dependent inhibitory effect of this compound on various aspects of cancer cell progression, specific IC50 values are not consistently reported across studies. The primary research available indicates that this compound exerts its effects in a concentration range of 0 to 0.5 mM. For the purpose of this guide, the quantitative effects are summarized from the available graphical data and textual descriptions in the cited literature.

Cell LineAssayTreatment Concentration (mM)Observed EffectReference
MDA-MB-231Cell Proliferation0 - 0.5Concentration-dependent decrease in cell number
MDA-MB-231Colony Formation0 - 0.5Concentration-dependent reduction in colony formation
MDA-MB-231Cell Adhesion0 - 0.5Concentration-dependent inhibition of adhesion to vitronectin
MDA-MB-231Cell Migration0 - 0.5Concentration-dependent inhibition of cell migration
MDA-MB-231Cell Invasion0 - 0.5Concentration-dependent inhibition of cell invasion

Mechanism of Action: Modulation of AP-1 and NF-κB Signaling Pathways

The primary mechanism of action attributed to this compound is the inhibition of the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappaB (NF-κB). These transcription factors are crucial regulators of genes involved in cell proliferation, survival, and invasion. By suppressing the activity of AP-1 and NF-κB, this compound leads to the downregulation of their target genes, including Cyclin-Dependent Kinase 4 (Cdk4) and urokinase-type Plasminogen Activator (uPA). The inhibition of Cdk4 contributes to the suppression of cell proliferation, while the reduction in uPA secretion impairs the invasive potential of cancer cells.

Signaling Pathway Diagrams

Ganoderenic_Acid_H_Signaling cluster_GAH This compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects GAH This compound Receptor Cell Surface Receptor (Putative) GAH->Receptor Binds to/Interacts with IKK IKK Complex GAH->IKK Inhibits MAPK_cascade MAPK Cascade (e.g., JNK, ERK, p38) GAH->MAPK_cascade Inhibits Receptor->IKK Inhibits Receptor->MAPK_cascade Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates for degradation NFkappaB_inactive NF-κB (p50/p65) IkappaB->NFkappaB_inactive Sequesters NFkappaB_active NF-κB (p50/p65) NFkappaB_inactive->NFkappaB_active Translocates to Nucleus AP1 AP-1 (c-Fos/c-Jun) MAPK_cascade->AP1 Activates Gene_Expression Target Gene Expression AP1->Gene_Expression NFkappaB_active->Gene_Expression Cdk4 Cdk4 Gene_Expression->Cdk4 uPA uPA Gene_Expression->uPA Proliferation Inhibition of Cell Proliferation Cdk4->Proliferation Leads to Invasion Inhibition of Cell Invasion uPA->Invasion Leads to Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Interpretation A Culture MDA-MB-231 cells B Treat with this compound (0-0.5 mM) A->B C Proliferation Assay (MTT) B->C D Colony Formation Assay B->D E Adhesion Assay B->E F Migration/Invasion Assay (Transwell) B->F G Western Blot Analysis (Cdk4, uPA) B->G H Reporter Gene Assay (AP-1, NF-κB) B->H I Phenotypic Effects C->I Quantitative Data on Cell Viability D->I Quantitative Data on Colony Growth E->I Quantitative Data on Cell Adhesion F->I Quantitative Data on Cell Motility J Molecular Mechanism G->J Protein Expression Levels H->J Transcription Factor Activity K Conclusion: GA-H inhibits breast cancer cell growth and invasion via AP-1/NF-κB suppression I->K J->K

In Vitro Bioactivity of Ganoderenic Acid H: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, are recognized for their diverse pharmacological activities. This technical guide focuses on the in vitro bioactivity of a specific member of this family, Ganoderenic Acid H. While research on this compound is emerging, this document also draws upon the broader knowledge of the Ganoderic acid family to provide a comprehensive overview of potential bioactivities and the experimental frameworks used for their evaluation.

Disclaimer: The available scientific literature on this compound is limited. Much of the detailed experimental data and pathway analysis presented herein is based on studies of other closely related and more extensively researched Ganoderic acids, such as Ganoderic Acid A and DM. This information is provided for contextual understanding and to guide future research, but may not be directly representative of the specific activities of this compound.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the in vitro bioactivity of this compound and other notable Ganoderic acids.

Table 1: Bioactivity of this compound

BioactivityTargetIC50 ValueReference(s)
Enzyme InhibitionHIV-1 Protease0.20 mM[1]
Enzyme InhibitionAngiotensin-Converting Enzyme (ACE)Strong Inhibitory Activity (IC50 not specified)[2]

Table 2: Cytotoxicity of Various Ganoderic Acids (Not H Isomer)

Ganoderic Acid IsomerCell LineAssayIC50 ValueReference(s)
Ganoderic Acid AHepG2 (Hepatocellular Carcinoma)CCK-8187.6 µM (24h), 203.5 µM (48h)[3]
Ganoderic Acid ASMMC7721 (Hepatocellular Carcinoma)CCK-8158.9 µM (24h), 139.4 µM (48h)[3]
Ganoderic Acid DMMCF-7 (Breast Cancer)Not specifiedNot specified, but significant anti-proliferative activity[4]
Ganoderic Acid DHeLa (Cervical Cancer)Not specified17.3 µM

Table 3: Anti-inflammatory Activity of Various Ganoderic Acids (Not H Isomer)

Ganoderic Acid IsomerCell LineInflammatory StimulusKey Inhibited MediatorsEffective ConcentrationReference(s)
Ganoderic Acid FNRK-52EHypoxia/ReoxygenationIL-6, COX-2, iNOS3.125 - 50 µg/mL
Ganoderic Acid ABV2 MicrogliaLPSPro-inflammatory cytokines (in cell lysates)Not specified

Table 4: Enzyme Inhibition by Various Ganoderic Acids (Not H Isomer)

Ganoderic Acid IsomerEnzymeInhibition TypeIC50 / Ki ValueReference(s)
Ganoderic Acid ACYP3A4Non-competitiveIC50: 15.05 µM, Ki: 7.16 µM
Ganoderic Acid ACYP2D6CompetitiveIC50: 21.83 µM, Ki: 10.07 µM
Ganoderic Acid ACYP2E1CompetitiveIC50: 28.35 µM, Ki: 13.45 µM

Experimental Protocols

Detailed methodologies for key in vitro bioactivity screening assays are provided below. These protocols are generalized from the available literature on Ganoderic acids.

Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat cells with various concentrations of the Ganoderic acid for 24, 48, or 72 hours. Include a vehicle control.

    • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) Cell Counting Kit-8 (CCK-8) Assay

  • Principle: This assay uses a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye, which is soluble in the culture medium. The amount of formazan generated is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

    • Incubation: Incubate the plate for 1-4 hours at 37°C.

    • Absorbance Measurement: Measure the absorbance at 450 nm.

    • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Anti-inflammatory Assays

a) Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: This assay measures the accumulation of nitrite (a stable product of NO) in the cell culture supernatant.

  • Protocol:

    • Cell Culture and Treatment: Plate macrophages (e.g., RAW 264.7) or other relevant cell types and pre-treat with various concentrations of the Ganoderic acid for 1-2 hours.

    • Inflammatory Stimulation: Induce inflammation by adding an inflammatory stimulus such as lipopolysaccharide (LPS; 1 µg/mL).

    • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

    • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

    • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

b) Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)

  • Principle: ELISA is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

  • Protocol:

    • Sample Collection: Collect cell culture supernatants as described in the Griess assay protocol.

    • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

    • Data Analysis: Calculate the cytokine concentration based on a standard curve and determine the percentage inhibition.

Enzyme Inhibition Assays

a) HIV-1 Protease Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the activity of recombinant HIV-1 protease on a synthetic peptide substrate.

  • Protocol:

    • Reaction Mixture: Prepare a reaction mixture containing a specific buffer, the synthetic substrate, and the test compound (this compound) at various concentrations.

    • Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 protease.

    • Incubation: Incubate the reaction mixture at 37°C for a defined period.

    • Detection: Stop the reaction and measure the product formation. The method of detection can vary, often involving spectrophotometry or fluorescence after cleavage of the substrate.

    • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

b) Angiotensin-Converting Enzyme (ACE) Inhibition Assay

  • Principle: This assay determines the inhibitory effect of a compound on ACE, which converts angiotensin I to angiotensin II. A common method involves using the substrate hippuryl-histidyl-leucine (HHL).

  • Protocol:

    • Reaction Setup: In a reaction tube, combine a buffer solution, the substrate HHL, and the test compound at various concentrations.

    • Enzyme Reaction: Add ACE to start the reaction and incubate at 37°C.

    • Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).

    • Product Extraction: Extract the product, hippuric acid, with an organic solvent (e.g., ethyl acetate).

    • Quantification: Evaporate the solvent and redissolve the hippuric acid in a suitable solution. Measure the absorbance at 228 nm.

    • Data Analysis: Calculate the percentage of ACE inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by Ganoderic acids and a general workflow for in vitro bioactivity screening.

experimental_workflow cluster_screening In Vitro Bioactivity Screening start Compound Isolation (this compound) cytotoxicity Cytotoxicity Assays (e.g., MTT, CCK-8) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., Griess, ELISA) start->anti_inflammatory enzyme_inhibition Enzyme Inhibition Assays (e.g., ACE, HIV-1 Protease) start->enzyme_inhibition pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) cytotoxicity->pathway_analysis anti_inflammatory->pathway_analysis enzyme_inhibition->pathway_analysis data_analysis Data Analysis (IC50, % Inhibition) pathway_analysis->data_analysis

Caption: A generalized workflow for the in vitro bioactivity screening of this compound.

Caption: The NF-κB signaling pathway and the potential inhibitory action of Ganoderic acids.

MAPK_pathway cluster_cascade MAPK Cascade stimulus Stress/Growth Factors receptor Receptor stimulus->receptor MAPKKK MAPKKK (e.g., TAK1, Raf) receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK1/2, MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK phosphorylates transcription_factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->transcription_factors activates cellular_response Cellular Response (Inflammation, Proliferation, Apoptosis) transcription_factors->cellular_response regulates GA Ganoderic Acids GA->MAPKKK inhibits GA->MAPKK inhibits

Caption: The MAPK signaling cascade and potential points of inhibition by Ganoderic acids.

TGFb_Smad_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β receptor_complex TGF-β Receptor Complex (Type I & II) TGFb->receptor_complex binds Smad2_3 Smad2/3 receptor_complex->Smad2_3 phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3/4 Complex Smad_complex->Smad_complex_nuc translocates DNA DNA Smad_complex_nuc->DNA binds to gene_transcription Target Gene Transcription (e.g., Fibrosis-related genes) DNA->gene_transcription regulates GA Ganoderic Acids GA->pSmad2_3 inhibits phosphorylation

Caption: The TGF-β/Smad signaling pathway, a key regulator of fibrosis, and its potential inhibition by Ganoderic acids.

References

Solubility Profile of Ganoderenic Acid H: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ganoderenic Acid H in various organic solvents. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data from closely related ganoderic acids to provide a robust framework for researchers. The information herein is intended to guide solvent selection, formulation development, and experimental design.

Introduction to this compound

This compound is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. Like other members of the ganoderic acid family, it is a highly oxygenated derivative of lanosterol and is recognized for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The lipophilic nature of this compound presents challenges for its formulation and delivery, making a thorough understanding of its solubility in organic solvents a critical first step in preclinical and pharmaceutical development.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, the solubility of other structurally similar ganoderic acids provides valuable insights. The following table summarizes the available quantitative solubility data for key ganoderic acids in common organic solvents. Researchers should consider this data as a starting point and are encouraged to determine the empirical solubility of this compound for their specific applications.

Ganoderic Acid AnalogueSolventSolubilityTemperature (°C)Citation
Ganoderic Acid DDimethyl Sulfoxide (DMSO)~30 mg/mLNot Specified
Ganoderic Acid DEthanol~30 mg/mLNot Specified
Ganoderic Acid DDimethyl Formamide (DMF)~30 mg/mLNot Specified
Ganoderic Acid HDimethyl Sulfoxide (DMSO)100 mg/mL (174.61 mM)Not Specified
Ganoderenic Acid BDimethyl Sulfoxide (DMSO)90.0 mg/mL (174.9 mM)Not Specified

Note: The solubility of triterpenoids can be influenced by factors such as purity, crystalline form, and the presence of co-solvents. It is best practice to experimentally verify solubility for each new batch of compound.

Experimental Protocol: Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound.

Materials:

  • This compound (crystalline powder)

  • Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile, chloroform)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or incubator. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Signaling Pathways and Experimental Workflows

Ganoderic acids are known to modulate various signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. While the specific pathways targeted by this compound are still under investigation, it is likely to share mechanisms with other well-studied ganoderic acids.

Commonly Implicated Signaling Pathways

The diagram below illustrates a generalized signaling pathway that is often implicated in the biological activity of ganoderic acids.

G Generalized Ganoderic Acid Signaling Pathway GA This compound Receptor Cell Surface Receptor (e.g., TLR4, TNFR) GA->Receptor Inhibition IKK IKK Complex Receptor->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression Nucleus->Gene Transcription G In Vitro Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solubilize Solubilize this compound in DMSO (Stock Solution) Dilute Dilute Stock in Cell Culture Medium Solubilize->Dilute Treat Treat Cells with This compound Dilute->Treat Incubate Incubate for Defined Period Treat->Incubate Assay Perform Cellular Assay (e.g., Viability, Cytokine ELISA) Incubate->Assay Data Data Analysis Assay->Data

Methodological & Application

Application Note: Quantitative Analysis of Ganoderenic Acid H by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

[AN-GAH-HPLC-001]

Introduction

Ganoderenic Acid H is a bioactive triterpenoid found in Ganoderma species, a genus of medicinal mushrooms renowned for their therapeutic properties. As a key marker for quality control and pharmacological research, accurate and reliable quantification of this compound is essential. This application note provides a detailed protocol for the quantitative analysis of this compound in Ganoderma extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is suitable for researchers, scientists, and drug development professionals involved in the quality control and standardization of Ganoderma-based products.

Quantitative Data Summary

The following table summarizes the performance metrics for the HPLC-UV method for the analysis of ganoderic acids. While specific data for this compound is not detailed in the provided literature, these values are representative for the analysis of various ganoderic acids using similar HPLC-UV methods.[1]

Performance MetricHPLC-UV
Linearity (r²)>0.998
Limit of Detection (LOD)0.34 - 2.2 µg/mL
Limit of Quantitation (LOQ)1.01 - 4.23 µg/mL
Precision (RSD)Intra-day: 0.81-3.20%Inter-day: 0.40-3.67%
Accuracy/Recovery89.1 - 114.0%

Experimental Protocols

This section details the methodology for the quantitative analysis of this compound, from sample preparation to HPLC-UV analysis.

1. Sample Preparation: Ultrasonic Extraction

This protocol is effective for the extraction of a broad range of triterpenoids from Ganoderma samples.[2]

  • Apparatus: Ultrasonic bath, rotary evaporator, filter apparatus.

  • Reagents: Methanol (HPLC grade), Chloroform (analytical grade).

  • Procedure:

    • Grind dried Ganoderma fruiting bodies or mycelia into a fine powder.

    • Weigh 1.0 g of the powdered sample into a flask.

    • Add 50 mL of methanol.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

    • Filter the extract through a 0.45 µm membrane filter.

    • The filtrate is now ready for HPLC analysis.

2. Standard Preparation

  • Procedure:

    • Accurately weigh 1 mg of this compound reference standard.

    • Dissolve the standard in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

    • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Filter all standard solutions through a 0.45 µm membrane filter before injection.

3. HPLC-UV Method

The separation and quantification are achieved using a reversed-phase HPLC system with UV detection.[3][4][5]

  • Instrumentation: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase:

      • A: 0.1% Acetic Acid in Water

      • B: Acetonitrile

    • Gradient Elution: A linear gradient of acetonitrile is often employed. A typical gradient could be:

      • 0-35 min: 25-35% B

      • 35-45 min: 35-45% B

      • 45-90 min: 45-100% B

    • Flow Rate: 0.6 - 1.0 mL/min.

    • Detection Wavelength: 252 nm or 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC-UV analysis of this compound.

Ganoderenic_Acid_H_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_results Results sample_powder Ganoderma Sample (Powdered) extraction Ultrasonic Extraction (Methanol) sample_powder->extraction standard_powder This compound Reference Standard dissolution Dissolution (Methanol) standard_powder->dissolution filtration_sample Filtration (0.45 µm) extraction->filtration_sample hplc_system HPLC System (C18 Column) filtration_sample->hplc_system Inject Sample dilution Serial Dilution dissolution->dilution filtration_standard Filtration (0.45 µm) dilution->filtration_standard filtration_standard->hplc_system Inject Standards uv_detector UV Detector (252/254 nm) hplc_system->uv_detector Separation data_acquisition Data Acquisition & Processing uv_detector->data_acquisition Detection quantification Quantification of This compound data_acquisition->quantification Analysis

Caption: Workflow for this compound Analysis.

References

Application Notes & Protocols: Isolation, Purification, and Analysis of Ganoderenic Acid H from Fungal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are significant bioactive compounds found in the medicinal mushroom Ganoderma lucidum. Among these, Ganoderenic Acid H plays a role in various pharmacological activities. The effective isolation and purification of this compound are crucial for research into its therapeutic potential and for the quality control of Ganoderma-based products. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from fungal materials.

Experimental Protocols

Protocol 1: Optimized Extraction of Triterpenoid-Enriched Fraction

This protocol details an optimized method for extracting triterpenoids, including this compound, from the dried and powdered fruiting bodies of Ganoderma lucidum.

Materials:

  • Dried, powdered Ganoderma lucidum fruiting bodies

  • 95-100% Ethanol

  • Reflux apparatus or temperature-controlled shaker

  • Filter paper (e.g., Whatman No. 1) or gauze

  • Rotary evaporator

Methodology:

  • Preparation: Weigh the desired amount of dried Ganoderma lucidum powder.

  • Solvent Addition: Add 95-100% ethanol to the powder at a solid-to-liquid ratio of 1:20 (w/v).[1]

  • Extraction: Heat the mixture to 60°C and maintain for 6 hours with continuous stirring or shaking.[2][3] This condition has been shown to increase the yield of this compound significantly.[2][3]

  • Filtration: After extraction, filter the mixture through 8-layer gauze or appropriate filter paper to separate the ethanol extract from the solid residue.

  • Re-extraction: Repeat the extraction process on the residue two more times to ensure maximum recovery of triterpenoids.

  • Concentration: Combine all ethanol supernatants and concentrate the solution under reduced pressure using a rotary evaporator at a temperature of 50°C.

  • Drying: The resulting concentrated extract can be freeze-dried or dried under a vacuum to yield a crude triterpenoid-enriched powder.

Protocol 2: Purification of this compound

This protocol describes a multi-step chromatographic procedure to isolate this compound from the crude extract.

Part A: Initial Cleanup via Column Chromatography

Materials:

  • Crude triterpenoid extract

  • Silica gel (for column chromatography)

  • Solvents: Chloroform, Acetone, Hexane, Ethyl Acetate

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and chamber

Methodology:

  • Column Packing: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and apply it to the top of the silica gel column.

  • Gradient Elution: Elute the column with a gradient of solvents to separate fractions based on polarity. A common gradient system is chloroform/acetone or hexane-ethyl acetate.

  • Fraction Collection: Collect fractions of a defined volume using a fraction collector.

  • TLC Monitoring: Monitor the collected fractions using TLC to identify those containing triterpenoids. Pool the fractions that show the presence of the target compounds.

  • Concentration: Concentrate the pooled fractions under reduced pressure to obtain a triterpenoid-rich fraction.

Part B: High-Resolution Purification via Semi-Preparative HPLC

Materials:

  • Triterpenoid-rich fraction from Part A

  • Semi-preparative HPLC system with a UV detector

  • Reversed-phase C18 semi-preparative column (e.g., 250 mm x 25 mm, 7 µm)

  • HPLC-grade solvents: Acetonitrile, Methanol, Water, Acetic Acid

  • 0.22 µm syringe filters

Methodology:

  • Sample Preparation: Dissolve the triterpenoid-rich fraction in a suitable solvent (e.g., 50% ethanol) and filter it through a 0.22 µm syringe filter.

  • Method Development: First, develop an analytical HPLC method to achieve good separation of the target compounds. A typical mobile phase consists of a gradient of acetonitrile and 0.1-2% aqueous acetic acid.

  • Semi-Preparative Separation: Scale up the optimized analytical method to the semi-preparative system. Inject the prepared sample onto the C18 column.

  • Elution and Detection: Elute the column with the optimized mobile phase gradient. Monitor the separation at a wavelength of approximately 252-254 nm.

  • Fraction Collection: Collect the peaks corresponding to this compound based on retention time established during analytical runs.

  • Purity Analysis & Crystallization: Analyze the purity of the collected fractions using analytical HPLC. Concentrate the pure fractions. If desired, crystallization can be achieved by dissolving the residue in a minimal amount of a hot solvent like methanol or ethanol and allowing it to cool slowly.

Data Presentation

Quantitative data from various studies are summarized below for easy reference and comparison.

Table 1: Optimized Extraction Parameters and Yield of this compound

Parameter Optimized Value Yield of this compound (mg/g powder) Reference
Solvent 100% Ethanol 2.09 (Optimized)
Temperature 60.22°C (Increased from 0.88)

| Duration | 6.00 hours | | |

Table 2: HPLC Method Parameters for Analysis and Purification of Ganoderic Acids

Parameter Specification Reference
Analytical HPLC
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and 0.1% aqueous Acetic Acid
Flow Rate 1.0 mL/min
Detection UV at 252 nm
Column Temperature 30°C
Semi-Preparative HPLC
Column C18 reversed-phase (e.g., 250 mm x 25 mm, 7 µm)
Mobile Phase Gradient of Acetonitrile and 2% aqueous Acetic Acid
Flow Rate ~7.8 mL/min

| Detection | UV at 252 nm | |

Table 3: Method Validation Data for Quantitative Analysis of Ganoderic Acid H

Parameter Value Reference
Linear Range 100–1000 ng/mL
Regression Equation Y = 2201.4X + 257447
Correlation Coefficient (r²) 0.9931
Limit of Detection (LOD) 24.71 ng/mL
Limit of Quantification (LOQ) 82.39 ng/mL

| Recovery | 90.05% and 97.40% | |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

G cluster_start Starting Material cluster_extraction Extraction cluster_cleanup Initial Purification cluster_final Final Purification & Analysis start Ganoderma lucidum Fruiting Body Powder extraction Optimized Ethanol Extraction (60°C, 6h) start->extraction filtration Filtration & Concentration extraction->filtration cleanup Crude Triterpenoid Extract filtration->cleanup silica Silica Gel Column Chromatography cleanup->silica fractions Triterpenoid-Rich Fraction silica->fractions hplc Semi-Preparative RP-HPLC fractions->hplc analysis Purity Analysis & Crystallization hplc->analysis end_product Purified Ganoderenic Acid H (>97%) analysis->end_product

Caption: Workflow for this compound Isolation and Purification.

Signaling Pathways

Ganoderic acids have been shown to modulate various signaling pathways implicated in cellular processes such as inflammation, fibrosis, and cancer. While specific pathways for this compound are under investigation, the general activity of ganoderic acids provides a valuable framework.

G cluster_pathways Signaling Pathways Modulated cluster_responses Cellular & Physiological Responses GA Ganoderic Acids (e.g., this compound) TGF TGF-β / Smad GA->TGF Modulates MAPK MAPK (ERK, JNK, p38) GA->MAPK Modulates NFKB NF-κB GA->NFKB Modulates AMPK AMPK GA->AMPK Modulates mTOR PI3K / AKT / mTOR GA->mTOR Modulates Fibrosis ↓ Renal Fibrosis TGF->Fibrosis MAPK->Fibrosis Inflammation ↓ Inflammation NFKB->Inflammation Metabolism ↑ Lipid Metabolism AMPK->Metabolism Apoptosis ↑ Apoptosis (in cancer cells) mTOR->Apoptosis Autophagy ↑ Autophagy mTOR->Autophagy

Caption: Key Signaling Pathways Modulated by Ganoderic Acids.

References

Application Notes and Protocols for Cell-Based Assay of Ganoderenic Acid H Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic Acid H is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from Ganoderma species, including various ganoderic acids, have garnered significant interest in oncological research due to their cytotoxic and pro-apoptotic effects on a variety of cancer cell lines.[1][2][3][4] Specifically, this compound has been shown to suppress the growth and invasive behavior of highly invasive human breast cancer cells.[5] This activity is mediated, at least in part, through the inhibition of key transcription factors such as AP-1 and NF-κB, which are crucial for cancer cell proliferation, survival, and metastasis.

These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cancer cells using two standard colorimetric cell-based assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies lactate dehydrogenase release as a marker of cell membrane damage.

Experimental Workflow Overview

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_cells Cell Culture (e.g., MDA-MB-231) seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_ga Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Serial Dilutions of this compound prep_ga->treat_cells seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay read_absorbance Measure Absorbance (Plate Reader) mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability Calculate % Cell Viability or % Cytotoxicity read_absorbance->calc_viability plot_dose_response Generate Dose-Response Curves and Determine IC50 calc_viability->plot_dose_response

Caption: Workflow for assessing this compound cytotoxicity.

Key Signaling Pathway: NF-κB Inhibition

This compound has been reported to exert its anti-proliferative and anti-invasive effects by inhibiting the NF-κB signaling pathway. This pathway is constitutively active in many cancers and plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.

nfkb_pathway Inhibition of NF-κB Signaling by this compound cluster_cytoplasm Cytoplasm GA_H This compound IKK IKK Complex GA_H->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IKK IkB_NFkB->IkB IkB_NFkB->NFkB Gene_Expression Target Gene Expression (Proliferation, Survival, Invasion) Nucleus->Gene_Expression Transcription

Caption: NF-κB pathway inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Note: Ganoderenic acids are typically soluble in organic solvents like DMSO.

  • Reagent: this compound (powder), Dimethyl sulfoxide (DMSO, cell culture grade).

  • Procedure:

    • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.

    • For example, for a compound with a molecular weight of 514.7 g/mol , dissolve 5.15 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

    • The final concentration of DMSO in the cell culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity.

Cell Culture and Seeding
  • Cell Line: MDA-MB-231 (human breast adenocarcinoma) or another appropriate cancer cell line.

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Procedure:

    • Culture cells in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%.

    • Seed cells into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

Cell Treatment
  • Prepare serial dilutions of this compound from the 10 mM stock solution in fresh culture medium. A suggested starting range, based on data from similar compounds like Ganoderic Acid A, is 0, 10, 25, 50, 100, and 200 µM.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Include a "vehicle control" group treated with medium containing the same final concentration of DMSO (e.g., 0.1%) as the highest concentration of the test compound.

  • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

Protocol: MTT Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.

  • Reagents: MTT solution (5 mg/mL in PBS, sterile filtered), Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Procedure:

    • At the end of the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: LDH Cytotoxicity Assay

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.

  • Reagents: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. The protocol below is a general guideline.

  • Controls:

    • Spontaneous LDH Release: Cells treated with vehicle control.

    • Maximum LDH Release: Cells treated with the lysis buffer provided in the kit (e.g., Triton X-100).

    • Background: Medium only.

  • Procedure:

    • At the end of the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes (optional but recommended to pellet any detached cells).

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution provided in the kit.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and structured format. The following table provides a template for presenting hypothetical MTT assay results.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.082100.0%
101.1030.06588.0%
250.8920.05171.1%
500.6310.04550.3%
1000.3550.03328.3%
2000.1580.02112.6%

Note: The data presented in this table is hypothetical and serves as an example for data presentation. The IC₅₀ value derived from this hypothetical data is approximately 50 µM. Actual IC₅₀ values should be determined experimentally and may vary depending on the cell line and experimental conditions. For reference, the IC₅₀ values for the related compound Ganoderic Acid A in HepG2 and SMMC7721 cells after 48 hours were reported to be 203.5 µM and 139.4 µM, respectively.

References

Application Notes & Protocols: Inducing Apoptosis in Cancer Cell Lines with Ganoderic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols have been compiled based on extensive research into the apoptosis-inducing effects of Ganoderic Acids (GAs), a class of triterpenoids derived from Ganoderma lucidum. While the request specified Ganoderenic Acid H, a comprehensive search of scientific literature reveals a significant lack of specific data on its apoptotic mechanisms. Ganoderic Acid H and this compound are distinct compounds, with research on the former being more available but still limited compared to other analogues.[1][2][3] Therefore, this document provides a generalized framework based on the most well-characterized GAs, such as Ganoderic Acid A (GA-A) and Ganoderic Acid T (GA-T), which are expected to share similar mechanisms of action. Researchers should use this as a guide and optimize protocols for their specific compound and cell lines of interest.

Introduction

Ganoderic acids (GAs) are a class of highly oxidized lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum.[4][5] These compounds have garnered significant interest in oncology research due to their potent cytotoxic effects on various tumor cells, with comparatively low toxicity to normal cells. A primary mechanism underlying their anti-cancer activity is the induction of apoptosis, or programmed cell death.

GAs have been shown to trigger apoptosis through multiple signaling pathways, often involving the mitochondria-mediated intrinsic pathway. Key events include the disruption of mitochondrial membrane potential, release of cytochrome c, activation of caspase cascades (caspase-9 and -3), and regulation of the Bcl-2 family of proteins. These application notes provide an overview of the quantitative effects of various GAs on cancer cell lines and detailed protocols for assessing their apoptosis-inducing activity.

Quantitative Data Summary

The following tables summarize the inhibitory and apoptotic effects of various well-studied Ganoderic Acids on different cancer cell lines. This data is intended for comparative purposes and to guide dose-selection for initial experiments.

Table 1: IC50 Values of Ganoderic Acids in Cancer Cell Lines

Ganoderic AcidCancer Cell LineCell TypeIC50 Value (µM)Incubation Time (h)Reference
GA-A HepG2Human Hepatocellular Carcinoma187.624
SMMC7721Human Hepatocellular Carcinoma158.924
GA-A HepG2Human Hepatocellular Carcinoma203.548
SMMC7721Human Hepatocellular Carcinoma139.448
GA-T HeLaHuman Cervical Cancer~10 µM (approx.)24
GA-DM GBC-SDHuman Gallbladder Cancer~60 µM (used conc.)24

Note: IC50 values can vary significantly based on the assay method, cell line, and specific experimental conditions.

Table 2: Apoptotic Effects and Molecular Markers

Ganoderic AcidCancer Cell LineEffectKey Molecular ChangesReference
GA-A HepG2, SMMC7721Induces Apoptosis, G0/G1 Arrest↑ Cleaved Caspase-3, ↑ p21, ↓ Cyclin D1
GA-A B-cell LymphomaMitochondrial Dysfunction↑ Cytochrome c release, ↑ Caspase-9, ↑ Caspase-3, ↑ Bax
GA-T Lung Cancer CellsMitochondria-mediated Apoptosis↑ p53, ↑ Bax, ↑ Cytochrome c release, ↑ Caspase-3
GA-Mf & GA-S HeLaMitochondria-mediated Apoptosis↓ Mitochondrial Membrane Potential, ↑ Cytochrome c release
GA-DM Breast Cancer CellsInduces Apoptosis, G1 Arrest↑ DNA fragmentation, ↑ PARP cleavage, ↓ Mitochondrial Membrane Potential
Total GLT Prostate Cancer CellsInduces Apoptosis, G1 Arrest↑ Caspase-9, ↑ Caspase-3, ↑ p21, ↓ CDK4, ↓ E2F1

GLT: Ganoderma Lucidum Triterpenoids. ↑ indicates upregulation/increase; ↓ indicates downregulation/decrease.

Signaling Pathways & Experimental Workflow

Signaling Pathway Visualization

The primary mechanism of GA-induced apoptosis involves the intrinsic (mitochondrial) pathway. GAs can induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax and the suppression of anti-apoptotic proteins like Bcl-2. This shift disrupts the mitochondrial outer membrane, causing the release of cytochrome c into the cytosol, which then activates a caspase cascade, culminating in apoptosis.

Ganoderic_Acid_Apoptosis_Pathway GA Ganoderic Acids (e.g., GA-A, GA-T) Stress Cellular Stress (e.g., Oxidative Stress) GA->Stress Bcl2_fam Bcl-2 Family Regulation Stress->Bcl2_fam Bax Bax (Pro-apoptotic) Bcl2_fam->Bax + Bcl2 Bcl-2 (Anti-apoptotic) Bcl2_fam->Bcl2 - Mito Mitochondrion Bax->Mito disrupts membrane Bcl2->Mito stabilizes membrane CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial pathway of Ganoderic Acid-induced apoptosis.

Experimental Workflow Visualization

A typical workflow for evaluating the pro-apoptotic effects of a Ganoderic Acid involves a series of assays to confirm cytotoxicity, quantify apoptosis, and elucidate the molecular mechanism.

Experimental_Workflow start Start: Cancer Cell Line Culture treat Treat with Ganoderic Acid H (Dose-Response & Time-Course) start->treat viability 1. Cell Viability Assay (e.g., CCK-8, MTT) treat->viability ic50 Determine IC50 Value viability->ic50 apoptosis_assay 2. Apoptosis Quantification (e.g., Annexin V/PI Staining) ic50->apoptosis_assay Use IC50 concentration flow Flow Cytometry Analysis apoptosis_assay->flow mechanism 3. Mechanistic Analysis (Western Blot) flow->mechanism proteins Probe for Key Proteins: - Cleaved Caspase-3, -9 - PARP - Bax, Bcl-2 mechanism->proteins end Conclusion mechanism->end

Caption: Workflow for assessing Ganoderic Acid-induced apoptosis.

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination using CCK-8 Assay

This protocol determines the concentration of Ganoderic Acid that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HepG2, HeLa, PC-3)

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • Ganoderic Acid stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of Ganoderic Acid in complete medium. The final DMSO concentration should be <0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours until the color develops.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot viability against the log of the concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Quantification of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Ganoderic Acid at a predetermined concentration (e.g., IC50 value)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2x10⁵ cells/well in 6-well plates and allow them to attach overnight. Treat cells with the desired concentration of Ganoderic Acid and a vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin-free dissociation buffer or gentle scraping. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol detects changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Treated cell pellets (from a scaled-up version of Protocol 2)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the collected cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use GAPDH or β-actin as a loading control to normalize protein levels.

References

Investigating the Effects of Ganoderenic Acid H on Cell Cycle Progression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic Acid H, a triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its potential as an anticancer agent. Emerging research suggests that various ganoderic acids exert their antitumor effects by modulating critical cellular processes, including cell cycle progression. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on the cell cycle, offering a framework for researchers to explore its therapeutic potential. While direct comprehensive studies on this compound are emerging, the data and protocols presented here are based on the well-documented effects of closely related ganoderic acids, providing a robust starting point for investigation.

Data Presentation

The following tables summarize the quantitative effects of various ganoderic acids on cell viability and cell cycle distribution in different cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Table 1: Inhibitory Concentration (IC50) of Ganoderic Acids on Cancer Cell Lines

Ganoderic Acid DerivativeCell LineTreatment DurationIC50 ConcentrationReference
Ganoderic Acid AHepG2 (Hepatocellular Carcinoma)48h203.5 µmol/l[1]
Ganoderic Acid ASMMC7721 (Hepatocellular Carcinoma)48h139.4 µmol/l[1]
Ganoderma sinensis Spore Extract (GSE)HepG2 (Hepatocellular Carcinoma)24h70.14 µg/mL[2][3]

Table 2: Effect of Ganoderic Acids on Cell Cycle Distribution

TreatmentCell Line% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
ControlHepG243.43%37.95%18.62%[1]
Ganoderic Acid A (100 µmol/l)HepG248.56%29.51%21.93%
ControlHepG2--21.03 ± 1.10%
GSE (50 µg/mL)HepG2--30.8 ± 1.4%
GSE (100 µg/mL)HepG2--42.2 ± 2.6%

Signaling Pathways

Ganoderic acids have been shown to induce cell cycle arrest by modulating key signaling pathways. The primary mechanisms observed are arrest at the G1/S and G2/M checkpoints.

G1/S Phase Arrest

Several ganoderic acids induce G1 phase arrest by downregulating the expression of key proteins that drive the transition from G1 to S phase. This includes the downregulation of Cyclin D1, Cyclin-Dependent Kinase 2 (CDK2), and CDK6. This leads to a decrease in the phosphorylation of the Retinoblastoma protein (p-Rb), which in turn keeps the transcription factor E2F in an inactive state, preventing the transcription of genes required for S phase entry. Furthermore, an upregulation of the CDK inhibitor p21 has been observed, which further blocks the activity of Cyclin/CDK complexes.

G1_S_Arrest GAH This compound CDK46_CyclinD CDK4/6-Cyclin D1 GAH->CDK46_CyclinD inhibits p21 p21 GAH->p21 induces pRb p-Rb CDK46_CyclinD->pRb phosphorylates E2F E2F pRb->E2F inhibits S_Phase S Phase Entry E2F->S_Phase promotes p21->CDK46_CyclinD inhibits

This compound induced G1/S phase arrest pathway.
G2/M Phase Arrest

Certain extracts containing ganoderic acids have been shown to cause cell cycle arrest at the G2/M checkpoint. This is achieved by downregulating the expression of key regulatory proteins such as Cyclin A2, Cyclin-Dependent Kinase 1 (CDK1), and the phosphatase Cdc25C. The reduction in the activity of the CDK1/Cyclin B1 complex prevents the cell from entering mitosis.

G2_M_Arrest GAH This compound CDK1_CyclinA2 CDK1-Cyclin A2 GAH->CDK1_CyclinA2 inhibits Cdc25C Cdc25C GAH->Cdc25C inhibits Mitosis Mitosis CDK1_CyclinA2->Mitosis promotes Cdc25C->CDK1_CyclinA2 activates

This compound induced G2/M phase arrest pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cell cycle progression.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on a chosen cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1%.

  • After 24 hours, remove the medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 prepare_GAH Prepare this compound dilutions incubate1->prepare_GAH add_GAH Add dilutions to cells prepare_GAH->add_GAH incubate2 Incubate for 24/48/72h add_GAH->incubate2 add_MTT Add MTT solution incubate2->add_MTT incubate3 Incubate for 4h add_MTT->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Read absorbance at 570 nm dissolve->read

Experimental workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL stock)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Incubate for 24 hours at 37°C and 5% CO₂.

  • Treat the cells with the desired concentrations of this compound (and a vehicle control) for 24 or 48 hours.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing 5 µL of RNase A stock solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Flow_Cytometry_Workflow cluster_culture Cell Culture and Treatment cluster_prep Sample Preparation cluster_analysis Data Acquisition and Analysis seed Seed cells in 6-well plates treat Treat with this compound seed->treat harvest Harvest and wash cells treat->harvest fix Fix with 70% ethanol harvest->fix stain Stain with PI and RNase A fix->stain acquire Acquire data on flow cytometer stain->acquire analyze Analyze cell cycle distribution acquire->analyze

Experimental workflow for cell cycle analysis by flow cytometry.
Western Blotting for Cell Cycle Regulatory Proteins

This protocol is used to analyze the expression levels of key cell cycle regulatory proteins.

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p-Rb, anti-Rb, anti-Cyclin A2, anti-CDK1, anti-Cdc25C, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (protein lysate).

  • Determine the protein concentration using the BCA assay.

  • Normalize the protein concentrations and prepare lysates for loading by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and acquire the signal using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Western_Blot_Workflow cluster_prep Protein Extraction and Quantification cluster_electro Electrophoresis and Transfer cluster_immuno Immunodetection lyse Lyse cells quantify Quantify protein lyse->quantify prepare Prepare samples quantify->prepare sds_page SDS-PAGE prepare->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Detect with ECL secondary_ab->detect

Experimental workflow for Western blotting.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers investigating the effects of this compound on cell cycle progression. By utilizing these methodologies, scientists can elucidate the molecular mechanisms underlying the anticancer properties of this promising natural compound, paving the way for its potential development as a therapeutic agent. It is important to note that while the effects of other ganoderic acids provide a strong foundation, the specific activities of this compound should be empirically determined.

References

Application Notes and Protocols: Ganoderenic Acid H as an Inhibitor of Specific Enzyme Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ganoderenic Acid H, a lanostane-type triterpenoid isolated from the fungus Ganoderma lucidum. The focus is on its role as an inhibitor of specific enzyme pathways, providing quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological and experimental processes.

Overview of this compound

This compound is a highly oxygenated triterpenoid that, along with other related ganoderic acids, contributes to the medicinal properties of Ganoderma lucidum. Research has identified its potential to modulate biological pathways through the inhibition of key enzymes. This document details its activity against two primary targets: HIV-1 Protease and enzymes within the cholesterol biosynthesis pathway.

Inhibition of HIV-1 Protease

This compound has been identified as a moderately active inhibitor of Human Immunodeficiency Virus-1 (HIV-1) Protease, an essential enzyme for viral replication. This inhibitory action presents a potential avenue for the development of novel antiretroviral agents.

Quantitative Inhibitory Data

The inhibitory potency of this compound against HIV-1 Protease has been quantified, providing a benchmark for its efficacy.

CompoundTarget EnzymeIC50 ValueSource
This compoundHIV-1 Protease0.17–0.23 mM[1][2]El-Mekkawy et al., 1998
Signaling Pathway and Mechanism of Action

HIV-1 Protease is a critical enzyme in the viral life cycle. It functions by cleaving newly synthesized polyproteins (Gag-Pol) into their functional protein components. Inhibition of this enzyme prevents the maturation of viral particles, rendering them non-infectious. This compound acts as an inhibitor of this crucial processing step.

HIV_Protease_Pathway cluster_virus HIV-1 Infected Host Cell Viral_RNA Viral RNA Translation Translation Viral_RNA->Translation Polyprotein Gag-Pol Polyprotein Translation->Polyprotein HIV_Protease HIV-1 Protease Polyprotein->HIV_Protease Cleavage Mature_Proteins Functional Viral Proteins (e.g., Reverse Transcriptase, Integrase) HIV_Protease->Mature_Proteins Assembly Viral Assembly Mature_Proteins->Assembly New_Virion Mature, Infectious Virion Assembly->New_Virion GA_H This compound GA_H->HIV_Protease Inhibition

Mechanism of HIV-1 Protease Inhibition by this compound.
Experimental Protocol: HIV-1 Protease Inhibition Assay

This protocol outlines the methodology used to determine the IC50 value of this compound against HIV-1 Protease, adapted from established procedures[2].

Objective: To quantify the inhibition of recombinant HIV-1 Protease activity by this compound using an HPLC-based method.

Materials:

  • Recombinant HIV-1 Protease (recHIV-1-PR)

  • HIV-1-PR synthetic chromogenic substrate (e.g., His-Lys-Ala-Arg-Val-Leu-(pNO2-Phe)-Glu-Ala-NLe-Ser-NH2)

  • This compound

  • Assay Buffer (e.g., from a commercial kit like Bachem S-100)

  • Dimethyl sulfoxide (DMSO)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Reagents:

    • Dissolve the synthetic substrate in the provided assay buffer to a final concentration of 2.5 mg/mL.

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a range of concentrations.

  • Assay Reaction:

    • In a microcentrifuge tube, mix 25 µL of the substrate solution with 2.5 µL of the this compound DMSO solution (or pure DMSO for control).

    • Initiate the reaction by adding 6.25 µL of recHIV-1-PR solution.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a quenching solution (e.g., 10% acetic acid).

    • Analyze the mixture by reverse-phase HPLC. The cleavage of the substrate by the protease will result in specific product peaks.

  • Data Analysis:

    • Quantify the area of the substrate and product peaks.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

HIV_Assay_Workflow Start Start Prep Prepare Reagents: - HIV-1 Protease - Substrate - this compound dilutions Start->Prep Mix Mix Substrate and This compound Prep->Mix React Initiate Reaction with HIV-1 Protease Mix->React Incubate Incubate at 37°C React->Incubate Stop Terminate Reaction Incubate->Stop Analyze Analyze by HPLC Stop->Analyze Calculate Calculate % Inhibition and IC50 Value Analyze->Calculate End End Calculate->End

Experimental workflow for the HIV-1 Protease inhibition assay.

Inhibition of Cholesterol Biosynthesis

Oxygenated lanosterol derivatives from G. lucidum, a class that includes this compound, are known inhibitors of cholesterol synthesis[3][4]. This activity is primarily attributed to the inhibition of the enzyme Lanosterol 14α-demethylase.

Quantitative Inhibitory Data
Signaling Pathway and Mechanism of Action

The cholesterol biosynthesis pathway is a multi-step process that converts acetyl-CoA into cholesterol. A key regulatory step involves the cyclization of 2,3-oxidosqualene to lanosterol by lanosterol synthase, followed by a series of modifications. One of these is the removal of a methyl group at position 14 by the enzyme lanosterol 14α-demethylase (a cytochrome P450 enzyme, CYP51A1). By inhibiting this enzyme, ganoderic acids cause a halt in the pathway, preventing the formation of downstream products, including cholesterol.

Cholesterol_Pathway cluster_pathway Cholesterol Biosynthesis Pathway (Post-Squalene) Squalene Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Lanosterol_Synthase Lanosterol Synthase (LSS) Oxidosqualene->Lanosterol_Synthase Lanosterol Lanosterol Lanosterol_Synthase->Lanosterol Demethylase Lanosterol 14α-demethylase (CYP51A1) Lanosterol->Demethylase Intermediates Multiple Steps... Demethylase->Intermediates Cholesterol Cholesterol Intermediates->Cholesterol GA_H This compound & other oxygenated sterols GA_H->Demethylase Inhibition

Inhibition of Lanosterol 14α-demethylase by Ganoderic Acids.
Experimental Protocol: Cholesterol Synthesis Inhibition Assay

This protocol describes a cell-based assay to measure the inhibition of cholesterol synthesis using a radiolabeled precursor.

Objective: To determine the effect of this compound on cholesterol biosynthesis in a human hepatic cell line (e.g., T9A4 or HepG2).

Materials:

  • Human hepatic cell line (e.g., T9A4)

  • Cell culture medium and supplements

  • This compound

  • Radiolabeled precursor: 24,25-dihydro-[24,25-³H₂]lanosterol or [¹⁴C]acetate

  • Solvents for lipid extraction (e.g., hexane, isopropanol)

  • Thin-Layer Chromatography (TLC) plates and developing solvents

  • Scintillation counter and fluid

Procedure:

  • Cell Culture and Treatment:

    • Culture human hepatic cells to near confluency in appropriate multi-well plates.

    • Treat the cells with varying concentrations of this compound (dissolved in a suitable vehicle like DMSO) for a specified period (e.g., 24 hours). Include a vehicle-only control.

  • Radiolabeling:

    • Add the radiolabeled precursor (e.g., 24,25-dihydro-[24,25-³H₂]lanosterol) to the culture medium of each well.

    • Incubate for a period sufficient for uptake and conversion (e.g., 4-6 hours).

  • Lipid Extraction:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells and extract the total lipids using a solvent system such as hexane:isopropanol (3:2, v/v).

  • Separation and Quantification:

    • Separate the extracted lipids using TLC. The solvent system should be optimized to separate lanosterol from cholesterol.

    • Visualize the lipid spots (e.g., with iodine vapor).

    • Scrape the silica corresponding to the cholesterol and precursor spots into scintillation vials.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of conversion of the radiolabeled precursor to cholesterol.

    • Determine the percentage of inhibition of cholesterol synthesis for each concentration of this compound relative to the vehicle control.

    • If a dose-response is observed, calculate the IC50 value.

Summary and Future Directions

This compound demonstrates clear inhibitory activity against HIV-1 Protease and is implicated in the inhibition of the cholesterol biosynthesis pathway via lanosterol 14α-demethylase. These findings underscore its potential as a lead compound for drug development in virology and metabolic diseases.

Further research should focus on:

  • Elucidating the precise binding mode of this compound to its target enzymes through structural biology studies.

  • Conducting structure-activity relationship (SAR) studies to optimize its inhibitory potency and selectivity.

  • Evaluating its efficacy and safety in more complex biological systems, including in vivo models.

  • Investigating its effects on other related pathways, such as those involving farnesyl protein transferase, which are targets for other Ganoderma triterpenoids in cancer research.

References

Application Notes and Protocols for In Vivo Administration of Ganoderenic Acid H

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ganoderenic Acid H (GA-H) is a lanostane-type triterpenoid found in the medicinal mushroom Ganoderma lucidum. It has garnered significant scientific interest due to its diverse pharmacological activities. In vivo studies are crucial for evaluating the therapeutic potential of GA-H. However, its poor aqueous solubility presents a challenge for formulation and administration. These application notes provide detailed protocols for preparing and administering GA-H formulations for in vivo research, ensuring optimal delivery and reproducible results.

Data Presentation: Formulation and Dosage Summary

The following table summarizes various formulations and dosages of ganoderenic acids used in preclinical in vivo studies. This data can serve as a starting point for designing new experiments.

Compound/ExtractAnimal ModelAdministration RouteFormulation VehicleDosageReference
This compoundMiceNot SpecifiedNot Specified1, 3, and 5 mg/kg[1]
Ganoderic Acids-rich Ethanol ExtractKunming MiceOral Gavage0.5% CMC-Na25, 50, and 100 mg/kg/day[2][3]
Ganoderic AcidsNot SpecifiedIntraperitoneal InjectionSaline with 5% Tween 8050 mg/kg[4]
Ganoderic Acid ABALB/c MiceOral Gavage50% Methanol in Physiological Saline20 and 40 mg/kg/day[5]
Ganoderic AcidsMiceOral GavageNot Specified12 and 36 mg/kg
Ganoderic Acid AMiceIntraperitoneal InjectionNot Specified20 mg/kg
Co-solvent Formulation (General)Not SpecifiedNot Specified10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineNot Specified

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

This protocol is suitable for the oral administration of GA-H in rodents.

Materials:

  • This compound (powder)

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile saline

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Sterile tubes for storage

Procedure:

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) solution of CMC-Na in sterile saline. For example, to make 50 mL of vehicle, dissolve 0.25 g of CMC-Na in 50 mL of sterile saline.

    • Add Tween 80 to the CMC-Na solution to a final concentration of 0.1-0.5% (v/v). For instance, add 50-250 µL of Tween 80 to 50 mL of the CMC-Na solution.

    • Stir the mixture on a stir plate until the CMC-Na is fully dissolved and the solution is clear.

  • Suspension Preparation:

    • Calculate the required amount of GA-H based on the desired dose and the number of animals.

    • Weigh the GA-H powder and place it in a mortar.

    • Add a small volume of the prepared vehicle to the powder and triturate with the pestle to create a smooth, uniform paste. This step is critical to prevent clumping.

    • Gradually add the remaining vehicle to the paste while continuously stirring to form a homogenous suspension.

    • Transfer the suspension to a sterile tube. Ensure the suspension is continuously stirred before each administration to maintain uniformity.

Protocol 2: Preparation of this compound Solution for Intraperitoneal Injection

This protocol describes the preparation of a GA-H solution for intraperitoneal (IP) administration.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free tubes and vials

Procedure:

  • Stock Solution Preparation (if necessary):

    • Dissolve a known weight of GA-H in a minimal amount of DMSO to create a concentrated stock solution. Sonication may be required to aid dissolution.

  • Co-solvent Vehicle Formulation:

    • A common vehicle for poorly soluble compounds is a mixture of co-solvents. An example formulation is: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.

    • To prepare 10 mL of this vehicle, combine:

      • 1 mL DMSO

      • 4 mL PEG300

      • 0.5 mL Tween 80

      • 4.5 mL Sterile Saline

    • Mix the components thoroughly.

  • Final Solution Preparation:

    • Add the calculated volume of the GA-H stock solution (from step 1) to the co-solvent vehicle to achieve the desired final concentration.

    • Alternatively, directly dissolve the weighed GA-H powder in the pre-mixed vehicle. Gentle warming and vortexing can facilitate dissolution.

    • The final solution should be clear. If precipitation occurs, adjust the formulation or consider micro-emulsification techniques.

Protocol 3: In Vivo Administration by Oral Gavage in Mice

Materials:

  • Prepared GA-H suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

  • Syringes (e.g., 1 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each mouse to determine the correct volume of the GA-H suspension to administer. A typical administration volume is 100-200 µL.

    • Gently restrain the mouse, ensuring it is secure but not distressed.

  • Administration:

    • Draw the calculated volume of the well-mixed GA-H suspension into the syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach.

    • Slowly dispense the suspension.

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Protocol 4: In Vivo Administration by Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared GA-H solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each mouse to calculate the required injection volume. The maximum recommended IP injection volume for mice is 10 ml/kg.

    • Properly restrain the mouse to expose the abdominal area.

  • Injection:

    • Draw the calculated volume of the GA-H solution into the syringe.

    • The injection site is typically the lower right quadrant of the abdomen to avoid the bladder and cecum.

    • Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

    • Aspirate slightly by pulling back the plunger to ensure no blood or urine is drawn, which would indicate incorrect needle placement.

    • If aspiration is clear, inject the solution smoothly.

    • Withdraw the needle and return the mouse to its cage.

    • Observe the animal for any adverse reactions.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration weigh Weigh this compound mix Triturate GA-H with Vehicle weigh->mix vehicle Prepare Vehicle (e.g., 0.5% CMC-Na + Tween 80) vehicle->mix suspend Create Homogenous Suspension mix->suspend calc_dose Calculate Dosage Volume suspend->calc_dose weigh_animal Weigh Animal weigh_animal->calc_dose administer Administer via Oral Gavage calc_dose->administer observe Observe Animal Behavior administer->observe collect Collect Samples (Blood, Tissue) observe->collect analyze Biochemical/Histological Analysis collect->analyze

Caption: Workflow for this compound in vivo oral administration.

Signaling Pathway Diagram: Inhibition of NF-κB and AP-1

G cluster_nucleus Nucleus GAH This compound IKK IKK Complex GAH->IKK Inhibits AP1 AP-1 GAH->AP1 Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Gene Pro-inflammatory & Proliferation Gene Transcription NFkB_nuc->Gene AP1_nuc AP-1 AP1->AP1_nuc Translocates AP1_nuc->Gene

Caption: this compound inhibits NF-κB and AP-1 signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ganoderenic Acid H Extraction from Ganoderma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Ganoderenic Acid H and other triterpenoids from Ganoderma species. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, helping you identify potential problems and implement effective solutions.

Issue 1: Low Yield of this compound

Q: My extraction is complete, but the final yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?

A: Low yields of this compound can stem from several factors throughout the experimental workflow. Here’s a systematic approach to troubleshooting:

  • Starting Material: The concentration of this compound can vary significantly based on the Ganoderma species, the part of the fungus used (fruiting body, mycelia, or spores), and the developmental stage at harvest. For instance, younger, developing fruiting bodies often contain higher concentrations of certain triterpenoids.[1] Ensure you are using a high-quality, verified starting material.

  • Sample Preparation: Inadequate grinding of the dried Ganoderma can lead to inefficient extraction. The material should be pulverized into a fine powder (e.g., passing through a 60-80 mesh sieve) to maximize the surface area for solvent penetration.[2]

  • Extraction Method and Parameters: The choice of extraction method and its parameters are critical. Methods such as Ultrasound-Assisted Extraction (UAE) and Heat-Assisted Extraction (HAE) have been shown to be effective.[3] However, parameters like temperature, time, and power must be optimized. Excessive heat or prolonged extraction can degrade thermolabile compounds.

  • Solvent Selection: The type and concentration of the solvent are crucial. While high-purity ethanol is commonly used, the optimal concentration can vary. Studies have shown that 100% ethanol can be highly effective for this compound.[4][5]

Issue 2: Inconsistent Results Between Batches

Q: I am observing significant variability in this compound yield across different extraction batches, even though I am following the same protocol. What could be causing this inconsistency?

A: Batch-to-batch inconsistency is a common challenge. Consider these potential sources of variation:

  • Homogeneity of Starting Material: Ensure that your powdered Ganoderma is well-mixed and homogenous before weighing out samples for extraction. Triterpenoid content can vary even within the same batch of fruiting bodies.

  • Precise Control of Parameters: Minor fluctuations in extraction parameters can lead to different outcomes. Double-check and calibrate your equipment to ensure consistent temperature, sonication power, and extraction time.

  • Solvent Quality and Preparation: Use high-purity solvents from the same supplier for all extractions. If using an aqueous ethanol solution, ensure the concentration is prepared accurately each time.

  • Post-Extraction Processing: Variations in the concentration and drying steps can lead to losses. Ensure that rotary evaporation or other concentration methods are performed under consistent temperature and pressure.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and efficient method for extracting this compound?

A1: Both Ultrasound-Assisted Extraction (UAE) and Heat-Assisted Extraction (HAE) have proven to be more effective than traditional Soxhlet extraction for obtaining triterpenoids from Ganoderma. UAE, in particular, has been highlighted for its efficiency, often requiring shorter extraction times. Supercritical CO2 extraction is another advanced method that can yield high-purity extracts. The optimal method may depend on the available equipment and the scale of the extraction.

Q2: What is the optimal solvent and its concentration for this compound extraction?

A2: Ethanol is a widely used and effective solvent for extracting this compound. Research indicates that a high concentration of ethanol is preferable. One study optimized the extraction conditions and found that 100% ethanol yielded the best results for this compound.

Q3: How do temperature and extraction time affect the yield of this compound?

A3: Temperature and time are interdependent parameters. For ethanol-based extractions, a moderate temperature of around 60°C has been shown to be optimal when combined with a longer extraction time of 6 hours. Higher temperatures can potentially increase extraction efficiency but also risk degrading the target compounds if maintained for too long.

Q4: Can pre-treatment of the Ganoderma powder improve extraction yield?

A4: Yes, pre-treatment can be beneficial, especially for Ganoderma spores, which have a high lipid content. A defatting step using a non-polar solvent like n-hexane prior to the main extraction can remove interfering lipids and improve the subsequent extraction and purification of triterpenoids.

Data Presentation: Comparison of Extraction Methods for Triterpenoids

The following tables summarize quantitative data from studies optimizing the extraction of triterpenoids, including this compound, from Ganoderma lucidum.

Table 1: Optimization of this compound Extraction

ParameterOptimized ValueResulting Yield of this compound (mg/g powder)
Solvent100% Ethanol2.09
Temperature60.22°C
Time6.00 hours

Note: The yield was increased from a baseline of 0.88 mg/g to 2.09 mg/g under these optimized conditions.

Table 2: Comparison of Different Extraction Techniques for Total Triterpenoids

Extraction MethodKey ParametersTotal Triterpenoid Yield
Ultrasound-Assisted Extraction (UAE)89.5% Ethanol, 40 min, 100.0 W435.6 ± 21.1 mg/g of extract
Heat-Assisted Extraction (HAE)62.5% Ethanol, 78.9 min, 90.0°CNot specified in the same units
Ultrasound-Assisted Extraction (UAE)Solvent-to-material ratio of 27:1 mL/g, 55 min, 480 W9.58 ± 0.23 mg/g of powder
Hot Water Extraction (HWE)Not specified3.69 mg/g of powder

Experimental Protocols

Protocol 1: Optimized Ethanol Extraction of this compound (Based on Ruan et al., 2014)

  • Sample Preparation:

    • Dry the Ganoderma lucidum fruiting bodies until a constant weight is achieved.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Weigh a desired amount of the Ganoderma powder.

    • Add 100% ethanol at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).

    • Heat the mixture to 60.22°C.

    • Maintain the extraction for 6 hours with continuous stirring.

  • Post-Extraction:

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the extract using a rotary evaporator under reduced pressure.

    • Dry the concentrated extract completely to obtain the crude triterpenoid extract.

  • Quantification:

    • Analyze the content of this compound in the crude extract using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Total Triterpenoids (Based on Ferreira et al., 2018)

  • Sample Preparation:

    • Prepare finely ground, dried Ganoderma lucidum powder.

  • Extraction:

    • Weigh the Ganoderma powder.

    • Add 89.5% ethanol.

    • Place the mixture in an ultrasonic bath.

    • Set the ultrasonic power to 100 W.

    • Conduct the extraction for 40 minutes.

  • Post-Extraction:

    • Separate the supernatant from the solid residue by centrifugation or filtration.

    • Combine the supernatant from repeated extractions if performed.

    • Remove the solvent from the extract under reduced pressure.

  • Analysis:

    • Determine the total triterpenoid content using a suitable analytical method.

Visualizations

Biosynthesis Pathway of Ganoderic Acids

The biosynthesis of this compound and other ganoderic acids follows the mevalonate (MVA) pathway, starting from acetyl-CoA.

Ganoderic_Acid_Biosynthesis AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Modifications Oxidation, Reduction, Acylation (via P450s etc.) Lanosterol->Modifications Ganoderic_Acids Ganoderic Acids (including this compound) Modifications->Ganoderic_Acids

Caption: Simplified mevalonate pathway for Ganoderic Acid biosynthesis.

Experimental Workflow for this compound Extraction

The following diagram illustrates a general workflow for the extraction and analysis of this compound.

Extraction_Workflow Start Start: Ganoderma Fruiting Body Drying Drying Start->Drying Grinding Grinding (to fine powder) Drying->Grinding Extraction Extraction (e.g., UAE, HAE with Ethanol) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Removal (e.g., Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Triterpenoid Extract Concentration->Crude_Extract Analysis Quantification (e.g., HPLC) Crude_Extract->Analysis End End: Purified this compound Data Analysis->End

Caption: General experimental workflow for this compound extraction.

References

Technical Support Center: Overcoming Ganoderenic Acid H Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the solubility challenges of Ganoderenic Acid H in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in dissolving this compound in aqueous buffers?

A1: this compound is a hydrophobic triterpenoid, making it poorly soluble in water and aqueous buffers. This inherent low aqueous solubility can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability in in vitro and in vivo experimental systems.

Q2: What are the recommended initial steps for dissolving this compound?

A2: The most common and recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock solution into the desired aqueous buffer.

Q3: Which organic solvents are suitable for creating a this compound stock solution?

A3: Dimethyl sulfoxide (DMSO) and ethanol are the most frequently used organic solvents for dissolving ganoderic acids and other hydrophobic compounds for research purposes.[1] For instance, Ganoderic acid D, a structurally similar compound, is soluble in DMSO, ethanol, and dimethylformamide at approximately 30 mg/ml.[1]

Q4: I observed precipitation when diluting my organic stock solution into my aqueous buffer. What should I do?

A4: Precipitation upon dilution is a common issue. Here are several troubleshooting steps:

  • Reduce the final concentration: The final concentration of this compound in the aqueous buffer may be exceeding its solubility limit. Try working with a lower final concentration.

  • Increase the co-solvent concentration: The percentage of the organic solvent in the final aqueous solution might be too low. You can try to increase the final concentration of the co-solvent (e.g., DMSO, ethanol), but be mindful of its potential effects on your experimental system. For cell-based assays, the final DMSO concentration should typically be kept below 0.5% (v/v) to avoid toxicity.[2]

  • Use pre-warmed buffer: Diluting the stock solution into a pre-warmed aqueous buffer (e.g., 37°C) can sometimes improve solubility and prevent immediate precipitation.[2]

  • Employ sonication: After dilution, using an ultrasonic water bath for 10-15 minutes can help to dissolve any initial precipitate and create a more homogenous solution.[2]

Q5: Are there alternative methods to improve the aqueous solubility of this compound without using high concentrations of organic solvents?

A5: Yes, several advanced formulation techniques can enhance the aqueous solubility of hydrophobic compounds like this compound:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate hydrophobic molecules, like this compound, forming inclusion complexes that are more water-soluble.

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), can significantly improve its aqueous dispersibility and bioavailability.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can increase solubility. The effect of pH on the solubility of this compound should be experimentally determined, as studies have shown that pH can influence the production of ganoderic acids in fermentation processes.

Q6: How should I store my this compound solutions?

A6: For long-term storage, it is best to store this compound as a solid at -20°C. If you prepare a stock solution in an organic solvent like DMSO, it is recommended to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Aqueous solutions of ganoderic acids are generally not recommended for long-term storage and should be prepared fresh before each experiment. Some ganoderic acids have shown instability in protic solvents and under acidic conditions.

Troubleshooting Guides

Issue 1: Precipitate forms immediately upon dilution of the stock solution.
Potential Cause Troubleshooting Step Expected Outcome
Final concentration exceeds solubility limit.Decrease the final concentration of this compound in the aqueous buffer.A clear, precipitate-free solution.
Insufficient co-solvent to maintain solubility.Increase the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO), ensuring it is compatible with your experimental system.Improved solubility and a clear solution.
Rapid temperature change causing precipitation.Use a pre-warmed aqueous buffer (e.g., 37°C) for dilution.Reduced shock precipitation and a more stable solution.
Incomplete initial dissolution.After dilution, sonicate the solution in an ultrasonic water bath for 10-15 minutes.Dissolution of fine precipitate and a homogenous solution.
Issue 2: Solution is initially clear but becomes cloudy or forms a precipitate over time.
Potential Cause Troubleshooting Step Expected Outcome
Compound is slowly coming out of solution.This indicates that the solution is supersaturated and unstable. Prepare fresh solutions immediately before use. Consider using a solubility-enhancing technique like cyclodextrin complexation.A stable solution for the duration of the experiment.
Degradation of the compound.Some ganoderic acids can be unstable in certain conditions. Ensure the pH of your buffer is not acidic, if possible. Prepare solutions fresh and protect from light.Minimized degradation and more reliable experimental results.
Interaction with components in the buffer or media.Test the solubility in a simpler buffer system to identify potential interactions.Identification of incompatible components.

Quantitative Data Summary

Table 1: Solubility of a Structurally Similar Compound (Ganoderic Acid D)

Solvent SystemApproximate SolubilityReference
Ethanol, DMSO, Dimethylformamide~ 30 mg/mL
1:3 solution of Ethanol:PBS (pH 7.2)~ 0.25 mg/mL

Table 2: Characterization of Ganoderic Acid Nanoparticle Formulations

Formulation TypeAverage Particle SizeEntrapment EfficiencyLoading CapacityReference
Solid Lipid Nanoparticles (SLNs)73 nm66%11.53%
Nanostructured Lipid Carriers (NLCs)156 nm86.3%12.2%
Zein-Chitosan Nanoparticles177.20 nm92.68%Not Reported

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent
  • Prepare Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of high-purity DMSO to create a concentrated stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear.

  • Dilution into Aqueous Buffer:

    • Pre-warm the desired aqueous buffer (e.g., PBS, cell culture media) to 37°C.

    • While gently vortexing the pre-warmed buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

    • Note: The final concentration of DMSO should be kept as low as possible and be consistent across all experimental and control groups.

  • Final Preparation:

    • If any cloudiness or precipitate is observed, place the solution in an ultrasonic water bath for 10-15 minutes.

    • Use the freshly prepared solution immediately for your experiment.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). A 1:1 or 1:2 molar ratio is a common starting point.

  • Mixing: Accurately weigh the calculated amounts of this compound and HP-β-CD and mix them thoroughly in a mortar.

  • Kneading: Add a small amount of a water-alcohol mixture (e.g., 50% ethanol in water) dropwise to the powder mixture while continuously grinding with a pestle. Continue kneading for 30-60 minutes to form a homogenous paste.

  • Drying: Dry the paste in a vacuum oven or a standard oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Final Product: Grind the dried complex into a fine, uniform powder. This powder can then be directly dissolved in the aqueous buffer for your experiments.

Visualizations

G_solubility_workflow cluster_prep Preparation cluster_dilution Dilution cluster_troubleshooting Troubleshooting GAH_solid This compound (Solid) dissolve Dissolve in Organic Solvent (e.g., DMSO) GAH_solid->dissolve stock Concentrated Stock Solution dissolve->stock dilute Dilute in Aqueous Buffer stock->dilute final_solution Final Experimental Solution dilute->final_solution precipitate Precipitation Observed? final_solution->precipitate sonicate Sonicate & Use Pre-warmed Buffer precipitate->sonicate Yes sonicate->final_solution reassess Reassess Concentration & Co-solvent % sonicate->reassess G_solubility_options cluster_methods Solubilization Strategies start Poorly Soluble This compound cosolvent Co-solvent (DMSO, Ethanol) start->cosolvent cyclodextrin Cyclodextrin Complexation start->cyclodextrin nanoparticle Nanoparticle Formulation start->nanoparticle ph_adjust pH Adjustment start->ph_adjust end Aqueous Solution for Experimental Use cosolvent->end cyclodextrin->end nanoparticle->end ph_adjust->end G_signaling_pathway cluster_pathways Potential Downstream Effects GAH This compound pi3k_akt PI3K/Akt Pathway GAH->pi3k_akt Inhibition nfkb NF-κB Pathway GAH->nfkb Inhibition stat3 STAT3 Pathway GAH->stat3 Inhibition apoptosis Apoptosis (via Bcl-2 modulation) GAH->apoptosis Induction cell_survival cell_survival pi3k_akt->cell_survival Promotes inflammation inflammation nfkb->inflammation Promotes proliferation proliferation stat3->proliferation Promotes

References

Technical Support Center: Troubleshooting Peak Tailing in Ganoderenic Acid H HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Ganoderenic Acid H, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?

A1: In an ideal HPLC separation, the chromatographic peak for this compound should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This is problematic as it can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and decreased sensitivity, ultimately compromising the reliability and reproducibility of your quantitative results.[3]

Q2: What are the most common causes of peak tailing when analyzing an acidic compound like this compound?

A2: Peak tailing for acidic analytes like this compound is often a result of secondary chemical interactions with the stationary phase or issues with the chromatographic system. The primary causes include:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based columns can interact with the polar functional groups of this compound, causing some molecules to be retained longer than others, which results in a tailing peak.[4]

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound's carboxylic acid group (typically around pH 4-5), the compound can exist in both its ionized and non-ionized forms, leading to peak broadening and tailing.[1]

  • Column Degradation: Over time, the column's stationary phase can degrade, or voids can form in the packing material. Contamination of the column inlet frit can also distort the peak shape.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause the analyte band to broaden before it reaches the detector.

Q3: What type of HPLC column is recommended for the analysis of this compound to minimize peak tailing?

A3: A C18 reversed-phase column is the standard choice for the separation of Ganoderenic Acids. To proactively prevent peak tailing, it is highly advisable to use a modern, high-purity silica column that has been "end-capped." End-capping is a chemical process that deactivates most of the residual silanol groups on the silica surface, thereby reducing the potential for secondary interactions that cause peak tailing with polar acidic compounds.

Q4: How does the mobile phase composition, particularly the pH, affect the peak shape of this compound?

A4: The mobile phase pH is a critical factor. To ensure a sharp, symmetrical peak for this compound, the mobile phase should be acidified to a pH at least 2 units below the analyte's pKa. Since this compound is a carboxylic acid, its pKa is expected to be in the range of 4-5. Therefore, using a mobile phase containing a small percentage of an acid like acetic acid or formic acid to maintain a pH between 2.5 and 3.5 is recommended. At this low pH, the carboxylic acid group of this compound will be fully protonated (non-ionized), leading to a single, well-defined retention mechanism and minimizing peak tailing.

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in your this compound HPLC analysis.

Step 1: Initial Assessment - All Peaks or Specific Peak Tailing?
  • Observation: Examine your chromatogram. Is the peak tailing observed for all peaks, or is it specific to the this compound peak?

  • Action:

    • All Peaks Tailing: This usually indicates a physical or system-wide issue. Proceed to the "System Troubleshooting" section in the table below.

    • This compound Peak Tailing: This suggests a chemical interaction issue specific to your analyte. Proceed to the "Analyte-Specific Troubleshooting" section.

Troubleshooting Workflow Diagram

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed assessment Assess Chromatogram: All peaks or specific peak tailing? start->assessment all_peaks All Peaks Tailing assessment->all_peaks All Peaks specific_peak Specific Peak Tailing (this compound) assessment->specific_peak Specific Peak system_check System Troubleshooting: Check for physical issues all_peaks->system_check chemical_check Analyte-Specific Troubleshooting: Investigate chemical interactions specific_peak->chemical_check frit_blockage Check for blocked frit/guard column system_check->frit_blockage column_void Inspect for column void frit_blockage->column_void extra_column Minimize extra-column volume column_void->extra_column system_solution Solution: Replace guard, reverse flush column, use shorter/narrower tubing extra_column->system_solution mobile_phase_ph Verify mobile phase pH (is it acidic enough?) chemical_check->mobile_phase_ph column_choice Evaluate column choice (is it end-capped?) mobile_phase_ph->column_choice sample_overload Test for column overload column_choice->sample_overload chemical_solution Solution: Adjust pH (add 0.1% acid), use end-capped C18 column, dilute sample sample_overload->chemical_solution

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Troubleshooting Solutions Table
Potential Cause Diagnostic Check Recommended Solution Expected Outcome
Analyte-Specific Troubleshooting
Secondary Silanol InteractionsPeak tailing persists even with correct mobile phase pH.Switch to a high-purity, end-capped C18 column.Significantly improved peak symmetry for this compound.
Incorrect Mobile Phase pHThe pH of the aqueous portion of the mobile phase is > 4.0.Prepare a fresh mobile phase containing 0.1% - 2% acetic acid or 0.1% formic acid to ensure a pH between 2.5 and 3.5.Suppression of this compound ionization, leading to a sharper, more symmetrical peak.
Column OverloadPeak shape worsens with increasing sample concentration.Dilute the sample or reduce the injection volume.Restoration of a symmetrical peak shape at lower concentrations.
System Troubleshooting
Blocked Column Frit or Guard ColumnA sudden increase in backpressure accompanies the peak tailing.Replace the guard column. If the problem persists, reverse-flush the analytical column (follow manufacturer's instructions).Normal backpressure and improved peak shape for all compounds.
Column VoidGradual degradation of peak shape over many injections.Replace the analytical column.Sharp, symmetrical peaks are restored with a new column.
Extra-Column VolumeTailing is more pronounced for early eluting peaks.Use shorter, narrower internal diameter tubing (e.g., PEEK tubing) and ensure all fittings are secure with no gaps.Improved peak shape for all compounds, especially those with low retention times.

Experimental Protocol: Recommended HPLC Method for this compound

This protocol provides a robust starting point for the analysis of this compound, designed to minimize peak tailing.

Parameter Recommended Condition
Column C18, End-capped (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.2% Acetic Acid
Mobile Phase B Acetonitrile
Gradient Program A gradient elution is typically used for complex samples. A starting point could be: 0-8 min: 20-29% B 8-20 min: 29-40% B 20-30 min: 40-50% B (adjust as needed for elution)
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10-20 µL (ensure this does not overload the column)
Detection Wavelength 254 nm
Sample Preparation Dissolve the sample in methanol or the initial mobile phase composition.

Chemical Interaction Diagram

G Mechanism of Peak Tailing and Its Prevention cluster_0 Scenario 1: Peak Tailing (High pH) cluster_1 Scenario 2: Symmetrical Peak (Low pH) GA_ionized This compound (Ionized, -COO⁻) interaction Ionic Interaction (Secondary Retention) GA_ionized->interaction Attraction silanol_ionized Silica Surface (Ionized Silanol, -SiO⁻) silanol_ionized->interaction GA_protonated This compound (Protonated, -COOH) no_interaction No Ionic Interaction (Ideal Retention) GA_protonated->no_interaction Normal Partitioning silanol_protonated Silica Surface (Protonated Silanol, -SiOH)

Caption: How mobile phase pH affects this compound interaction with the column.

References

Technical Support Center: Optimizing Mobile Phase for Ganoderenic Acid H Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Ganoderenic Acid H and related triterpenoids from Ganoderma species. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase used for this compound separation?

A1: The most widely used stationary phase for the separation of ganoderic and ganoderenic acids, including this compound, is a reversed-phase C18 column.[1][2][3][4] These columns provide effective separation based on the hydrophobicity of the triterpenoids.

Q2: Why is an acid typically added to the mobile phase?

A2: The addition of an acid, such as acetic acid, formic acid, or phosphoric acid, to the mobile phase is crucial for achieving sharp and symmetrical peaks.[5] Ganoderenic acids are carboxylic acids, and the acidic mobile phase suppresses their ionization, reducing peak tailing and improving resolution.

Q3: Can I use an isocratic elution for separating this compound?

A3: While possible, isocratic elution is generally not recommended for complex extracts containing multiple ganoderic acids. Due to the wide range of polarities among different triterpenoids in Ganoderma extracts, a gradient elution is typically required to achieve adequate separation of all compounds within a reasonable analysis time.

Q4: Are there more environmentally friendly alternatives to methanol and acetonitrile?

A4: Yes, studies have demonstrated the successful use of ethanol as a "green" alternative to the more toxic solvents methanol and acetonitrile for the separation of Ganoderma triterpenes. A mobile phase consisting of ethanol and aqueous acetic acid has been shown to effectively separate numerous ganoderic acids.

Q5: What is a typical detection wavelength for this compound?

A5: A UV detection wavelength of around 252 nm or 254 nm is commonly used for the analysis of ganoderic acids, as it provides a good response for these compounds.

Troubleshooting Guide

Issue 1: Poor Resolution and Peak Overlapping

  • Symptom: this compound peak is not fully separated from adjacent peaks.

  • Possible Causes & Solutions:

    • Inappropriate Gradient Profile: The rate of change in solvent composition may be too fast.

      • Solution: Employ a shallower gradient. Decrease the rate at which the organic solvent concentration increases to improve the separation of closely eluting peaks.

    • Incorrect Organic Modifier: The selectivity of the mobile phase may not be optimal for the specific compounds.

      • Solution: Switch the organic modifier. If you are using methanol, try acetonitrile, or vice versa. This can alter the elution order and improve selectivity.

    • Suboptimal pH: The mobile phase pH may not be effectively suppressing the ionization of the acidic analytes.

      • Solution: Adjust the concentration of the acid modifier (e.g., acetic acid, formic acid) in the aqueous portion of the mobile phase, typically within a range of 0.1% to 2%.

Issue 2: Peak Tailing

  • Symptom: The this compound peak is asymmetrical with a "tail" extending from the back of the peak.

  • Possible Causes & Solutions:

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar carboxylic acid groups on the ganoderenic acids.

      • Solution 1: Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to keep the silanol groups protonated and minimize unwanted interactions.

      • Solution 2: Use a modern, high-purity, end-capped C18 column specifically designed to have minimal residual silanol activity.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Dilute the sample or reduce the injection volume.

Issue 3: Broad or Split Peaks

  • Symptom: The this compound peak is wider than expected or appears as two merged peaks.

  • Possible Causes & Solutions:

    • Sample Solvent Mismatch: The solvent used to dissolve the sample is significantly stronger (more organic content) than the initial mobile phase conditions.

      • Solution: Dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase. If a stronger solvent must be used for solubility, minimize the injection volume.

    • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be damaged.

      • Solution: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile). If performance does not improve, the column may need to be replaced.

Experimental Protocols

Protocol 1: Acetonitrile/Phosphoric Acid Gradient HPLC

This protocol is adapted from a method developed for the quality control of Ganoderma lucidum products and is effective for separating a wide range of ganoderic acids, including Ganoderic Acid H.

  • Column: Hypersil Gold aQ Endcapped C18 (100 mm x 2.1 mm, 1.9 µm).

  • Mobile Phase:

    • Solvent A: Acetonitrile.

    • Solvent B: 0.1% Phosphoric Acid (v/v) in water.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Gradient Program: A detailed gradient elution program should be optimized, starting with a higher percentage of Solvent B and gradually increasing the percentage of Solvent A.

Protocol 2: Green Chemistry Ethanol/Acetic Acid Gradient HPLC

This protocol provides an environmentally friendly alternative using ethanol.

  • Column: C18 reversed-phase column.

  • Mobile Phase:

    • Solvent A: Absolute Ethanol.

    • Solvent B: 0.5% Aqueous Acetic Acid.

  • Flow Rate: 0.8 mL/min (adjust as needed for column dimensions).

  • Column Temperature: 30°C.

  • Detection: UV at 252 nm.

  • Gradient Program: Optimize a gradient program to suit the specific sample, starting with a low percentage of ethanol and increasing it over the run to elute more hydrophobic compounds.

Data Presentation

Table 1: Comparison of Mobile Phase Systems for Ganoderic Acid Separation

Mobile Phase SystemOrganic Solvent(s)Aqueous ModifierElution TypeReference
System 1Acetonitrile0.1% Phosphoric AcidGradient
System 2Ethanol0.5% Acetic AcidGradient
System 3Acetonitrile2% Acetic AcidGradient
System 4Methanol, Acetonitrile2% Acetic AcidGradient
System 5Acetonitrile0.1% Acetic AcidGradient
System 6Methanol0.5% Formic AcidGradient

Table 2: Typical HPLC Operating Parameters

ParameterTypical Range/ValueReference
Column Type Reversed-Phase C18
Column Dimensions 4.6 mm x 250 mm, 5 µm
2.1 mm x 100 mm, 1.9 µm
Flow Rate 0.2 - 1.0 mL/min
Column Temperature 30 - 35 °C
Detection Wavelength 252 - 254 nm

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis P1 Ganoderma Sample (Fruiting Body or Mycelia) P2 Grinding & Extraction (e.g., with 80% Ethanol) P1->P2 P3 Filtration & Concentration P2->P3 P4 Dissolve in Initial Mobile Phase P3->P4 P5 Filter through 0.45 µm Syringe Filter P4->P5 H1 HPLC System with C18 Column P5->H1 H2 Gradient Elution with Acidified Mobile Phase H1->H2 H3 UV Detection (e.g., 254 nm) H2->H3 D1 Chromatogram Acquisition H3->D1 D2 Peak Identification (vs. Standard) D1->D2 D3 Quantification D2->D3

Caption: Experimental workflow for this compound analysis.

G cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_broad Broad / Split Peaks Start Observe Poor Chromatographic Results Q1 What is the issue? Start->Q1 A1 1. Make Gradient Shallower 2. Switch Organic Modifier (MeOH <=> ACN) 3. Adjust Mobile Phase pH Q1->A1 Poor Resolution A2 1. Increase Acid Conc. in Mobile Phase 2. Use End-Capped Column 3. Reduce Sample Load Q1->A2 Peak Tailing A3 1. Match Sample Solvent to Initial Mobile Phase 2. Flush Column 3. Replace Column Q1->A3 Broad/Split Peaks End Problem Resolved A1->End A2->End A3->End

Caption: Troubleshooting workflow for common HPLC issues.

G cluster_components Key Components cluster_effects Primary Effects on Separation MP Mobile Phase Optimization Organic Organic Modifier (Methanol, Acetonitrile, Ethanol) MP->Organic Aqueous Aqueous Phase (Water) MP->Aqueous Acid Acid Modifier (Acetic, Formic, Phosphoric) MP->Acid Effect_Retention Controls Retention Time & Overall Elution Strength Organic->Effect_Retention Effect_Selectivity Alters Selectivity (Peak Elution Order) Organic->Effect_Selectivity Aqueous->Effect_Retention Effect_PeakShape Improves Peak Shape (Reduces Tailing) Acid->Effect_PeakShape

Caption: Relationship between mobile phase components and their effects.

References

Technical Support Center: Ganoderenic Acid H and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Ganoderenic Acid H in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and ensure accurate interpretation of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known effect on cells?

This compound is a highly oxidized lanostane-type triterpenoid derived from the medicinal mushroom Ganoderma lucidum. Triterpenoids from this fungus, including various ganoderenic acids, have been shown to possess anti-tumor and anti-metastatic properties in a range of cancer cell types.[1] These compounds can induce cell cycle arrest, apoptosis (programmed cell death), and modulate various signaling pathways involved in cell proliferation and survival.[2][3][4] For example, Ganoderic Acid A has been shown to inhibit the proliferation of human hepatocellular carcinoma cells in a dose-dependent manner and induce cell cycle arrest at the G0/G1 phase.[2]

Q2: I am observing a decrease in cell viability with this compound in my MTT assay. Is this a true biological effect or potential assay interference?

While Ganoderenic acids are known to have cytotoxic and anti-proliferative effects on cancer cells, it is crucial to rule out assay-specific interference. The MTT assay relies on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells. Compounds with reducing properties or those that affect cellular metabolism can potentially interfere with this process, leading to inaccurate readings.

Q3: What are the common signs of interference in a cell viability assay?

Signs of potential interference include:

  • A rapid and significant color change in the assay reagent that does not correlate with the expected biological activity.

  • High background absorbance in cell-free wells containing only media and this compound.

  • Discrepancies between results from different types of viability assays (e.g., metabolic vs. membrane integrity assays).

  • Observation of precipitate formation upon addition of the assay reagent.

Q4: Are there alternative assays to MTT that are less prone to interference?

Yes, several alternative assays can be used to validate your findings and mitigate potential interference. These include:

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

  • ATP-based Assays (e.g., CellTiter-Glo®): Quantify the amount of ATP present, which is a marker of metabolically active cells.

  • Resazurin-based Assays (e.g., alamarBlue®): Utilize the reduction of resazurin to the fluorescent resorufin by viable cells.

  • Trypan Blue Exclusion Assay: A simple microscopy-based method where viable cells with intact membranes exclude the dye.

Troubleshooting Guides

Issue 1: Unexpectedly High or Low Absorbance in MTT/XTT Assays

Possible Cause: this compound, as a triterpenoid, may possess chemical properties that directly reduce the tetrazolium salt or interfere with the spectrophotometric reading.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unexpected absorbance in MTT/XTT assays.

Corrective Actions:

  • Cell-Free Control: In a 96-well plate, add cell culture medium, this compound at the concentrations used in your experiment, and the MTT or XTT reagent. Incubate for the same duration as your cellular assay. If a color change or precipitate forms, direct chemical interference is likely.

Issue 2: Discrepancy Between Different Viability Assays

Possible Cause: this compound might be affecting a specific cellular process measured by one assay but not another. For example, it could inhibit mitochondrial respiration (affecting MTT assay) without immediately compromising membrane integrity (not detected by LDH assay).

Troubleshooting Workflow:

G cluster_1 Troubleshooting Discrepant Assay Results start Discrepant Results Between Metabolic (MTT) and Membrane Integrity (LDH) Assays time_course Perform a Time-Course Experiment (e.g., 6, 12, 24, 48 hours) start->time_course analyze Analyze Both Assays at Each Time Point time_course->analyze early_metabolic Observe Early Decrease in MTT Followed by Later Increase in LDH? analyze->early_metabolic mechanism Hypothesis: Early Metabolic Inhibition, Later Cell Death early_metabolic->mechanism Yes no_pattern Hypothesis: Potential Assay Artifact or Complex Biological Effect early_metabolic->no_pattern No further_investigation Further Investigate Mechanism: - Apoptosis Assays (Caspase activity) - Cell Cycle Analysis mechanism->further_investigation no_pattern->further_investigation

Caption: Workflow for troubleshooting discrepant results between different viability assays.

Corrective Actions:

  • Time-Course Experiment: Evaluate cell viability at multiple time points. A decrease in metabolic activity (MTT) may precede the loss of membrane integrity (LDH).

  • Mechanism-Specific Assays: Investigate specific cellular pathways. For instance, assess apoptosis by measuring caspase-3/7 activity or analyze cell cycle distribution using flow cytometry. Ganoderenic acids have been reported to induce apoptosis and cause cell cycle arrest.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for various Ganoderenic acids in different cancer cell lines. Note that data for this compound is not specifically available in the provided search results, but the data for other Ganoderenic acids provide a reference for its potential potency.

Ganoderenic AcidCell LineAssayIncubation Time (h)IC50 (µM)Reference
Ganoderic Acid AHepG2CCK-824187.6
Ganoderic Acid AHepG2CCK-848203.5
Ganoderic Acid ASMMC7721CCK-824158.9
Ganoderic Acid ASMMC7721CCK-848139.4
Ganoderic Acid THeLaCCK-82413 ± 1.4

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard procedures and is intended as a general guide.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x104 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.

  • Absorbance Measurement: Shake the plate for 30 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is based on the principle of measuring LDH released from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture (containing diaphorase and INT) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (fully lysed cells).

Signaling Pathway

Ganoderenic acids have been shown to induce apoptosis through the mitochondrial-mediated pathway. The following diagram illustrates a simplified representation of this pathway.

G cluster_2 Apoptosis Signaling Pathway GA This compound Mito Mitochondria GA->Mito Induces Stress CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified mitochondrial-mediated apoptosis pathway induced by Ganoderenic Acids.

References

Technical Support Center: Enhancing the Bioavailability of Ganoderenic Acid H

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Ganoderenic Acid H (GA-H) in animal models.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability of this compound

Potential Cause Troubleshooting Steps
Poor Aqueous Solubility This compound is a lipophilic compound with very low water solubility, which limits its dissolution in the gastrointestinal tract.[1][2][3]
1. Formulation with Solubilizing Excipients: Prepare an oral suspension using carboxymethylcellulose sodium (CMC-Na) and a surfactant like Tween 80 to improve wetting and prevent aggregation.[3]
2. Self-Emulsifying Drug Delivery System (SEDDS): Formulate GA-H in a mixture of oils, surfactants, and co-solvents. This forms a fine emulsion in the GI tract, increasing the surface area for absorption.[3]
3. Nanoformulation: Reduce the particle size of GA-H to the nano-range to significantly increase its surface area and dissolution rate.
First-Pass Metabolism Ganoderic acids can undergo significant metabolism in the liver and intestines, reducing the amount of active compound that reaches systemic circulation.
1. Co-administration with CYP3A4 Inhibitors: Since ganoderic acids are metabolized by cytochrome P450 enzymes like CYP3A, co-administration with a known inhibitor (e.g., ketoconazole, in preclinical models) could be explored, though this requires careful dose consideration to avoid toxicity.
2. Nanoformulations: Encapsulating GA-H in nanoparticles can protect it from metabolic enzymes in the gut and liver.
Poor Membrane Permeability The chemical structure of this compound may limit its ability to pass through the intestinal epithelial membrane.
1. Permeation Enhancers: Include safe and effective permeation enhancers in the formulation, such as certain fatty acids or surfactants.
2. Lipid-Based Formulations: Formulations like nanostructured lipid carriers (NLCs) or solid lipid nanoparticles (SLNs) can improve transport across the intestinal mucosa.

Issue 2: Inconsistent Pharmacokinetic Data

Potential Cause Troubleshooting Steps
Inaccurate Dosing Inaccurate preparation of the dosing solution or suspension can lead to variability in the administered dose.
1. Homogeneity of Suspension: For suspension formulations, ensure continuous stirring before and during dosing to maintain a uniform concentration.
2. Accurate Vehicle Measurement: Use calibrated equipment for all measurements of GA-H and vehicle components.
Variability in Animal Physiology Differences in age, weight, health status, and fed/fasted state of the animals can significantly impact drug absorption.
1. Standardize Animal Models: Use animals of the same strain, age, and weight range. Ensure they are housed under controlled conditions (12h light/dark cycle, temperature, humidity).
2. Control for Fed/Fasted State: Food can significantly alter the absorption of ganoderic acids. Standardize the feeding schedule and clearly report whether the study was conducted in a fed or fasted state.
Issues with Blood Sampling Improper blood collection and sample handling can lead to degradation of the analyte or inaccurate measurements.
1. Standardized Collection Times: Collect blood samples at precise time points post-dosing to accurately capture the pharmacokinetic profile.
2. Use of Anticoagulants: Collect blood in heparinized tubes to prevent clotting.
3. Proper Sample Processing and Storage: Centrifuge blood samples promptly to separate plasma and store the plasma at -20°C or lower until analysis to ensure stability.

Frequently Asked Questions (FAQs)

Q1: What are the baseline pharmacokinetic parameters of this compound after oral administration in rats?

A1: A study on a triterpenoid-enriched fraction (TEF) containing this compound (GA-H) as a major component reported the following pharmacokinetic parameters in rats after oral administration:

ParameterValueReference
Cmax (Maximum Plasma Concentration) 2509.9 ± 28.9 ng/mL
Tmax (Time to Reach Cmax) Approximately 1 hour
AUC0–t (Area Under the Curve) 9798.8 ± 169.8 hng/mL
AUC0–∞ (Area Under the Curve to Infinity) 9844.5 ± 157.2 hng/mL
Kel (Elimination Rate Constant) 0.05 L/h

Q2: What are some effective methods to enhance the bioavailability of this compound?

A2: Several formulation strategies can be employed:

  • Nanodispersions: This technique involves encapsulating GA-H into a hydrophobic core with a particle size of less than 200 nm. The small particle size and narrow distribution enhance dissolution and absorption.

  • Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs like GA-H, improving their stability and transport across the intestinal barrier.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.

Q3: How do I prepare a simple oral suspension of this compound for in vivo studies?

A3: A common method for preparing an oral suspension of a poorly water-soluble compound like this compound is as follows:

  • Prepare the Vehicle:

    • Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in sterile saline.

    • Add Tween 80 to the CMC-Na solution to a final concentration of 0.1-0.5% (v/v).

    • Stir until the CMC-Na is fully dissolved and the solution is clear.

  • Prepare the GA-H Suspension:

    • Weigh the required amount of GA-H.

    • Triturate the GA-H powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring.

    • Stir the final suspension with a magnetic stirrer for at least 30 minutes before administration to ensure homogeneity.

Q4: Which signaling pathways are potentially modulated by ganoderic acids that I should consider investigating?

A4: While research specifically on this compound is still emerging, studies on other ganoderic acids suggest they can modulate several key signaling pathways involved in various diseases:

  • TGF-β/Smad and MAPK Pathways: These pathways are crucial in the progression of renal fibrosis, and ganoderic acids have been shown to inhibit their over-activation.

  • JAK2-STAT3 Pathway: This pathway is involved in inflammation and cell survival. Ganoderic Acid A has been shown to inhibit this pathway, which may contribute to its protective effects against certain toxicities.

  • NF-κB Pathway: This is a key regulator of inflammation, and ganoderic acids have demonstrated the ability to modulate this pathway, contributing to their anti-inflammatory effects.

  • PI3K/Akt/mTOR Pathway: This cascade is central to cell growth, proliferation, and survival. Ganoderic acids have been shown to inhibit this pathway, which is relevant to their anti-cancer properties.

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Nanodispersion

This protocol is adapted from methods used for general ganoderic acids and can be optimized for this compound.

Materials:

  • This compound

  • Ethanol (99.5%)

  • Surfactant mixture (e.g., Brij 56 and Span 20 to achieve a desired Hydrophilic-Lipophilic Balance - HLB)

  • Milli-Q water

Procedure:

  • Preparation of GA-H Organic Phase: Dissolve a precise amount of this compound in ethanol (e.g., 1 mg/g).

  • Preparation of Surfactant Mixture: Mix Brij 56 and Span 20 to achieve the desired HLB value.

  • Formation of Micellar System: Combine the surfactant mixture, the GA-H organic phase, and water. Mix until an isotropic micellar system is formed.

  • Ultrasonic Cavitation: Subject the micellar system to ultrasonic cavitation to form a nanoemulsion.

  • Solvent Evaporation: Remove the organic phase (ethanol) from the nanoemulsion by evaporation under reduced pressure (e.g., 150 mbar) at a controlled temperature (e.g., 40-50°C).

  • Characterization: Analyze the resulting nanodispersion for particle size, polydispersity index (PDI), and zeta potential.

Diagram: General Workflow for Enhancing GA-H Bioavailability

G cluster_0 Formulation Development cluster_1 In Vivo Evaluation GA-H_Powder This compound Powder Oral_Suspension Oral_Suspension GA-H_Powder->Oral_Suspension Suspension SEDDS SEDDS GA-H_Powder->SEDDS Emulsification Nanodispersion Nanodispersion GA-H_Powder->Nanodispersion Nanoprecipitation/ Homogenization Solubilizing_Excipients Solubilizing Excipients (e.g., CMC-Na, Tween 80) Solubilizing_Excipients->Oral_Suspension Lipid_Excipients Lipid Excipients (Oils, Surfactants) Lipid_Excipients->SEDDS Nanoformulation_Techniques Nanoformulation (e.g., Ultrasonication) Nanoformulation_Techniques->Nanodispersion Oral_Administration Oral Administration (Rat Model) Oral_Suspension->Oral_Administration SEDDS->Oral_Administration Nanodispersion->Oral_Administration Blood_Sampling Serial Blood Sampling Oral_Administration->Blood_Sampling Plasma_Processing Plasma Separation & Storage Blood_Sampling->Plasma_Processing LC-MS_Analysis LC-MS/MS Analysis Plasma_Processing->LC-MS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC-MS_Analysis->PK_Analysis G cluster_inflammation Inflammation cluster_cell_survival Cell Survival & Proliferation Ganoderic_Acids Ganoderic Acids (e.g., this compound) Smad Smad2/3 Ganoderic_Acids->Smad Inhibition MAPK MAPK (ERK, JNK, p38) Ganoderic_Acids->MAPK Inhibition NF-kB NF-κB Ganoderic_Acids->NF-kB Modulation STAT3 STAT3 Ganoderic_Acids->STAT3 Inhibition Akt Akt Ganoderic_Acids->Akt Inhibition TGF-beta TGF-β TGF-beta->Smad TGF-beta->MAPK Cellular_Response Cellular Response (↓ Fibrosis, ↓ Inflammation, ↓ Proliferation) Smad->Cellular_Response MAPK->Cellular_Response NF-kB->Cellular_Response JAK2 JAK2 JAK2->STAT3 STAT3->Cellular_Response PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Cellular_Response

References

Technical Support Center: Scaling Up Ganoderenic Acid H Purification for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of Ganoderenic Acid H for preclinical studies. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate a smooth and efficient purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for large-scale purification of this compound?

A: The fruiting bodies of Ganoderma lucidum are the most common starting material for the purification of this compound and other ganoderic acids. For preclinical studies requiring larger quantities, cultivated G. lucidum is recommended to ensure a consistent and reliable source.

Q2: What are the critical stability and storage conditions for this compound?

A: this compound is a crystalline solid that should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] A triterpenoid-enriched fraction containing this compound has been found to be stable for up to one year at room temperature.[2][3] It is soluble in DMSO and other organic solvents like ethanol and dimethylformamide.[1][4] For aqueous buffers, it is sparingly soluble, and it's recommended to first dissolve it in ethanol before diluting with the buffer. Aqueous solutions should ideally be used within a day.

Q3: I am observing low yields of the triterpenoid-rich extract. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors. The extraction solvent and method are critical. While 95% ethanol is commonly used, optimizing the ethanol concentration (e.g., trying 80%) can sometimes improve yields for specific compounds. Ensure a sufficient solvent-to-solid ratio (e.g., 10:1 v/w) and consider using multiple extraction cycles to maximize recovery. Advanced extraction techniques like ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) with CO2 can also enhance yields compared to conventional methods.

Q4: My final product purity is below the desired >95% for preclinical studies. What are the key purification steps to optimize?

A: Achieving high purity often requires a multi-step chromatographic approach. After initial crude extraction, a preliminary purification using silica gel column chromatography is effective for fractionating the extract based on polarity. This is typically followed by a higher resolution technique like preparative reversed-phase HPLC (prep-HPLC) on a C18 column. Finally, crystallization from a suitable solvent like methanol can significantly increase the purity of the final compound.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the scale-up of this compound purification.

Issue 1: Poor Separation of this compound in Preparative HPLC
Symptom Possible Cause Solution
Peak Tailing Secondary interactions with residual silanols on the silica-based C18 column.Use a modern, end-capped C18 column. Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic or acetic acid) to suppress silanol activity.
Co-elution with other Ganoderic Acids Similar polarity and structure of different ganoderic acids.Optimize the gradient elution profile. A shallower gradient around the elution time of this compound can improve resolution. Consider using a different stationary phase or a different organic modifier in the mobile phase (e.g., methanol instead of acetonitrile).
Broad Peaks Column overloading.Reduce the amount of sample injected onto the column. Perform a loading study on an analytical scale first to determine the maximum sample load before scaling up.
Inconsistent Retention Times Changes in mobile phase composition, temperature, or column degradation.Ensure precise and consistent mobile phase preparation. Use a column oven to maintain a constant temperature. If the column is old or has been used extensively, it may need to be replaced.
Issue 2: Difficulty in Crystallizing the Purified this compound
Symptom Possible Cause Solution
Oil Formation Instead of Crystals Presence of impurities that inhibit crystal lattice formation.Re-purify the material using preparative HPLC to remove impurities. Try a different solvent or a combination of solvents for crystallization.
No Crystal Formation Upon Cooling The compound is too soluble in the chosen solvent, or the solution is not supersaturated.Slowly evaporate the solvent to increase the concentration. Try adding a less polar "anti-solvent" dropwise to induce precipitation. Scratching the inside of the glass vessel with a glass rod can sometimes initiate nucleation.
Very Fine Powder Formation Rapid crystallization due to high supersaturation.Allow the solution to cool more slowly to promote the growth of larger crystals. A step-wise cooling process (e.g., room temperature first, then 4°C) can be beneficial.

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies on the purification of ganoderic acids. This data can be used as a benchmark for your own experiments.

Table 1: Yield of Triterpenoid-Enriched Fractions from Ganoderma lucidum

Extraction Method Starting Material Yield (% w/w) Reference
95% Ethanol RefluxFruiting Bodies (1.0 kg)0.84 (Triterpenoid Enriched Fraction)
Ethanol ExtractionFruiting Bodies (1 kg)4.2 (Acidic Ethyl Acetate Soluble Material)

Table 2: Purity and Yield from Preparative Chromatography of Ganoderic Acids

Chromatography Method Starting Material Compound Purity Yield Reference
Silica Gel & LH-20 Gel Column Chromatography + RecrystallizationG. lucidum PowderGanoderic Acid A>97.5%35% (relative to content in starting material)
High-Speed Counter-Current ChromatographyCrude Triterpenes (300 mg)Ganoderic Acid T97.8%25.7 mg
High-Speed Counter-Current ChromatographyCrude Triterpenes (300 mg)Ganoderol B90.4%16.4 mg

Experimental Protocols

Protocol 1: Large-Scale Extraction of Triterpenoid-Rich Fraction
  • Material Preparation: Dry the fruiting bodies of Ganoderma lucidum at 50-60°C until a constant weight is achieved. Grind the dried material into a coarse powder.

  • Solvent Extraction: Macerate the powdered G. lucidum (e.g., 1 kg) in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) at room temperature with continuous agitation for 24 hours.

  • Filtration and Concentration: Separate the ethanol extract from the solid residue by filtration. Repeat the extraction process on the residue two more times with fresh ethanol.

  • Combine and Evaporate: Combine all the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude triterpenoid extract.

  • Liquid-Liquid Partitioning: Dissolve the crude extract in water and perform liquid-liquid partitioning with a non-polar solvent like chloroform to enrich the triterpenoid fraction in the organic phase.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column with appropriate dimensions for the amount of extract. The column should be packed using a slurry of silica gel in a non-polar solvent (e.g., chloroform).

  • Sample Loading: Dissolve the triterpenoid-rich fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity. A common system is a chloroform-methanol gradient.

  • Fraction Collection and Analysis: Collect fractions of a suitable volume and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Pooling and Concentration: Pool the fractions containing the target compound and evaporate the solvent.

Protocol 3: High-Purity Purification by Preparative HPLC
  • Method Development: Develop and optimize an analytical HPLC method for the separation of this compound on a C18 column. A common mobile phase is a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid).

  • Scale-Up: Scale up the analytical method to a preparative HPLC system with a larger C18 column. Adjust the flow rate and injection volume accordingly.

  • Purification: Inject the semi-purified fraction from the silica gel chromatography onto the preparative HPLC system.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis and Concentration: Analyze the purity of the collected fraction by analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Final Purification by Crystallization
  • Dissolution: Dissolve the purified this compound from the preparative HPLC step in a minimal amount of a suitable hot solvent, such as methanol or ethanol.

  • Cooling and Crystal Formation: Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator (4°C) to promote crystal formation.

  • Crystal Collection: Collect the crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum to obtain high-purity this compound.

Visualizations

experimental_workflow start G. lucidum Fruiting Bodies extraction Ethanol Extraction start->extraction partition Liquid-Liquid Partitioning extraction->partition silica Silica Gel Column Chromatography partition->silica prep_hplc Preparative HPLC (C18) silica->prep_hplc crystallization Crystallization prep_hplc->crystallization end High-Purity this compound crystallization->end

Caption: Experimental workflow for scaling up this compound purification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA_H This compound TGFb_R TGF-β Receptor GA_H->TGFb_R Inhibits MAPK MAPK (ERK, JNK, p38) GA_H->MAPK Inhibits IKK IKK GA_H->IKK Inhibits Receptor Receptor Smad Smad2/3 TGFb_R->Smad Phosphorylates pSmad p-Smad2/3 Smad->pSmad pMAPK p-MAPK MAPK->pMAPK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases active_NFkB Active NF-κB NFkB->active_NFkB AP1_proteins AP-1 Proteins (c-Jun, c-Fos) active_AP1 Active AP-1 AP1_proteins->active_AP1 Gene_Expression Target Gene Expression (Proliferation, Invasion, Fibrosis) pSmad->Gene_Expression Regulates pMAPK->AP1_proteins Activates active_NFkB->Gene_Expression Regulates active_AP1->Gene_Expression Regulates

Caption: Signaling pathways modulated by Ganoderic Acids.

References

Ganoderenic Acid H purity assessment and impurity profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment and impurity profiling of Ganoderenic Acid H.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum.[1][2][3] It is investigated for various potential therapeutic properties.[2] The purity of this compound is critical for accurate pharmacological studies, ensuring the reproducibility of experimental results, and for the safety and efficacy of any potential therapeutic application. Impurities can have their own biological activities, leading to misleading results or unforeseen side effects.

Q2: What are the common analytical methods for assessing the purity of this compound?

A2: The most common and effective methods for analyzing this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).[4] HPLC-UV is a robust and cost-effective method suitable for routine quality control, while UPLC-MS offers higher sensitivity and specificity, making it ideal for comprehensive impurity profiling and trace-level analysis.

Q3: What are the likely impurities in a sample of this compound?

A3: Impurities in a this compound sample are typically other structurally related ganoderic acids and triterpenoids from the Ganoderma source material. These can include isomers or degradation products formed during extraction and purification. Organic impurities may also arise from starting materials, by-products, intermediates, and reagents used in the isolation process.

Q4: Where can I obtain a reference standard for this compound?

A4: Reference standards for this compound with purity levels typically ranging from 95% to 99% are available from various chemical suppliers. It is crucial to obtain a certificate of analysis (CoA) with the reference standard, which provides detailed information on its purity and characterization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

HPLC-UV Analysis
Issue Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample overload. 4. Presence of co-eluting impurities.1. Replace the HPLC column. 2. Adjust the mobile phase pH; adding a small amount of acid like formic or acetic acid can improve peak shape for acidic compounds like this compound. 3. Reduce the injection volume or dilute the sample. 4. Optimize the gradient elution to improve separation.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Unstable column temperature. 3. Air bubbles in the pump. 4. Column equilibration issues.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Purge the pump to remove any air bubbles. 4. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Low Signal Intensity 1. Low sample concentration. 2. Incorrect detection wavelength. 3. Detector lamp issue. 4. Sample degradation.1. Concentrate the sample or inject a larger volume (if not causing overload). 2. The optimal UV detection wavelength for ganoderic acids is typically around 252-254 nm. 3. Check the detector lamp's performance and replace it if necessary. 4. Store samples appropriately (e.g., at -20°C) and prepare fresh solutions for analysis.
Extraneous Peaks in the Chromatogram 1. Contaminated mobile phase or solvent. 2. Sample contamination. 3. Carryover from a previous injection.1. Use high-purity solvents (HPLC grade or higher). 2. Filter the sample through a 0.45 µm syringe filter before injection. 3. Run a blank injection of the mobile phase to check for carryover and clean the injection port and loop if necessary.
LC-MS Analysis
Issue Possible Cause(s) Troubleshooting Steps
Poor Ionization/Low MS Signal 1. Incorrect ionization mode (positive/negative). 2. Suboptimal MS source parameters. 3. Presence of ion-suppressing agents in the sample or mobile phase.1. This compound can be detected in both positive and negative ion modes; experiment to determine the optimal mode for your instrument and conditions. 2. Optimize source parameters such as capillary voltage, drying gas temperature, and nebulizer pressure. 3. Ensure high-purity mobile phase additives. If matrix effects are suspected, perform a standard addition experiment or dilute the sample.
Inaccurate Mass Measurement 1. Instrument not calibrated. 2. High sample concentration causing detector saturation.1. Calibrate the mass spectrometer according to the manufacturer's recommendations. 2. Dilute the sample to ensure it is within the linear range of the detector.

Experimental Protocols

Purity Assessment by HPLC-UV

This protocol is designed for the quantitative analysis of this compound and the assessment of its purity.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or acetic acid (analytical grade).

  • This compound reference standard.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol or a suitable solvent to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the this compound sample in the same solvent as the standard to a known concentration. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10-20 µL.

    • Gradient Program: A typical gradient might be: 0-35 min, 25-45% Acetonitrile; 35-90 min, 45-90% Acetonitrile. The gradient should be optimized to achieve good separation of this compound from any impurities.

  • Data Analysis:

    • Calculate the purity of the this compound sample by the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

    • For quantitative analysis, generate a calibration curve from the reference standards and determine the concentration of this compound in the sample.

Impurity Profiling by LC-MS

This protocol is for the identification and characterization of potential impurities in a this compound sample.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Procedure:

  • Chromatographic Separation: Use the same HPLC conditions as described in the purity assessment protocol. The separation is crucial for resolving impurities before they enter the mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Both positive and negative ESI modes should be evaluated. APCI can also be an effective ionization technique for ganoderic acids.

    • Scan Range: A typical scan range would be m/z 100-1000 to cover the expected molecular weights of this compound and related triterpenoids.

    • Fragmentation Analysis (MS/MS): Perform fragmentation analysis on the parent ions of interest to obtain structural information about the impurities.

  • Data Analysis:

    • Identify potential impurities by comparing their mass-to-charge ratios (m/z) and retention times to known ganoderic acids.

    • Utilize fragmentation patterns to elucidate the structures of unknown impurities.

Quantitative Data Summary

The following table summarizes typical performance metrics for the analysis of ganoderic acids using HPLC-UV and UPLC-MS/MS, compiled from published validation studies.

Performance Metric HPLC-UV UPLC-MS/MS
Linearity (r²) >0.998>0.998
Limit of Detection (LOD) 0.34 - 2.2 µg/mL0.66 - 6.55 µg/kg
Limit of Quantitation (LOQ) 1.01 - 4.23 µg/mL2.20 - 21.84 µg/kg
Precision (RSD) Intra-day: 0.81-3.20%Inter-day: 0.40-3.67%Intra-day: <6.8%Inter-day: <8.1%
Accuracy/Recovery 97.09 - 100.79%89.1 - 114.0%

Visualizations

Ganoderenic_Acid_H_Purity_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting prep_start Start: this compound Sample weigh Accurately Weigh Sample & Reference Standard prep_start->weigh dissolve Dissolve in Appropriate Solvent (e.g., Methanol) weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc HPLC-UV Analysis for Purity & Quantification filter->hplc lcms LC-MS Analysis for Impurity Identification filter->lcms purity_calc Calculate Purity (% Area) hplc->purity_calc quant_calc Quantify using Calibration Curve hplc->quant_calc impurity_id Identify Impurities (Mass & Fragmentation) lcms->impurity_id report Generate Certificate of Analysis / Report purity_calc->report quant_calc->report impurity_id->report

Caption: Experimental workflow for this compound purity assessment.

HPLC_Troubleshooting start HPLC Analysis Issue Detected issue_type What is the nature of the issue? start->issue_type peak_shape Poor Peak Shape (Tailing/Fronting) issue_type->peak_shape Peak Shape rt_shift Inconsistent Retention Times issue_type->rt_shift Retention Time low_signal Low Signal Intensity issue_type->low_signal Signal check_column Check Column Age & Performance peak_shape->check_column adjust_ph Adjust Mobile Phase pH check_column->adjust_ph If column is OK dilute_sample Dilute Sample / Reduce Injection Volume adjust_ph->dilute_sample end Issue Resolved dilute_sample->end check_mobile_phase Check Mobile Phase Prep & Degassing rt_shift->check_mobile_phase check_temp Ensure Stable Column Temperature check_mobile_phase->check_temp purge_pump Purge Pump check_temp->purge_pump purge_pump->end check_concentration Verify Sample Concentration low_signal->check_concentration check_wavelength Confirm Detection Wavelength (254 nm) check_concentration->check_wavelength check_lamp Check Detector Lamp check_wavelength->check_lamp check_lamp->end

Caption: Troubleshooting guide for common HPLC issues.

References

Validation & Comparative

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Ganoderenic Acid H Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Ganoderenic Acid H and its analogs reveals that subtle structural modifications can significantly impact their therapeutic potential, with implications for cytotoxicity, anti-inflammatory, and enzyme inhibitory activities. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers in the strategic design of novel therapeutic agents.

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have long been a subject of scientific intrigue due to their diverse pharmacological properties. Among them, this compound and its analogs have emerged as promising candidates for drug development. Understanding the relationship between their chemical structure and biological activity is paramount for optimizing their therapeutic efficacy and minimizing potential off-target effects. This guide synthesizes available data to provide a clear comparison of this compound analogs, offering insights for researchers, scientists, and drug development professionals.

Comparative Biological Activities of this compound and Analogs

The biological activity of this compound analogs is profoundly influenced by the nature and position of functional groups on the triterpenoid skeleton. The following table summarizes the quantitative data from various studies, highlighting the impact of these structural variations on cytotoxicity, neuraminidase inhibition, and angiotensin-converting enzyme (ACE) inhibition.

CompoundKey Structural FeaturesBiological ActivityCell Line/EnzymeIC50 Value (µM)Reference(s)
This compound Carbonyl at C-7, C-11, C-23; Hydroxyl at C-3Neuraminidase (H5N1) InhibitionH5N1 NA38.6 ± 6.2[1][2]
Ganoderic Acid H Hydroxyl at C-3, C-7, C-15; Carbonyl at C-11, C-23Neuraminidase (H5N1) InhibitionH5N1 NA27.2 ± 3.2[1]
Ganoderic Acid H As aboveHIV-1 Protease InhibitionHIV-PR0.20 mM (200 µM)[3]
Ganoderic Acid K Hydroxyl at C-3, C-7; Carbonyl at C-11, C-23; Acetoxy at C-15Cytotoxicityp38813.8[3]
CytotoxicityHeLa8.23
CytotoxicityBEL-740216.5
CytotoxicitySGC-790121.0
Ganoderenic Acid A Carbonyl at C-3, C-7, C-11, C-23ACE InhibitionACEStrong Inhibition (IC50 not specified)
Ganoderic Acid A Hydroxyl at C-7, C-15; Carbonyl at C-3, C-11, C-23Cytotoxicity (HepG2)HepG2187.6 (24h), 203.5 (48h)
Cytotoxicity (SMMC7721)SMMC7721158.9 (24h), 139.4 (48h)
CYP3A4 InhibitionCYP3A415.05
CYP2D6 InhibitionCYP2D621.83
CYP2E1 InhibitionCYP2E128.35
Ganoderic Acid C2 Hydroxyl at C-3, C-7, C-15; Carbonyl at C-11, C-23Aldose Reductase InhibitionAldose ReductasePotent Inhibition (IC50 not specified)
Ganoderic Acid DM Hydroxyl at C-3; Carbonyl at C-7, C-11, C-23, C-265α-reductase Inhibition5α-reductase10.6

Key Structure-Activity Relationship Insights:

  • Hydroxylation vs. Carbonyl Groups: The presence and position of hydroxyl (-OH) and carbonyl (C=O) groups are critical determinants of activity. For instance, Ganoderic Acid H, with a hydroxyl group at C-7, exhibits stronger neuraminidase inhibition compared to this compound, which has a carbonyl group at the same position.

  • Side Chain Carboxyl Group: A carboxylic acid group in the side chain is often essential for enzyme inhibitory activities, such as aldose reductase inhibition.

  • Acetoxylation: The introduction of an acetoxy group, as seen in Ganoderic Acid K, can enhance cytotoxicity against various cancer cell lines.

  • Double Bonds: The presence of a double bond at C24-25 has been shown to decrease the inhibitory activity against angiotensin-converting enzyme.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Anti-Inflammatory Activity Assay (Nitric Oxide Production)

This assay quantifies the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded in a 96-well plate and pre-treated with different concentrations of the this compound analogs for 1-2 hours.

  • LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement: The amount of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Absorbance Reading: The absorbance is read at 540 nm, and the concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.

Enzyme Inhibition Assay (Neuraminidase Inhibition)

This assay determines the inhibitory effect of the compounds on the activity of the neuraminidase enzyme.

  • Enzyme Reaction: The assay is typically performed in a 96-well plate. The reaction mixture contains the neuraminidase enzyme, the test compound (this compound analog) at various concentrations, and a fluorogenic substrate (e.g., 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid).

  • Incubation: The reaction is incubated at 37°C for a specific time.

  • Fluorescence Measurement: The reaction is stopped, and the fluorescence of the product (4-methylumbelliferone) is measured using a fluorescence plate reader.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can provide a clearer understanding of the mechanisms of action and the experimental approaches used in SAR studies.

G General Experimental Workflow for SAR Studies cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Data Analysis cluster_3 Lead Optimization A Isolation of this compound B Chemical Modification to Create Analogs A->B C Cytotoxicity Assays (e.g., MTT) B->C D Anti-inflammatory Assays (e.g., NO Production) B->D E Enzyme Inhibition Assays (e.g., Neuraminidase) B->E F Determine IC50 Values C->F D->F E->F G Structure-Activity Relationship (SAR) Analysis F->G H Identify Key Structural Moieties G->H I Design and Synthesize New Analogs H->I I->B Iterative Improvement

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of this compound analogs.

G NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_n NF-κB Inflammatory_Genes Inflammatory Gene Expression (iNOS, TNF-α, IL-6) GAH_Analog This compound Analog GAH_Analog->IKK Inhibits IkB_NFkB IκBα-NF-κB Complex NFkB_n->Inflammatory_Genes activates

Caption: The inhibitory effect of certain this compound analogs on the NF-κB inflammatory signaling pathway.

The comprehensive analysis of the structure-activity relationship of this compound analogs underscores the vast potential of these natural compounds in drug discovery. By systematically modifying their chemical structures, researchers can fine-tune their biological activities to develop more potent and selective therapeutic agents for a range of diseases, from viral infections to cancer and inflammatory disorders. The data and protocols presented in this guide serve as a valuable resource for the continued exploration and optimization of this promising class of molecules.

References

Validating the Anticancer Efficacy of Ganoderenic Acid H in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer effects of Ganoderenic Acid H (GAH), a triterpenoid compound isolated from Ganoderma lucidum, in preclinical xenograft models. While in vitro studies have demonstrated the potential of GAH to inhibit cancer cell growth and invasion, particularly in breast cancer, this guide focuses on the available in vivo evidence and compares its potential efficacy with the established chemotherapeutic agent, doxorubicin.

Performance Comparison: this compound vs. Doxorubicin

Direct comparative studies of this compound against doxorubicin in xenograft models are limited in publicly available literature. However, based on independent studies of each compound in MDA-MB-231 human breast cancer xenografts, a potential comparison can be drawn. It is crucial to note that the following data is synthesized from different studies and direct head-to-head experimental data is needed for a definitive comparison.

Table 1: Efficacy of this compound and Doxorubicin in MDA-MB-231 Xenograft Models

ParameterThis compound (GAH)DoxorubicinSource
Cell Line MDA-MB-231 (Triple-Negative Breast Cancer)MDA-MB-231 (Triple-Negative Breast Cancer)N/A
Animal Model Nude Mice (BALB/c or similar)Nude Mice (BALB/c or similar)N/A
Tumor Growth Inhibition Data not available in specific xenograft studies. In vitro studies show suppression of proliferation.Significant tumor growth inhibition.[1]
Dosage In vivo dosage not established in available xenograft studies. Oral dosages of related ganoderic acids in mice range from 12-40 mg/kg/day.[2][3]7.5 mg/kg, intraperitoneal injection.[1]
Survival Rate Data not available in specific xenograft studies.Improved survival in treated mice compared to control.[1]
Mechanism of Action Inhibition of NF-κB and AP-1 signaling pathways, leading to decreased cell proliferation and invasion.DNA intercalation and inhibition of topoisomerase II, leading to apoptosis.

Note: The data for this compound in xenograft models is currently insufficient to provide specific quantitative values for tumor growth inhibition and survival rates. The information provided is based on in vitro findings and data from related compounds.

Experimental Protocols

Detailed experimental protocols for evaluating the anticancer effects of this compound in xenograft models are not extensively published. However, a standard protocol for establishing and evaluating therapeutic efficacy in an MDA-MB-231 xenograft model is provided below, which can be adapted for testing GAH.

MDA-MB-231 Xenograft Model Protocol
  • Cell Culture: MDA-MB-231 human breast cancer cells are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Model: Female immunodeficient mice (e.g., BALB/c nude mice), 4-6 weeks old, are used.

  • Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 MDA-MB-231 cells in 100-200 µL of a mixture of serum-free medium and Matrigel (1:1 ratio) is injected subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The tumor volume is calculated using the formula: Volume = (length × width²) / 2.

  • Treatment Administration (Proposed for GAH):

    • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • GAH Group: Based on studies of other ganoderic acids, a potential starting dose for GAH could be in the range of 20-50 mg/kg, administered daily via oral gavage or intraperitoneal injection. The optimal dose would need to be determined in dose-escalation studies.

    • Doxorubicin Group (Positive Control): Doxorubicin is administered at a dose of 7.5 mg/kg via intraperitoneal injection, typically in a cyclical regimen (e.g., once a week for three weeks).

    • Control Group: The control group receives the vehicle used to dissolve GAH (e.g., corn oil with a small percentage of DMSO).

  • Efficacy Evaluation:

    • Tumor growth is monitored throughout the study.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), mice are euthanized, and tumors are excised and weighed.

    • Survival analysis can also be performed by monitoring the mice until a defined endpoint is reached.

  • Immunohistochemistry: Tumor tissues can be analyzed for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay) to elucidate the mechanism of action.

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its anticancer effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and invasion.

NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in breast cancer cells. By blocking this pathway, GAH can suppress the expression of genes involved in inflammation, cell survival, and proliferation.

NF_kappaB_Pathway cluster_nucleus Nucleus GAH This compound IKK IKK Complex GAH->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB IkB->Inhibition Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) NFkB_n NF-κB NFkB_n->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

While direct evidence for this compound is still emerging, other ganoderic acids have been shown to inhibit the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to apoptosis (programmed cell death).

PI3K_Akt_Pathway GAH This compound PI3K PI3K GAH->PI3K Receptor Growth Factor Receptor Receptor->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo anticancer efficacy of a compound like this compound.

Experimental_Workflow start Start cell_culture MDA-MB-231 Cell Culture start->cell_culture xenograft Xenograft Implantation (Nude Mice) cell_culture->xenograft tumor_growth Tumor Growth Monitoring xenograft->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Initiation (GAH, Doxorubicin, Vehicle) randomization->treatment evaluation Efficacy Evaluation (Tumor Volume, Survival) treatment->evaluation analysis Tissue Analysis (Immunohistochemistry) evaluation->analysis end End analysis->end

References

A Comparative Analysis of Ganoderic Acids and Standard Chemotherapy Drugs in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. In this context, natural compounds have emerged as a promising reservoir of therapeutic candidates. Among these, Ganoderic Acids (GAs), a class of triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their cytotoxic and pro-apoptotic effects on various cancer cell lines.[1][2] This guide provides a comparative overview of Ganoderic Acids, with a focus on available data for various subtypes, against standard chemotherapy drugs, offering insights into their mechanisms of action, efficacy, and the experimental methodologies used for their evaluation.

While this guide aims to compare Ganoderenic Acid H, specific research and quantitative data for this particular subtype are limited in the currently available scientific literature. Therefore, this comparison is broadened to include data from the most well-researched Ganoderic Acids (e.g., Ganoderic Acid A, DM, T) to provide a representative analysis of this class of compounds against conventional chemotherapeutic agents like doxorubicin and cisplatin.

Data Presentation: A Comparative Overview of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 values for various Ganoderic Acids and standard chemotherapy drugs across different cancer cell lines. It is important to note that IC50 values can vary significantly based on the cell line, exposure time, and specific experimental conditions.[3][4]

CompoundCancer Cell LineExposure Time (hours)IC50 Value (µM)Reference
Ganoderic Acids
Ganoderic Acid AHepG2 (Liver)24187.6[5]
Ganoderic Acid ASMMC7721 (Liver)48139.4
Ganoderic Acid THeLa (Cervical)24Not specified, but inhibited growth
Ganoderic Acid DMLnCaP (Prostate)Not specifiedNot specified in µM
Standard Chemotherapy Drugs
DoxorubicinHepG2 (Liver)2412.18 ± 1.89
DoxorubicinHeLa (Cervical)242.92 ± 0.57
DoxorubicinMCF-7 (Breast)48~1.25
CisplatinA2780 (Ovarian)Not specified~5-10
CisplatinOvcar (Ovarian)Not specified~10-20
CisplatinA549/CDDP (Cisplatin-resistant Lung)48146.739 µg/mL

Mechanisms of Action: A Tale of Two Pathways

Both Ganoderic Acids and standard chemotherapy drugs induce cancer cell death primarily through the induction of apoptosis, or programmed cell death. However, the upstream signaling and breadth of their effects can differ.

Ganoderic Acids:

Ganoderic Acids have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This typically involves:

  • Induction of Oxidative Stress: GAs can increase the production of reactive oxygen species (ROS) within cancer cells.

  • Mitochondrial Dysfunction: This leads to a decrease in the mitochondrial membrane potential.

  • Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytosol.

  • Caspase Activation: Cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.

  • Cell Cycle Arrest: Several Ganoderic Acids have been shown to cause cell cycle arrest, often at the G1 phase, preventing cancer cell proliferation.

  • Inhibition of Metastasis: Some GAs have demonstrated the ability to suppress the expression of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis.

Standard Chemotherapy Drugs (e.g., Doxorubicin, Cisplatin):

Conventional chemotherapy drugs often exert their effects through DNA damage.

  • DNA Damage: Drugs like cisplatin form adducts with DNA, while doxorubicin intercalates into DNA and inhibits topoisomerase II, both leading to DNA damage.

  • p53 Activation: This DNA damage triggers the activation of the tumor suppressor protein p53.

  • Intrinsic and Extrinsic Pathway Activation: p53 can then activate the intrinsic apoptotic pathway by promoting the expression of pro-apoptotic proteins like Bax, leading to cytochrome c release. In some contexts, chemotherapy can also activate the extrinsic (death receptor) pathway.

  • Caspase Cascade: Both pathways converge on the activation of executioner caspases, leading to apoptosis.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in apoptosis induced by Ganoderic Acids and standard chemotherapy drugs.

Ganoderic_Acid_Apoptosis_Pathway GA Ganoderic Acids ROS ↑ Reactive Oxygen Species (ROS) GA->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys CytC Cytochrome c Release Mito_Dys->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic pathway induced by Ganoderic Acids.

Chemotherapy_Apoptosis_Pathway Chemo Standard Chemotherapy (e.g., Doxorubicin, Cisplatin) DNA_Damage DNA Damage Chemo->DNA_Damage p53 ↑ p53 Activation DNA_Damage->p53 Bax ↑ Bax p53->Bax Mito Mitochondrion Bax->Mito acts on CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic pathway induced by standard chemotherapy.

Experimental Workflow

The following diagram outlines a typical workflow for comparing the cytotoxic and apoptotic effects of a test compound against a standard drug.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Treatment Treatment with Ganoderic Acid H vs. Standard Drug Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis (IC50, Apoptotic Rate) Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for comparative analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of anticancer compounds.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Summary:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., Ganoderic Acid H) and a standard chemotherapy drug for a specified duration (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol Summary:

  • Cell Culture and Treatment: Culture and treat cells with the compounds of interest as described for the cytotoxicity assay.

  • Cell Harvesting: After treatment, harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative and PI-positive: Necrotic cells.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Protocol Summary:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p53).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels between samples.

Conclusion

Ganoderic Acids represent a promising class of natural compounds with potent anti-cancer activities. Their primary mechanism of action involves the induction of apoptosis through the intrinsic pathway, often accompanied by cell cycle arrest and inhibition of metastasis. While they share the ultimate goal of inducing apoptosis with standard chemotherapy drugs, their upstream mechanisms, particularly the induction of oxidative stress versus direct DNA damage, present different therapeutic profiles. A key advantage of some Ganoderic Acids is their reported lower toxicity to normal cells compared to cancerous ones, a significant differentiator from many conventional chemotherapeutics.

Further research is warranted to elucidate the specific activities of this compound and to conduct direct, standardized comparative studies against a panel of chemotherapy drugs. Such studies will be crucial in determining the potential of Ganoderic Acids as standalone therapies or as adjuvants to enhance the efficacy and reduce the toxicity of current cancer treatments. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.

References

A Comparative Guide to the Cross-Validation of Ganoderenic Acid H Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals invested in the therapeutic potential of Ganoderma species, the accurate and precise quantification of its bioactive triterpenoids, such as Ganoderenic Acid H, is paramount. This guide provides an objective comparison of two predominant analytical techniques: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate analytical method is critical for quality control, pharmacokinetic studies, and ensuring the consistency of herbal medicinal products.

Experimental and Analytical Workflow

The quantification of this compound from Ganoderma samples involves a multi-step process, from sample preparation to data analysis. The general workflow is applicable to both HPLC-DAD and UPLC-MS/MS methodologies, with the primary distinction lying in the chromatographic separation and detection principles.

This compound Quantification Workflow General Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Analysis sample Ganoderma Sample (Fruiting Body/Spores) extraction Solvent Extraction (e.g., Methanol, Ethanol) sample->extraction filtration Filtration/Purification extraction->filtration hplc HPLC-DAD filtration->hplc Injection uplc UPLC-MS/MS filtration->uplc Injection detection_hplc UV Detection (DAD) hplc->detection_hplc detection_uplc Mass Spectrometry (MS/MS) uplc->detection_uplc quantification Quantification (Calibration Curve) detection_hplc->quantification detection_uplc->quantification

A generalized workflow for the quantification of this compound.

Comparative Analysis of Quantification Methods

The choice between HPLC-DAD and UPLC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. Below is a summary of key performance parameters compiled from various validation studies.

Performance MetricHPLC-DADUPLC-MS/MS
Linearity (r²) >0.999[1]>0.998[2]
Linear Range (µg/mL) 3.53 - 61.20[1]Not explicitly stated for GA-H, but generally in ng/mL to low µg/mL range
Limit of Detection (LOD) 24.71 ng/mL0.66 - 6.55 µg/kg[2]
Limit of Quantitation (LOQ) 82.39 ng/mL2.20 - 21.84 µg/kg[2]
Accuracy (% Recovery) 90.05% - 97.40%89.1% - 114.0%
Precision (% RSD) ≤ 2.0%Intra-day: <6.8%, Inter-day: <8.1%
Selectivity Moderate; susceptible to co-eluting impurities.High; mass-based detection provides excellent specificity.
Analysis Time Longer run times (typically 20-60 min).Shorter run times (typically <15 min).
Cost & Complexity Lower instrument and operational cost; simpler to operate.Higher instrument and operational cost; requires specialized expertise.

Detailed Experimental Protocols

Reproducible and accurate quantification relies on well-defined experimental protocols. The following sections provide representative methodologies for both HPLC-DAD and UPLC-MS/MS analysis of this compound, based on established literature.

Sample Preparation

A consistent sample preparation protocol is crucial for reliable quantification.

  • Grinding: Dry Ganoderma lucidum fruiting bodies or spores are pulverized into a fine powder.

  • Extraction: A known quantity of the powdered sample is extracted with a suitable solvent, such as methanol or ethanol, often facilitated by ultrasonication or heating.

  • Filtration: The extract is filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection into the chromatography system.

HPLC-DAD Method for this compound Quantification

This method is suitable for the routine quality control and quantification of major triterpenoids like this compound.

  • Chromatographic System: Agilent 1260 Infinity HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: Ultimate HPLC XS-C18 column (4.6 mm × 250 mm, 5 µm) or a similar C18 reversed-phase column.

  • Mobile Phase: A gradient elution using Acetonitrile and 0.072% phosphoric acid solution.

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 257 nm.

  • Column Temperature: 40 °C.

  • Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration of this compound in the samples is determined by interpolating their peak areas against the calibration curve.

UPLC-MS/MS Method for this compound Quantification

This method offers high sensitivity and selectivity, making it ideal for the analysis of complex mixtures and trace-level quantification.

  • Chromatographic System: Waters ACQUITY UPLC system or equivalent, coupled to a triple quadrupole mass spectrometer.

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm) or similar sub-2 µm particle size column.

  • Mobile Phase: A gradient elution using 0.1% (v/v) formic acid in water and acetonitrile.

  • Flow Rate: Typically 0.2 - 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in negative mode is commonly used for ganoderic acids.

  • MS Detection: Multiple Reaction Monitoring (MRM) mode is employed for selective and sensitive quantification. The precursor and product ion transitions for this compound would be specifically monitored.

  • Quantification: Similar to the HPLC-DAD method, quantification is achieved using a calibration curve prepared from a reference standard of this compound.

Conclusion

Both HPLC-DAD and UPLC-MS/MS are powerful techniques for the quantification of this compound in Ganoderma species. HPLC-DAD offers a cost-effective and robust solution for routine quality control where high sensitivity is not a primary requirement. In contrast, UPLC-MS/MS provides superior sensitivity, selectivity, and speed, making it the method of choice for research applications, the analysis of complex matrices, and the quantification of trace amounts of this compound. The selection of the most appropriate method should be guided by the specific analytical needs, available resources, and the intended application of the quantitative data.

References

A Comparative Analysis of Ganoderenic Acid H Across Diverse Ganoderma Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ganoderenic Acid H, a lanostane-type triterpenoid, is a significant bioactive compound found in various species of the medicinal mushroom Ganoderma. Renowned for its potential therapeutic properties, including anti-HIV and anti-tumor activities, the concentration of this compound can vary substantially among different Ganoderma strains.[1][2] This guide provides a comparative analysis of this compound content in several Ganoderma strains, supported by experimental data, to assist researchers in strain selection and optimization of extraction protocols for drug discovery and development.

Quantitative Comparison of this compound Content

The yield of this compound is highly dependent on the specific Ganoderma strain and the solvent used for extraction. The following table summarizes the quantitative analysis of this compound from the fruiting bodies of various Ganoderma species, providing a clear comparison of their production capabilities.

Ganoderma StrainExtraction SolventThis compound Content (mg/g dry weight)
ASI 7013Distilled Water0.985
ASI 7059Distilled WaterIn order of content after ASI 7013
ASI 7135Distilled WaterIn order of content after ASI 7013
ASI 7001Distilled WaterIn order of content after ASI 7013
ASI 7141Distilled WaterIn order of content after ASI 7013
ASI 7016Ethanol2.842
ASI 7089EthanolIn order of content after ASI 7016
ASI 7159EthanolIn order of content after ASI 7016
ASI 7007EthanolIn order of content after ASI 7016
ASI 7002EthanolIn order of content after ASI 7016
ASI 7003Methanol6.969
ASI 7034MethanolIn order of content after ASI 7003
ASI 7169MethanolIn order of content after ASI 7003
ASI 7159MethanolIn order of content after ASI 7003
ASI 7103MethanolIn order of content after ASI 7003

Data compiled from a comparative analysis of various Ganoderma species.[3] The study notes that the specific species for each ASI strain number were not detailed in the abstract.

Experimental Protocols

Accurate quantification of this compound is crucial for comparative studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[4][5]

Sample Preparation: Extraction of this compound
  • Drying and Grinding: Fruiting bodies of Ganoderma strains are dried at a controlled temperature (e.g., 60°C) to a constant weight and then ground into a fine powder.

  • Solvent Extraction: A known weight of the dried powder is subjected to extraction with a suitable solvent (e.g., methanol, ethanol, or water). This can be performed using methods such as sonication or Soxhlet extraction to ensure maximum yield.

  • Filtration and Concentration: The resulting extract is filtered to remove solid particles. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Sample Solution Preparation: A precise amount of the crude extract is dissolved in the mobile phase (e.g., methanol) to a known concentration for HPLC analysis. The solution is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is used.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed for the separation of ganoderic acids.

  • Mobile Phase: A gradient elution is often used to achieve good separation. A common mobile phase consists of a mixture of acetonitrile and an acidic aqueous solution (e.g., 0.1% phosphoric acid or 2% acetic acid). The gradient program involves changing the proportion of the organic solvent over time.

  • Detection: The eluent is monitored at a specific wavelength, typically around 252 nm or 254 nm, where ganoderic acids exhibit strong absorbance.

  • Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample extracts is then determined by comparing the peak area with the calibration curve.

Visualizing the Experimental Workflow and Potential Biological Action

To better understand the process of analysis and the potential biological impact of this compound, the following diagrams illustrate the experimental workflow and a key signaling pathway that may be modulated by ganoderic acids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Ganoderma Ganoderma Fruiting Body Drying Drying & Grinding Ganoderma->Drying Extraction Solvent Extraction Drying->Extraction Filtration Filtration & Concentration Extraction->Filtration Sample_Solution Sample Solution Preparation Filtration->Sample_Solution HPLC_Injection HPLC Injection Sample_Solution->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for this compound analysis.

Studies have suggested that ganoderic acids, including this compound, can modulate key signaling pathways involved in cancer progression, such as the NF-κB pathway. The NF-κB signaling cascade is a critical regulator of inflammatory responses, cell proliferation, and apoptosis. Its inhibition is a key target for cancer therapy.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GAH This compound IKK IKK Complex GAH->IKK Inhibition IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation p_IkB p-IκBα IkB_NFkB->p_IkB Releases NF-κB Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Gene_Expression Target Gene Expression (Inflammation, Proliferation, Anti-apoptosis) DNA->Gene_Expression

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

Unveiling the Therapeutic Potential of Ganoderenic Acid H: An In Vitro to In Vivo Correlation of Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Fuzhou, China - A comprehensive analysis of the therapeutic efficacy of Ganoderenic Acid H (GA-H), a lanostane-type triterpene isolated from the medicinal mushroom Ganoderma lucidum, reveals a strong correlation between its in vitro cytotoxic and anti-invasive effects and its potential in vivo anti-tumor activity. This guide provides an objective comparison of GA-H's performance with other alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound has demonstrated significant bioactivity, particularly in the context of breast cancer. Studies have shown its ability to suppress the growth and invasive behavior of highly aggressive breast cancer cells.[1][2] This efficacy is primarily attributed to its modulation of key signaling pathways involved in cancer progression, namely the AP-1 and NF-κB signaling cascades.[1][2]

Quantitative Comparison of Bioactivity: In Vitro Efficacy

The in vitro efficacy of this compound and its related compounds, primarily other ganoderic acids, has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, indicating the concentration of a compound required to inhibit 50% of a biological process. While specific IC50 values for this compound are not extensively reported in publicly available literature, studies on closely related ganoderic acids provide a valuable benchmark for its potential potency.

CompoundCell LineAssayIC50Citation
Ganoderic Acid A MDA-MB-231 (Breast Cancer)MTT Assay0.707 mmol/l (24h), 0.163 mmol/l (48h)[3]
Ganoderic Acid A HepG2 (Liver Cancer)CCK-8 Assay187.6 µmol/l (24h), 203.5 µmol/l (48h)
Ganoderic Acid A SMMC7721 (Liver Cancer)CCK-8 Assay158.9 µmol/l (24h), 139.4 µmol/l (48h)
Ganodermanontriol (GDNT) MDA-MB-231 (Breast Cancer)Proliferation Assay42.0 µM (24h), 15.7 µM (48h), 11.6 µM (72h)

In Vivo Efficacy: Preclinical Evidence

While in vivo studies specifically detailing the efficacy of isolated this compound are limited in the available literature, research on other ganoderic acids, such as Ganoderic Acid Me, has demonstrated significant anti-tumor effects in animal models. Intraperitoneal administration of Ganoderic Acid Me was found to inhibit the tumor growth of MDA-MB-231 cells in vivo. This suggests a strong potential for this compound to exhibit similar in vivo activity, a hypothesis that warrants further investigation through dedicated preclinical trials.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for in vitro and in vivo evaluation of ganoderic acids.

In Vitro Cell Viability and Invasion Assays

1. Cell Culture:

  • Human breast cancer cell lines (e.g., MDA-MB-231) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay):

  • Cells are seeded in 96-well plates at a density of 5x10³ cells/well.

  • After 24 hours, cells are treated with varying concentrations of this compound (or other test compounds) for 24, 48, and 72 hours.

  • At the end of the treatment period, 20 µl of MTT solution (5 mg/ml) is added to each well and incubated for 4 hours.

  • The formazan crystals are dissolved in 150 µl of DMSO, and the absorbance is measured at 490 nm using a microplate reader.

3. Transwell Invasion Assay:

  • The invasive capacity of cancer cells is assessed using Matrigel-coated Transwell inserts.

  • Cells are pre-treated with this compound for 24 hours.

  • Treated cells are seeded into the upper chamber of the Transwell insert in serum-free medium.

  • The lower chamber is filled with medium containing 10% FBS as a chemoattractant.

  • After 24 hours of incubation, non-invading cells on the upper surface of the membrane are removed.

  • Invading cells on the lower surface are fixed, stained, and counted under a microscope.

In Vivo Tumor Xenograft Model

1. Animal Model:

  • Female athymic nude mice (4-6 weeks old) are used.

  • All animal procedures are performed in accordance with institutional animal care and use committee guidelines.

2. Tumor Cell Implantation:

  • MDA-MB-231 cells are harvested and resuspended in a Matrigel/PBS mixture.

  • 1x10⁶ cells are injected subcutaneously into the flank of each mouse.

3. Treatment Protocol:

  • Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups.

  • This compound is administered via a suitable route (e.g., intraperitoneal injection) at a predetermined dosage and schedule.

  • The control group receives the vehicle solution.

4. Efficacy Evaluation:

  • Tumor volume is measured regularly using calipers.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker expression).

Signaling Pathway Modulation

This compound exerts its anti-cancer effects by targeting key signaling pathways that regulate cell proliferation, survival, and metastasis. The primary pathways identified are the AP-1 and NF-κB signaling pathways.

Ganoderenic_Acid_H_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GAH Ganoderenic Acid H IKK IKK GAH->IKK Inhibits JNK_p38 JNK/p38 GAH->JNK_p38 Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB_IκBα NF-κB/IκBα Complex NFκB NF-κB NFκB_IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates cJun_cFos c-Jun/c-Fos JNK_p38->cJun_cFos Activates AP1 AP-1 cJun_cFos->AP1 Forms Gene_Expression Gene Expression AP1->Gene_Expression NFκB_n->Gene_Expression Cell_Cycle Cell Cycle (Cdk4) Gene_Expression->Cell_Cycle Downregulates Invasion Invasion (uPA) Gene_Expression->Invasion Downregulates Proliferation Proliferation Gene_Expression->Proliferation Inhibits Apoptosis Apoptosis Gene_Expression->Apoptosis Induces

Caption: this compound signaling pathway.

The diagram above illustrates the proposed mechanism of action for this compound. By inhibiting the IKK complex and the JNK/p38 MAPK pathways, GA-H prevents the activation and nuclear translocation of the transcription factors NF-κB and AP-1, respectively. This leads to the downregulation of genes involved in cell proliferation (e.g., Cdk4) and invasion (e.g., uPA), ultimately resulting in the suppression of tumor growth and metastasis.

Experimental Workflow

A typical workflow for assessing the in vitro to in vivo correlation of a novel anti-cancer compound like this compound is outlined below.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Compound Isolation & Characterization B Cell Line Selection (e.g., MDA-MB-231) A->B C Cytotoxicity Assays (IC50 Determination) B->C D Mechanistic Assays (Invasion, Migration) C->D E Signaling Pathway Analysis (Western Blot, Luciferase Assay) D->E F Animal Model Selection (Xenograft) E->F Promising In Vitro Data G Dose-Ranging & Toxicity Studies F->G H Efficacy Studies (Tumor Growth Inhibition) G->H I Pharmacokinetic/ Pharmacodynamic Analysis H->I J Histopathological Analysis I->J J->A Feedback for Compound Optimization

References

Ganoderenic Acid H: A Comparative Guide to Target Validation in Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ganoderenic Acid H (GAH) with other therapeutic alternatives for breast cancer, focusing on its target validation. GAH, a triterpenoid found in Ganoderma lucidum, has demonstrated significant potential in suppressing the growth and invasive behavior of breast cancer cells, primarily through the modulation of the AP-1 and NF-κB signaling pathways. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying molecular mechanisms to offer an objective assessment of GAH's performance.

Quantitative Performance Comparison

The following table summarizes the cytotoxic effects of this compound and its related compounds, along with alternative inhibitors of the NF-κB and AP-1 pathways, in the MDA-MB-231 human breast cancer cell line. This cell line is a well-established model for triple-negative breast cancer, known for its aggressive nature.

CompoundTarget Pathway(s)Cell LineIC50 ValueTreatment DurationCitation(s)
Ganoderic Acid A JAK2/STAT3, AP-1, NF-κBMDA-MB-231163 µM48 hours[1][2][3]
Ganoderic Acid H AP-1, NF-κBMDA-MB-231Growth suppression observedNot Specified[3][4]
Tanshinone IIA NF-κB, GPERMDA-MB-23111.85 ± 0.29 µg/mL48 hours
Parthenolide NF-κBMDA-MB-231< 25 µM (64% viability reduction at 25 µM)16 hours

Note: A specific IC50 value for this compound in MDA-MB-231 cells was not explicitly available in the reviewed literature, though its growth-suppressive activity is documented.

Signaling Pathway Analysis: this compound in Breast Cancer

This compound exerts its anti-cancer effects in breast cancer by targeting two critical signaling pathways: Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). Both pathways are pivotal in regulating cancer cell proliferation, survival, and invasion.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is constitutively active in many cancers, promoting chronic inflammation and cell survival. GAH is reported to inhibit this pathway, leading to a reduction in the expression of pro-survival and pro-inflammatory genes.

GAH_NFkB_Pathway GAH This compound IKK IKK Complex GAH->IKK Inhibits IkBa IκBα IKK->IkBa p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 p65_p50_n p65/p50 (Nuclear) p65_p50->p65_p50_n Nuclear Translocation Gene Target Gene Expression (e.g., Cyclin D1, Bcl-xL) p65_p50_n->Gene Activates

GAH Inhibition of the NF-κB Signaling Pathway.
AP-1 Signaling Pathway Inhibition

The AP-1 transcription factor, a dimer of Jun and Fos proteins, is a key regulator of genes involved in cell proliferation and invasion. GAH has been shown to suppress AP-1 activity, contributing to its anti-proliferative effects.

GAH_AP1_Pathway GAH This compound JNK JNK GAH->JNK Inhibits (Putative) cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 (c-Jun/c-Fos) cJun->AP1 cFos c-Fos cFos->AP1 Gene Target Gene Expression (e.g., Cdk4) AP1->Gene Activates

GAH Inhibition of the AP-1 Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells.

Materials:

  • MDA-MB-231 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is the concentration of the compound that inhibits cell growth by 50%.

Western Blot for NF-κB p65 Nuclear Translocation

This protocol is used to determine if a compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.

Materials:

  • MDA-MB-231 cells

  • Test compound

  • Lysis buffer for cytoplasmic and nuclear protein extraction

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Treat MDA-MB-231 cells with the test compound for a specified time.

  • Harvest the cells and perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

  • Determine the protein concentration of each fraction using a protein assay.

  • Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p65 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent.

  • Analyze the band intensities to determine the relative amount of p65 in the cytoplasm and nucleus. Lamin B1 and GAPDH are used as loading controls for the nuclear and cytoplasmic fractions, respectively. A decrease in nuclear p65 and a corresponding increase in cytoplasmic p65 in treated cells compared to the control indicates inhibition of nuclear translocation.

Experimental Workflow for Target Validation

The following diagram illustrates a typical workflow for the validation of this compound's targets in breast cancer.

GAH_Workflow start Hypothesis: GAH has anti-cancer activity cell_culture Cell Culture (MDA-MB-231) start->cell_culture viability Cell Viability Assay (MTT) cell_culture->viability ic50 Determine IC50 viability->ic50 pathway_id Identify Target Pathways (e.g., via literature review, pathway analysis) ic50->pathway_id nfkb_assay NF-κB Activity Assay (Luciferase Reporter) pathway_id->nfkb_assay ap1_assay AP-1 Activity Assay (EMSA) pathway_id->ap1_assay western Western Blot (p65, c-Jun, c-Fos) pathway_id->western validation Target Validation nfkb_assay->validation ap1_assay->validation western->validation

Workflow for GAH Target Validation.

References

Assessing the Therapeutic Index of Ganoderenic Acid H: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the therapeutic index of Ganoderenic Acid H, a triterpenoid derived from the medicinal mushroom Ganoderma lucidum, is presented in this guide for researchers, scientists, and drug development professionals. This document provides a comparative assessment of this compound's potential as a therapeutic agent, with a focus on its selectivity for cancer cells over healthy cells, benchmarked against established chemotherapeutic drugs.

The therapeutic index (TI) is a critical quantitative measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that yields a therapeutic effect. A higher TI signifies a wider margin of safety for a drug. In the context of cancer therapy, a high TI is particularly desirable, indicating that a compound can effectively kill cancer cells at concentrations that are not harmful to normal tissues.

Executive Summary

Efficacy and Cytotoxicity Analysis

The efficacy of an anti-cancer agent is often determined by its half-maximal inhibitory concentration (IC50) against various cancer cell lines. The lower the IC50 value, the more potent the compound. The toxicity, on the other hand, is assessed by its effect on normal, healthy cells, often represented by the 50% toxic dose (TD50) or, in animal studies, the lethal dose for 50% of the population (LD50).

Table 1: Comparative Efficacy of Ganoderenic Acids and Standard Chemotherapeutics

CompoundCell LineIC50 (µM)Citation
Ganoderic Acid AHepG2 (Hepatocellular Carcinoma)187.6 (24h), 203.5 (48h)[1]
Ganoderic Acid ASMMC7721 (Hepatocellular Carcinoma)158.9 (24h), 139.4 (48h)[1]
DoxorubicinMCF-7 (Breast Cancer)~8.64[2]
PaclitaxelMDA-MB-231 (Breast Cancer)0.01 (10 nM)[3]

Table 2: Comparative Toxicity Data

CompoundModelToxicity Metric (Value)Citation
Ganoderma lucidum spore extract (rich in ganoderic acids)MiceSafe at 2,000 mg/kg (oral)[4]
Ganoderic Acid TBHK-21 (Normal kidney cells)Cytotoxic at 40, 80 µM; No significant effect < 10 µM
Ganoderic Acid A derivativesHK2 (Normal kidney cells)Lower cytotoxicity compared to cancer cells
DoxorubicinMurine modelLD10 (Maximal tolerated dose)
PaclitaxelMiceLD50 = 37 µM (commercial formulation)

Therapeutic Index Comparison

The therapeutic index provides a single metric to evaluate the safety and efficacy of a drug. It is calculated as:

TI = TD50 / ED50 (or LD50 / ED50)

Due to the limited availability of specific LD50/TD50 data for pure this compound, a precise TI cannot be calculated. However, the qualitative and quantitative data available for related ganoderic acids and extracts strongly suggest a high therapeutic index. The observation that these compounds are cytotoxic to cancer cells at concentrations that have minimal impact on normal cells is a significant indicator of their therapeutic potential.

For comparison, doxorubicin and paclitaxel, while effective, are known to have narrow therapeutic indices, leading to significant side effects due to their toxicity to healthy, rapidly dividing cells.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

Signaling_Pathway cluster_cell Cancer Cell GA_H This compound AP1 AP-1 GA_H->AP1 Inhibits NFkB NF-κB GA_H->NFkB Inhibits Growth Cell Growth (Inhibited) AP1->Growth Invasion Invasion (Inhibited) NFkB->Invasion

Caption: Signaling pathway of this compound in breast cancer cells.

TI_Workflow cluster_efficacy Efficacy Assessment (ED50) cluster_toxicity Toxicity Assessment (TD50/LD50) cluster_calculation Therapeutic Index Calculation Cancer_Cells Cancer Cell Lines MTT_Assay_E MTT Assay Cancer_Cells->MTT_Assay_E IC50 Determine IC50 MTT_Assay_E->IC50 Calculate_TI TI = TD50 / IC50 or TI = LD50 / IC50 IC50->Calculate_TI Normal_Cells Normal Cell Lines MTT_Assay_T MTT Assay Normal_Cells->MTT_Assay_T TD50 Determine TD50 MTT_Assay_T->TD50 TD50->Calculate_TI Animal_Model In Vivo (e.g., Mice) OECD_423 OECD 423 Guideline Animal_Model->OECD_423 LD50 Determine LD50 OECD_423->LD50 LD50->Calculate_TI

Caption: Experimental workflow for determining the therapeutic index.

Experimental Protocols

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vivo Acute Oral Toxicity (OECD Guideline 423)

This guideline provides a method for assessing the acute oral toxicity of a substance.

Principle: The test involves a stepwise procedure with the use of a limited number of animals. The outcome is the classification of the substance into a toxicity category based on the observed mortality and morbidity.

Methodology:

  • Animal Selection: Use healthy, young adult rodents (e.g., mice or rats) of a single sex.

  • Dosing: Administer the test substance orally in a stepwise manner to groups of three animals. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days. Pay close attention during the first 24 hours.

  • Stepwise Procedure:

    • If mortality is observed in two or three animals, the test is stopped, and the substance is classified in that dose range.

    • If one animal dies, the test is repeated with three more animals at the same dose level.

    • If no mortality is observed, the next higher dose level is tested.

  • Endpoint: The result is not a precise LD50 value but rather a classification of the substance into a GHS (Globally Harmonized System) toxicity category.

Conclusion

The available evidence strongly suggests that this compound and related triterpenoids from Ganoderma lucidum possess a favorable therapeutic index, exhibiting selective cytotoxicity against cancer cells. This characteristic positions them as promising candidates for further investigation in cancer therapy, potentially offering a safer alternative or adjunct to conventional chemotherapeutic agents. To definitively establish the therapeutic index of pure this compound, further studies to determine its specific LD50 or TD50 values are warranted. The experimental protocols outlined in this guide provide a framework for conducting such crucial evaluations.

References

A Comparative Guide to Ganoderenic Acid H and Other Natural Compounds in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds for novel cancer therapeutics continues to be a promising frontier in oncology research. Among the vast array of phytochemicals, Ganoderenic Acid H, a triterpenoid derived from the medicinal mushroom Ganoderma lucidum, has garnered attention for its potential anticancer activities. This guide provides a comparative overview of this compound and other well-investigated natural compounds—Curcumin, Resveratrol, and Quercetin—highlighting their mechanisms of action, cytotoxic efficacy, and the signaling pathways they modulate. The information is presented to facilitate objective comparison and to support further research and development in this field.

General Experimental Workflow

The evaluation of natural compounds for their anticancer potential typically follows a structured workflow, from initial screening to in-depth mechanistic studies.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Clinical Development A Compound Isolation & Characterization B Cytotoxicity Screening (e.g., MTT/CCK-8 Assay) A->B Initial Screening C Apoptosis & Cell Cycle Analysis (Flow Cytometry) B->C Further Characterization D Metastasis & Invasion Assays (e.g., Transwell Assay) B->D Metastasis Potential E Mechanism of Action Studies (Western Blot, PCR) C->E D->E F Animal Model Development (Xenograft) E->F Promising Candidates G Toxicity & Efficacy Evaluation F->G H Pharmacokinetic & Pharmacodynamic Analysis G->H I Phase I-III Clinical Trials H->I Clinical Translation

Caption: A generalized workflow for the preclinical and clinical evaluation of natural anticancer compounds.

Comparative Analysis of Anticancer Activity

The following tables summarize the available quantitative data on the cytotoxic effects and mechanisms of this compound and other selected natural compounds against various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50 Values)
CompoundCancer Cell LineIC50 (µM)Exposure Time (h)Citation
Ganoderenic Acid A HepG2 (Hepatocellular Carcinoma)187.624[1]
HepG2 (Hepatocellular Carcinoma)203.548[1]
SMMC7721 (Hepatocellular Carcinoma)158.924[1]
SMMC7721 (Hepatocellular Carcinoma)139.448[1]
Ganoderic Acid (from submerged culture) BEL7402 (Hepatoma)~500 µg/mLNot Specified[2]

Note: Specific IC50 data for this compound was not available in the provided search results. Data for Ganoderenic Acid A and a general Ganoderic Acid extract are presented as representative examples from the same class of compounds.

Table 2: Mechanisms of Action and Cellular Effects
CompoundPrimary MechanismsKey Cellular EffectsAffected Cancer Types (Examples)Citations
This compound Inhibition of metastasis and cell proliferationDownregulation of AP-1 and NF-κBBreast Cancer
Ganoderenic Acid A G0/G1 cell cycle arrest, Apoptosis induction, Inhibition of invasionDownregulation of cyclin D1, Upregulation of p21 and cleaved caspase-3Hepatocellular Carcinoma, Breast Cancer, Osteosarcoma
Ganoderenic Acid T Inhibition of metastasis, Cytotoxicity, Apoptosis inductionInhibition of NF-κB, Downregulation of MMP-2 and MMP-9Lung Cancer, Colon Cancer, Hepatoma
Ganoderenic Acid DM G1 cell cycle arrest, Apoptosis induction, Autophagy, Immune stimulationDownregulation of CDK2, CDK6, cyclin D1; Upregulation of BaxBreast Cancer, Prostate Cancer, Melanoma, Meningioma
Curcumin Anti-inflammatory, Downregulation of growth factors and oncogenesInhibition of NF-κB, JNK, and STAT3 signaling pathways; Induction of apoptosisBreast Cancer, and a wide range of other cancers
Resveratrol Modulation of apoptosis, cell cycle, inflammation, angiogenesis, and metastasisInhibition of PI3K/AKT/mTOR pathway; Downregulation of cyclin E and D1Various Cancers
Quercetin Induction of apoptosis and autophagy, Inhibition of cell proliferation and metastasisSuppression of PI3K/Akt/mTOR, NF-κB, and Wnt/β-catenin pathwaysBreast, Pancreatic, Prostate, Colon, Blood, and Oral Cancers

Detailed Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standardized protocols for key assays used in the evaluation of natural anticancer compounds.

Cell Viability Assay (CCK-8 Assay)
  • Principle: This assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of the natural compound (e.g., this compound) and a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry
  • Principle: This method uses a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol:

    • Treat cells with the natural compound for a specified duration.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Model the cell cycle distribution using appropriate software.

Apoptosis Assay by Annexin V-FITC/PI Staining
  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated with a fluorescent dye (FITC), can detect these early apoptotic cells. Propidium iodide (PI) is used as a viability dye to distinguish late apoptotic and necrotic cells, which have compromised membrane integrity.

  • Protocol:

    • After treatment with the natural compound, harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Signaling Pathway Modulation

The anticancer effects of this compound and other natural compounds are mediated through their interaction with various intracellular signaling pathways that regulate cell survival, proliferation, and death.

Signaling Pathways Targeted by Ganoderenic Acids

Ganoderenic acids exert their anticancer effects by modulating multiple signaling pathways, leading to the inhibition of cell growth and induction of apoptosis.

G cluster_0 Pro-Survival & Proliferation Pathways cluster_1 Apoptosis & Cell Cycle Arrest GA Ganoderenic Acids (e.g., GA-H, GA-A, GA-T, GA-DM) NFkB NF-κB GA->NFkB AP1 AP-1 GA->AP1 PI3K_Akt PI3K/Akt GA->PI3K_Akt CDKs Cyclins/CDKs (e.g., Cyclin D1, CDK2/4/6) GA->CDKs p53 p53/p21 GA->p53 Bcl2 Bcl-2 GA->Bcl2 Metastasis Metastasis (MMP-2/9) NFkB->Metastasis AP1->Metastasis PI3K_Akt->Bcl2 G1_Arrest G1/G0 Phase Arrest CDKs->G1_Arrest Bax Bax p53->Bax p53->G1_Arrest Caspases Caspase-3/9 Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Ganoderenic acids inhibit pro-survival pathways and promote apoptosis and cell cycle arrest.

Signaling Pathways Targeted by Curcumin

Curcumin is known for its pleiotropic effects, targeting a wide range of signaling molecules involved in cancer progression.

G cluster_0 Inflammatory & Proliferation Pathways cluster_1 Cellular Responses Curcumin Curcumin NFkB NF-κB Curcumin->NFkB STAT3 STAT3 Curcumin->STAT3 JNK JNK Curcumin->JNK GrowthFactors Growth Factors (e.g., EGFR, VEGFR) Curcumin->GrowthFactors Proliferation Cell Proliferation NFkB->Proliferation Inflammation Inflammation (COX-2) NFkB->Inflammation STAT3->Proliferation Apoptosis Apoptosis JNK->Apoptosis Angiogenesis Angiogenesis GrowthFactors->Angiogenesis

Caption: Curcumin's multi-targeted inhibition of key signaling pathways in cancer.

References

Safety Operating Guide

Proper Disposal of Ganoderenic Acid H: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring both laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal procedures for Ganoderenic Acid H, a triterpenoid compound of interest in various research fields. The following protocols are based on general laboratory safety principles for acidic organic compounds and should be executed in strict accordance with all local, state, and federal regulations.

Summary of Key Chemical Data

For ease of reference, the following table summarizes essential chemical and physical properties of this compound.

PropertyValueReference
Molecular Formula C₃₂H₄₄O₉[1][2]
Molecular Weight 572.7 g/mol [1]
Appearance Crystalline solid[2]
Solubility Soluble in DMSO[2]
Storage -20°C
CAS Number 98665-19-1

Disposal Protocol: Neutralization and Waste Management

The principal disposal method for this compound involves the neutralization of its acidic functional groups, followed by appropriate disposal as aqueous or solid waste, contingent on its formulation and any potential contamination with other hazardous materials.

Materials Required:

  • This compound waste (solid or in solution)

  • Sodium bicarbonate (NaHCO₃) or another suitable weak base

  • pH indicator strips or a calibrated pH meter

  • Appropriate solvent (e.g., DMSO, ethanol) if the waste is in solid form

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Step-by-Step Neutralization and Disposal Procedure:

  • Preparation:

    • All procedures should be conducted within a well-ventilated chemical fume hood.

    • Ensure all necessary PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.

    • If the this compound waste is in solid form, dissolve it in a minimal amount of a suitable organic solvent in which it is readily soluble, such as DMSO.

  • Neutralization:

    • Place the beaker or flask containing the dissolved this compound solution on a stir plate and add a stir bar.

    • Begin stirring the solution gently.

    • Slowly add a dilute solution of sodium bicarbonate to the this compound solution. Exercise caution as this may cause effervescence (gas evolution).

    • Continuously monitor the pH of the solution using pH indicator strips or a pH meter.

    • Continue adding the basic solution incrementally until the pH of the mixture is neutral (pH 6-8).

  • Disposal:

    • Aqueous Waste: Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with a copious amount of water, provided it does not contain any other substances prohibited from drain disposal. Always consult and adhere to your institution's specific guidelines and local regulations for aqueous waste disposal. If the original waste was dissolved in a significant amount of organic solvent, it may need to be collected as hazardous waste.

    • Solid Waste: If the this compound was in solid form and not dissolved, or if it was precipitated out of solution, it should be collected in a clearly labeled, sealed container for hazardous solid waste.

    • Contaminated Materials: Any materials used in the handling and disposal process (e.g., gloves, weigh boats, pipette tips) should be disposed of as solid chemical waste.

  • Decontamination:

    • Thoroughly clean all glassware and equipment used in the disposal process with an appropriate detergent and water.

Experimental Workflow for Disposal

Ganoderenic_Acid_H_Disposal_Workflow start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Fume Hood start->fume_hood dissolve Dissolve Solid Waste in Minimal Solvent (if applicable) ppe->dissolve fume_hood->dissolve neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) dissolve->neutralize check_ph Monitor pH to Neutral (6-8) neutralize->check_ph is_aqueous Is the waste primarily aqueous and free of other hazards? check_ph->is_aqueous drain_disposal Dispose Down Drain with Copious Water (per institutional guidelines) is_aqueous->drain_disposal Yes hazardous_waste Collect as Hazardous Waste (Liquid or Solid) is_aqueous->hazardous_waste No decontaminate Decontaminate Glassware and Equipment drain_disposal->decontaminate hazardous_waste->decontaminate end End decontaminate->end

Caption: Disposal workflow for this compound.

Disclaimer: This document provides guidance based on the chemical properties of this compound and related compounds. A specific Safety Data Sheet (SDS) for this compound was not available. Therefore, it is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with all applicable regulations.

References

Personal protective equipment for handling Ganoderenic Acid H

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety, handling, and disposal protocols for Ganoderenic Acid H, designed for researchers, scientists, and drug development professionals. The following procedural guidance is intended to ensure laboratory safety and proper logistical management when working with this compound.

Compound Identification and Physicochemical Properties

This compound is a triterpene found in Ganoderma lucidum mushrooms.[1][2] While extensive toxicological data is not available, it is prudent to handle it with care, following standard laboratory safety procedures.

PropertyDataSource
CAS Number 98665-19-1[1][3]
Molecular Formula C₃₂H₄₄O₉[1]
Formula Weight 572.7 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO and Methanol
Storage Store at -20°C

Hazard Identification and Precautionary Measures

Hazard Statement (Inferred from related compounds)Precautionary StatementSource
Harmful if swallowed.Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling. If swallowed, call a POISON CENTER or doctor. Rinse mouth.
Causes skin irritation.Wear protective gloves. If on skin, wash with plenty of soap and water.
Causes serious eye irritation.Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritation.Avoid breathing dust. Use only in a well-ventilated area or outdoors. If inhaled, move person into fresh air.
Very toxic to aquatic life with long lasting effects.Avoid release to the environment. Collect spillage.

Personal Protective Equipment (PPE) Protocol

A strict PPE protocol is mandatory to minimize exposure. Standard laboratory practice dictates the use of safety goggles, a lab coat, and gloves.

  • Eye Protection : Use safety glasses with side-shields or goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU).

  • Hand Protection : Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Body Protection : Wear a protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.

  • Respiratory Protection : If handling large quantities or if dust formation is likely, use a suitable respirator. Work should be conducted in a well-ventilated fume hood.

PPE_Workflow cluster_Donning PPE Donning Sequence cluster_Doffing PPE Doffing Sequence D1 Wash Hands D2 Don Lab Coat/ Gown D1->D2 D3 Don Eye Protection D2->D3 D4 Don Gloves D3->D4 F1 Remove Gloves F2 Remove Lab Coat/ Gown F1->F2 F3 Exit Lab F2->F3 F4 Remove Eye Protection F3->F4 F5 Wash Hands F4->F5

Caption: Standard PPE Donning and Doffing Workflow.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for safe handling.

  • Preparation :

    • Conduct all work with this compound within a certified chemical fume hood to minimize inhalation risk.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment and reagents before starting.

  • Handling Solid Compound :

    • This compound is a crystalline solid. Avoid creating dust when handling.

    • Use a micro-spatula for transferring the powder.

    • Weigh the compound on a tared weigh boat within the fume hood.

  • Preparing Solutions :

    • This compound is soluble in DMSO and methanol.

    • Add the solvent slowly to the solid compound to avoid splashing.

    • If sonication is required to dissolve, ensure the vial is securely capped.

  • Storage :

    • Store this compound in a tightly sealed container at -20°C.

    • If in solution, it is recommended to store as aliquots in tightly sealed vials at -20°C for up to two weeks.

Emergency Procedures

In case of accidental exposure, follow these first aid measures immediately.

  • Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Seek prompt medical attention.

  • Skin Contact : Remove contaminated clothing and rinse skin thoroughly with large amounts of soap and water. Seek medical attention.

  • Inhalation : Relocate the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.

  • Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

  • Spill Management : In case of a spill, evacuate the area. Use personal protective equipment. Avoid generating dust. Pick up and arrange disposal without creating dust. Sweep up and shovel into a suitable, closed container for disposal. Do not let the product enter drains.

Disposal Plan: Neutralization Protocol

The primary disposal method for acidic organic compounds like this compound involves neutralization before disposal as aqueous waste. This protocol is adapted from procedures for similar compounds and must be performed in accordance with all local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department before proceeding.

Materials Required:

  • This compound waste (solid or in solution)

  • Sodium bicarbonate (NaHCO₃), 5-10% aqueous solution

  • pH indicator strips or a calibrated pH meter

  • Appropriate solvent (e.g., ethanol, DMSO) if waste is solid

  • Stir plate and stir bar

  • Appropriately sized beaker or flask

  • Full PPE as described in Section 3

Step-by-Step Neutralization and Disposal Procedure:

  • Preparation :

    • Perform this procedure in a chemical fume hood.

    • If the waste is solid, dissolve it in a minimal amount of a suitable solvent like ethanol or DMSO.

  • Neutralization :

    • Place the beaker containing the dissolved this compound waste on a stir plate with a stir bar.

    • Slowly add the 5-10% sodium bicarbonate solution to the stirring waste. Expect effervescence as carbon dioxide gas is produced; add the bicarbonate solution gradually to control the reaction.

    • Continuously monitor the pH of the mixture using pH strips or a pH meter.

    • Continue adding sodium bicarbonate solution incrementally until the pH is stable between 6.0 and 8.0.

  • Disposal :

    • Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, provided it contains no other prohibited substances.

    • Confirm this final disposal step with your institution's EHS guidelines.

    • For solid waste contaminated with this compound (e.g., gloves, weigh boats), segregate it into a clearly labeled waste container for pickup by your EHS department.

Biological Activity and Signaling Pathway

Ganoderic acids have been shown to suppress the growth and invasive behavior of breast cancer cells by modulating key signaling pathways. Specifically, they inhibit the transcription factors AP-1 and NF-κB. This modulation down-regulates the expression of proteins involved in cell proliferation and invasion.

Signaling_Pathway GAH This compound AP1 AP-1 GAH->AP1 NFkB NF-κB GAH->NFkB Proliferation Cell Proliferation (e.g., Cdk4 expression) AP1->Proliferation promotes Invasion Cell Invasion (e.g., uPA secretion) NFkB->Invasion promotes

Caption: Inhibition of AP-1 and NF-κB pathways by this compound.

References

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